4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGINOZWJGYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-01-9 | |
| Record name | Benzenebutanoic acid, γ-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-Amino-4-(p-tolyl)butanoic acid hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a γ-amino acid derivative with significant potential in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a compound of interest for the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The presented synthesis commences from the readily available starting material, p-tolualdehyde, and proceeds through a series of classical organic reactions.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from p-tolualdehyde. The chosen pathway involves an initial Strecker synthesis to construct the α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid, and subsequent formation of the hydrochloride salt. This approach is advantageous due to the accessibility of the starting materials and the reliability of the reaction steps.
Caption: Overall synthetic workflow from p-tolualdehyde to the final hydrochloride salt.
Detailed Experimental Protocol and Mechanistic Insights
Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate
The initial step of the synthesis involves the formation of an α-aminonitrile from p-tolualdehyde. The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids.[1][2][3] It proceeds via the reaction of an aldehyde with ammonia and cyanide.[1][2]
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
To this solution, add p-tolualdehyde (1.0 equivalent) and sodium cyanide (1.1 equivalents) sequentially while maintaining the temperature at 0-5 °C with an ice bath.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, an α-aminonitrile, is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
Mechanistic Rationale:
The Strecker synthesis commences with the formation of an imine from the reaction of p-tolualdehyde with ammonia. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile. The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate imine formation.[3]
Caption: Simplified mechanism of the Strecker synthesis.
Step 2: Hydrolysis of the α-Aminonitrile to 4-Amino-4-(p-tolyl)butanoic Acid
The α-aminonitrile intermediate is subsequently hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid.
Experimental Protocol:
-
The crude α-aminonitrile from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is heated to reflux for 4-8 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid.
-
The precipitated 4-Amino-4-(p-tolyl)butanoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Mechanistic Rationale:
Under acidic conditions, the nitrile group is protonated, which increases its electrophilicity. Water then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.
Step 3: Formation of this compound
To improve the stability and solubility of the final product, it is converted to its hydrochloride salt.
Experimental Protocol:
-
The purified 4-Amino-4-(p-tolyl)butanoic acid is suspended in a suitable solvent, such as ethanol or diethyl ether.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the suspension with stirring until the solution becomes acidic.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.
Alternative Synthetic Route: Reductive Amination
An alternative and widely used method for the synthesis of γ-amino acids is the reductive amination of a γ-keto acid.[4] This pathway would involve the initial synthesis of 4-oxo-4-(p-tolyl)butanoic acid, followed by its conversion to the target amino acid.
Synthesis of 4-oxo-4-(p-tolyl)butanoic acid:
This intermediate can be prepared via a Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination Protocol:
-
4-oxo-4-(p-tolyl)butanoic acid is dissolved in a suitable solvent, such as methanol or ethanol.
-
An ammonia source, such as ammonium acetate or aqueous ammonia, is added to the solution.
-
A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation (e.g., H2/Pd-C), is introduced to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The work-up procedure typically involves filtration of the catalyst (if used) and removal of the solvent. The resulting amino acid can then be purified and converted to its hydrochloride salt as previously described.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C11H16ClNO2 | 229.70 |
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence starting from p-tolualdehyde. The Strecker synthesis provides a direct and efficient route to the key α-aminonitrile intermediate, which can be subsequently hydrolyzed to the desired γ-amino acid. The final product is isolated as a stable hydrochloride salt. The alternative reductive amination of a γ-keto acid offers another viable and robust synthetic strategy. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary technical details and mechanistic understanding to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.
References
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
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iChemical. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid, CAS No. 4619-20-9. Retrieved from [Link]
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Wiley Online Library. (2006). Amino acid catalyzed enantioselective synthesis of α-amino-γ-oxy-aldehydes. Retrieved from [Link]
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ACS Publications. (2021, March 4). Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. Retrieved from [Link]
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National Institutes of Health. (2024, January 9). Gamma-Ray-Induced Amino Acid Formation during Aqueous Alteration in Small Bodies: The Effects of Compositions of Starting Solutions. Retrieved from [Link]
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Scilit. (n.d.). Simple Three-Step Synthesis of (R)- and (S)-4-Amino-3-hydroxybutanoic Acid (GABOB) by Stereoselective Aldol Addition. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
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Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]
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MDPI. (2023, January 15). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient synthesis of threo-4-amino-3, 4-diphenylbutanoic acid and its derivatives. Retrieved from [Link]
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PubMed. (n.d.). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Retrieved from [Link]
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physicochemical properties of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Foreword: A Roadmap for Comprehensive Compound Analysis
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful research is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the characterization of this compound (CAS No. 1810070-01-9).
While this molecule presents significant academic and pharmaceutical interest, particularly due to its structural relation to GABA analogues, publicly available experimental data on its specific physicochemical parameters are sparse.[1] This guide, therefore, adopts a proactive and instructional approach. Instead of merely listing unavailable data, we provide authoritative, field-proven methodologies to empower researchers to generate these critical data points in a reliable and reproducible manner. We will not only detail the "how" but also the "why," grounding each protocol in the fundamental principles of analytical chemistry and ensuring a self-validating system of characterization.
Compound Identity and Known Properties
This compound is a research chemical with potential applications in neuropharmacology, suggested to act as a modulator of gamma-aminobutyric acid (GABA) receptors.[1] Its structure, featuring a chiral center at the C4 position, an aromatic p-tolyl group, and the dual functionality of an amino and a carboxylic acid group, makes it a compelling subject for investigation.[1]
The foundational information available for this compound is summarized below. The subsequent sections of this guide will provide the experimental frameworks to populate the "Value (To Be Determined)" fields.
| Property | Value |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride[1] |
| CAS Number | 1810070-01-9[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂[1] |
| Molecular Weight | 229.70 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Range | To Be Determined |
| Aqueous Solubility | Qualitatively described as "soluble in water"[1]; quantitative determination required. |
| pKa Values | To Be Determined (expected values for carboxylic acid and amino groups) |
| Spectral Data (NMR, IR, MS) | To Be Determined |
Determination of Melting Range: A Criterion of Purity
The melting range of a crystalline solid is a critical indicator of its purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.[2] For pharmaceutical compounds, this is a fundamental quality control parameter.
Authoritative Protocol: USP General Chapter <741>
The United States Pharmacopeia (USP) General Chapter <741> provides the definitive methodology for determining the melting range.[2][3] We will adhere to the procedure for Class Ia substances.
Experimental Workflow for Melting Range Determination
Caption: Workflow for determining pH-dependent aqueous solubility via OECD 105.
Step-by-Step Methodology (Adapted from OECD 105)
-
Preparation:
-
Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).
-
For each pH, add an excess amount of this compound to a flask containing the buffer. The excess solid is critical to ensure saturation is achieved.
-
Perform each determination in triplicate for statistical validity.
-
-
Equilibration:
-
Seal the flasks and place them in a shaker bath maintained at a constant, physiologically relevant temperature (e.g., 37 ± 1°C).
-
Agitate the flasks for a sufficient duration to reach equilibrium. A preliminary test should establish this timeframe (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements of concentration (e.g., at 24h, 36h, 48h) are statistically identical.
-
-
Analysis:
-
After equilibration, allow the flasks to stand to let solids settle.
-
Separate the undissolved solid from the solution. This must be done without altering the temperature, typically via centrifugation or filtration with a syringe filter compatible with the sample.
-
Immediately measure the pH of the final saturated solution, as it may differ slightly from the starting buffer pH.
-
Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Ionization Constants (pKa): Predicting In Vivo Behavior
The pKa values of the carboxylic acid and amino groups are fundamental to predicting the compound's charge state at different physiological pH values. This, in turn, dictates its solubility, membrane permeability, and receptor binding interactions.
Authoritative Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination. I[4][5]t involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Logical Flow for pKa Determination
Caption: Logical process for determining pKa values via potentiometric titration.
Step-by-Step Methodology
-
System Setup:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). [4] * Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in degassed, purified water. A co-solvent like methanol may be used if aqueous solubility is limiting, but the pKa will be for that specific solvent system. [5] * Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
Since the starting material is a hydrochloride salt, the amino group is protonated and the carboxylic acid is likely protonated. The titration will be performed with NaOH.
-
Add small, precise increments of the NaOH titrant. Record the pH and the total volume of titrant added after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence points.
-
Continue the titration well past the equivalence points (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
The resulting titration curve will show two equivalence points (inflection points), corresponding to the deprotonation of the carboxylic acid group (first) and the amino group (second).
-
The pKa for the carboxylic acid (pKa₁) is the pH at the half-equivalence point of the first titration step.
-
The pKa for the amino group (pKa₂) is the pH at the half-equivalence point of the second titration step.
-
Spectroscopic Characterization: Structural Fingerprinting
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the ~7.0-7.5 ppm region, a methine proton (CH-N) adjacent to the chiral center, methylene protons (CH₂) of the butanoic acid chain, and a methyl group on the tolyl ring (~2.3 ppm).
-
¹³C NMR: Will show distinct signals for the carboxylic carbon, aromatic carbons, aliphatic carbons in the chain, and the tolyl methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Under electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion [M+H]⁺, corresponding to the free base form of the molecule (C₁₁H₁₅NO₂), with a calculated m/z of 209.11.
-
Conclusion: A Foundation for Further Research
This guide provides a comprehensive and authoritative framework for the systematic physicochemical characterization of this compound. By adhering to these validated protocols, researchers can generate the high-quality, reproducible data essential for advancing the study of this compound. The determination of its melting point, solubility profile, and pKa values will create a robust data package, enabling informed decisions in formulation development, ADME screening, and further pharmacological investigation. This structured approach ensures not only the integrity of the data but also its utility and acceptance within the broader scientific and regulatory communities.
References
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An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
This guide provides a comprehensive technical overview of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS Number: 1810070-01-9), a compound of significant interest to researchers and professionals in drug development and neuroscience. We will delve into its chemical and physical properties, explore plausible synthetic routes and detailed characterization methodologies, and discuss its potential biological activities and applications, with a particular focus on its role as a gamma-aminobutyric acid (GABA) analogue.
Introduction and Compound Profile
This compound is a derivative of butanoic acid featuring an amino group and a p-tolyl group attached to the alpha-carbon.[1] This structural arrangement classifies it as a GABA analogue, suggesting its potential to interact with the central nervous system.[1] Its hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological studies.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1810070-01-9 | [2][3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | [1] |
| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | [1][3] |
| InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available materials, as illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid
This precursor can be synthesized via a Friedel-Crafts acylation of toluene with succinic anhydride.
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere (N₂), add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add toluene to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford 4-Oxo-4-(p-tolyl)butanoic acid as a solid.
Step 2: Synthesis of this compound
This step employs a reductive amination reaction.
-
Dissolve 4-Oxo-4-(p-tolyl)butanoic acid in methanol, followed by the addition of ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water and adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 5-6 with a weak acid (e.g., acetic acid) to precipitate the free amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
To form the hydrochloride salt, dissolve the free amino acid in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in ether.
-
Collect the precipitated this compound by filtration, wash with ether, and dry under vacuum.
Characterization
A rigorous characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and multiplets for the methylene and methine protons of the butanoic acid backbone. The integration of these peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals, including those for the aromatic ring, the methyl group, the carboxylic acid, and the aliphatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₅NO₂), which is approximately 209.11 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A pure sample should exhibit a single major peak, with purity typically exceeding 95%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should show characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic groups. |
Biological Activity and Mechanism of Action
The primary biological interest in this compound stems from its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system.[1][6]
Proposed Mechanism of Action: GABA Receptor Modulation
It is hypothesized that this compound acts as a modulator of GABA receptors.[1] Docking studies have suggested a high binding affinity of the parent compound to GABA receptors, with binding energies in the range of -7.2 to -9.1 kcal/mol.[1] The proposed binding mode involves the formation of stable hydrogen bonds with key residues such as Arg104, Ser243, and Tyr198, similar to the endogenous ligand GABA.[1] The p-tolyl group is thought to engage in π-π stacking interactions within the receptor's binding pocket.[1]
Caption: Proposed mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid.
This modulation of GABAergic neurotransmission could result in an overall inhibitory effect on the central nervous system, potentially leading to anxiolytic and anticonvulsant properties.[1]
Potential Applications
Given its proposed mechanism of action, this compound has several potential applications:
-
Pharmaceutical Research: As a lead compound or intermediate in the development of novel drugs targeting CNS disorders such as anxiety, epilepsy, and other conditions related to GABAergic dysfunction.[1]
-
Neuroscience Research: As a pharmacological tool to study the structure and function of GABA receptors and their role in neurotransmission.[1]
-
Chemical Synthesis: As a building block for the synthesis of more complex organic molecules and peptidomimetics.[1]
Conclusion
This compound is a promising GABA analogue with significant potential in the fields of medicinal chemistry and neuroscience. While detailed, publicly available research on this specific compound is limited, its structural features and the known activities of related compounds provide a strong basis for its further investigation. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to produce and characterize this compound, paving the way for in-depth studies of its biological properties and therapeutic potential.
References
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This compound [P52860] - ChemUniverse. Available from: [Link]
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Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors - ResearchGate. (2001, May). Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
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This compound | C11H16ClNO2 | CID 91844845 - PubChem. Available from: [Link]
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4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride (C₁₁H₁₆ClNO₂), a compound of interest in neuropharmacology due to its potential as a gamma-aminobutyric acid (GABA) receptor modulator.[1] Lacking publicly available, complete experimental datasets, this guide synthesizes theoretical predictions and comparative data from structurally analogous compounds to build a robust model of its chemical architecture. We will explore its synthesis, predicted spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and expected crystallographic properties. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related aminobutanoic acid derivatives.
Introduction and Background
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its structure, featuring a p-tolyl group, suggests potential for nuanced interactions with GABA receptors, which may lead to anxiolytic and anticonvulsant properties.[1] As an intermediate in the synthesis of more complex organic molecules, a thorough understanding of its molecular structure is paramount for quality control and further derivatization.[1]
Key Molecular Information:
| Property | Value |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂[1] |
| Molecular Weight | ~229.70 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | Water soluble[1] |
Synthesis and Purification
Several synthetic pathways for this compound have been explored, primarily focusing on the introduction of the amine group to a butanoic acid backbone.[1] A common and effective method is reductive amination.[1]
Illustrative Synthetic Workflow: Reductive Amination
This workflow provides a logical sequence for the synthesis and purification of the target compound.
Caption: A representative workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Salt Formation
-
Dissolve the purified 4-Amino-4-(p-tolyl)butanoic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl).
-
Stir the mixture at room temperature to allow for the precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess HCl.
-
Dry the final product under vacuum to yield this compound as a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected proton NMR spectrum would exhibit distinct signals for the aromatic protons of the p-tolyl group, the methine proton adjacent to the amino group, the methylene protons of the butanoic acid chain, and the methyl protons of the tolyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to CH) | 7.2 - 7.4 | d | 2H |
| Aromatic (meta to CH) | 7.1 - 7.3 | d | 2H |
| CH-NH₃⁺ | 4.0 - 4.5 | t | 1H |
| CH₂ (adjacent to CH) | 2.0 - 2.5 | m | 2H |
| CH₂ (adjacent to COOH) | 2.3 - 2.8 | t | 2H |
| CH₃ (tolyl) | 2.3 - 2.4 | s | 3H |
| NH₃⁺ | 7.5 - 9.0 | br s | 3H |
| COOH | 10.0 - 12.0 | br s | 1H |
The carbon NMR spectrum would provide complementary information, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons, the aliphatic carbons, and the methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | 175 - 185 |
| Aromatic (quaternary, C-CH) | 135 - 145 |
| Aromatic (quaternary, C-CH₃) | 138 - 148 |
| Aromatic (CH, ortho to CH) | 128 - 132 |
| Aromatic (CH, meta to CH) | 125 - 130 |
| CH-NH₃⁺ | 50 - 60 |
| CH₂ (adjacent to CH) | 30 - 40 |
| CH₂ (adjacent to COOH) | 30 - 40 |
| CH₃ (tolyl) | 20 - 25 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
For 4-Amino-4-(p-tolyl)butanoic acid, the molecular ion [M]⁺ would be observed at m/z 209 (for the free base). The hydrochloride salt itself will not be directly observed. Common fragmentation patterns for aminobutanoic acids include the loss of water (H₂O) and the carboxyl group (COOH).
| m/z | Predicted Fragment |
| 209 | [M]⁺ (free base) |
| 191 | [M - H₂O]⁺ |
| 164 | [M - COOH]⁺ |
| 105 | [p-tolyl]⁺ |
| 91 | [tropylium ion]⁺ |
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the molecular ion.
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, we can infer its likely crystallographic features from related amino acid hydrochlorides.
Predicted Crystallographic Properties
Based on the structures of similar compounds like glycine hydrochloride, we can anticipate a monoclinic or orthorhombic crystal system. The crystal packing will likely be dominated by an extensive network of hydrogen bonds involving the ammonium group, the carboxylic acid, and the chloride ion.
Caption: A simplified representation of expected hydrogen bonding interactions in the crystal lattice.
Standard Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the molecular structure of this compound. By leveraging data from analogous compounds and established analytical protocols, we have constructed a comprehensive model of its spectroscopic and crystallographic properties. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and synthetic organic chemistry, facilitating the synthesis, identification, and further development of this and related compounds. The experimental validation of the predicted data presented herein is a recommended next step for any research program involving this molecule.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride: Elucidating its Mechanism of Action
For distribution to researchers, scientists, and drug development professionals.
Disclaimer: The following guide synthesizes the currently available information on 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. While this document strives for scientific accuracy, it is important to note that detailed, peer-reviewed pharmacological and mechanistic studies on this specific compound are limited in the public domain. The information presented herein is based on general knowledge of related compounds, computational docking studies, and preliminary research findings. Further experimental validation is required to fully elucidate its precise mechanism of action.
Executive Summary
This compound is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). As a GABA analogue, this compound is of significant interest to the neuropharmacology and drug development communities for its potential to modulate GABAergic neurotransmission. Preliminary evidence and computational analyses suggest that this compound may exert its effects by directly interacting with GABA receptors, potentially offering therapeutic benefits for neurological disorders characterized by neuronal hyperexcitability, such as anxiety and epilepsy. This guide provides a comprehensive overview of its chemical properties, hypothesized mechanism of action based on current data, and a framework for its experimental investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its study and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Chemical Structure | A butanoic acid backbone with an amino group at the 4-position and a p-tolyl group also at the 4-position. | [1] |
Hypothesized Mechanism of Action: A Focus on the GABAergic System
The primary hypothesis surrounding the mechanism of action of this compound centers on its role as a modulator of the GABAergic system. This is based on its structural similarity to GABA and related analogues that have well-characterized effects on GABA receptors.
Interaction with GABA Receptors
The GABAergic system is primarily mediated by two major classes of receptors: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of calcium and potassium channels.
Computational docking studies have suggested a high binding affinity of 4-Amino-4-(p-tolyl)butanoic acid for GABA receptors. These in silico models predict that the compound forms stable hydrogen bonds with key amino acid residues within the GABA binding pocket, including Arg104, Ser243, and Tyr198, which are also crucial for the binding of the endogenous ligand, GABA. Furthermore, the p-tolyl group is thought to engage in π-π stacking interactions with aromatic residues in the binding pocket, potentially contributing to its binding affinity and selectivity.[1]
However, it is crucial to emphasize that these are computational predictions. The specific GABA receptor subtype(s) targeted, and the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) remain to be experimentally determined.
Potential Pharmacological Effects
Based on its presumed interaction with GABA receptors, this compound is anticipated to exhibit pharmacological properties characteristic of GABAergic modulators. These may include:
-
Anxiolytic Effects: By enhancing inhibitory neurotransmission, the compound could potentially reduce the hyperexcitability of neural circuits implicated in anxiety disorders.
-
Anticonvulsant Properties: Increased GABAergic tone is a well-established mechanism for suppressing seizure activity.
Proposed Experimental Workflows for Mechanistic Elucidation
To rigorously define the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for researchers.
In Vitro Characterization
Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).
-
Assay Setup:
-
For GABA-A receptor binding, use a radiolabeled GABA-A receptor ligand such as [³H]muscimol or [³H]gabazine.
-
For GABA-B receptor binding, use a radiolabeled GABA-B receptor ligand such as [³H]GABA (in the presence of a GABA-A receptor antagonist to block binding to GABA-A sites) or a specific GABA-B ligand like [³H]CGP54626.
-
-
Competition Binding: Incubate the brain membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the inhibitory constant (Ki) to quantify the binding affinity.
Objective: To characterize the functional activity of this compound at GABA receptors.
Protocol:
-
Cell Culture: Use primary cultured neurons or cell lines (e.g., HEK293 cells) expressing specific recombinant GABA receptor subtypes.
-
Patch-Clamp Recording: Utilize whole-cell patch-clamp electrophysiology to record GABA-evoked currents.
-
Agonist/Antagonist Testing:
-
To test for agonist activity, apply increasing concentrations of this compound and measure the elicited current.
-
To test for antagonist activity, co-apply the compound with a known GABA receptor agonist (e.g., GABA itself) and observe any reduction in the agonist-evoked current.
-
To investigate allosteric modulation, apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the GABA-evoked current.
-
-
Data Analysis: Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and assess the efficacy of the compound.
In Vivo Evaluation
Objective: To assess the potential anxiolytic and anticonvulsant effects of this compound in preclinical models.
Protocols:
-
Elevated Plus Maze (Anxiety): Administer the compound to rodents and measure the time spent in the open arms of the maze, a validated paradigm for assessing anxiolytic-like behavior.
-
Pentylenetetrazole (PTZ)-induced Seizure Model (Epilepsy): Administer the compound prior to the administration of the convulsant agent PTZ and monitor for the delay in seizure onset and reduction in seizure severity.
dot
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound represents a promising chemical entity for the modulation of the GABAergic system. Its structural similarity to GABA and the predictions from computational studies provide a strong rationale for its investigation as a potential therapeutic agent for CNS disorders. However, the current understanding of its mechanism of action is largely theoretical. The experimental workflows outlined in this guide provide a clear path forward for the rigorous scientific investigation of this compound. Future research should focus on obtaining quantitative data on its receptor binding profile and functional activity, as well as on its behavioral effects in relevant animal models. Such studies will be instrumental in validating its therapeutic potential and paving the way for further drug development efforts.
References
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analog with prospective applications in neuropharmacology. While experimental data on this specific compound is limited, this guide synthesizes information from computational studies and the known activities of structurally related molecules to postulate its likely mechanisms of action and therapeutic potential. We present a series of detailed in-vitro and in-vivo experimental protocols to facilitate the investigation of its GABAergic modulatory, anxiolytic, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Introduction: The Chemical and Pharmacological Landscape
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its chemical structure, characterized by a butanoic acid backbone with an amino group and a p-tolyl substituent, suggests its potential to interact with GABAergic systems. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol [1] |
| CAS Number | 1810070-01-9 |
| Appearance | White to off-white solid[1] |
| Solubility | Water soluble[1] |
The rationale for investigating this compound stems from the well-established therapeutic efficacy of other GABA analogs. Molecules that modulate the GABA system are mainstays in the treatment of anxiety disorders, epilepsy, and other neurological conditions. The structural similarity of this compound to known CNS-active agents, such as Phenibut and Baclofen, provides a strong impetus for exploring its pharmacological profile.
Putative Mechanism of Action: A GABAergic Modulator
The primary hypothesis for the biological activity of this compound is its role as a modulator of GABA receptors. This is supported by computational docking studies which indicate a high binding affinity of the parent compound, 4-amino-4-(p-tolyl)butanoic acid, for GABA receptors, with binding energies ranging from -7.2 to -9.1 kcal/mol.[1] These in-silico analyses suggest that the molecule forms stable hydrogen bonds with key residues within the GABA binding pocket, including Arg104, Ser243, and Tyr198, analogous to the binding of GABA itself.[1] Furthermore, the p-tolyl group is predicted to engage in π-π stacking interactions with aromatic residues in the receptor, potentially contributing to its binding affinity and specificity.[1]
The GABAergic system is complex, with two main receptor subtypes: GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals. The precise nature of the interaction of this compound with these receptors, whether as an agonist, antagonist, or allosteric modulator, remains to be experimentally determined.
In-Vitro Characterization: Unraveling Molecular Interactions
To experimentally validate the predicted GABAergic activity, a series of in-vitro assays are essential. These will elucidate the compound's binding affinity, functional activity, and effects on neuronal excitability.
Radioligand Binding Assay for GABA-A Receptors
This assay will determine the affinity of this compound for the GABA-A receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a 0.32 M sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes repeatedly in a 50 mM Tris-HCl buffer.
-
Resuspend the final pellet in the binding buffer and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (inhibitory concentration 50%) value from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Electrophysiological Analysis using Patch-Clamp
This technique will assess the functional effects of the compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Experimental Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or prepare acute brain slices.
-
Transfer the cells or slices to a recording chamber on an inverted microscope.
-
-
Whole-Cell Patch-Clamp Recording:
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.
-
-
Data Analysis:
-
Measure the amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Construct a dose-response curve to determine the EC₅₀ (effective concentration 50%) or IC₅₀ of the compound.
-
Analyze changes in current kinetics (activation and deactivation rates) to further characterize the modulatory effects.
-
In-Vivo Evaluation: Assessing CNS Effects in Animal Models
Based on the in-vitro findings, in-vivo studies in rodent models are the next logical step to evaluate the potential anxiolytic and anticonvulsant effects of this compound. This is further supported by a study on the structurally similar compound, 3-(p-tolyl)-4-aminobutanoic acid, which demonstrated CNS activity, with the R(+) enantiomer showing greater potency. Another tolyl-containing GABA analog, tolibut, has been shown to possess antiamnestic and anticonvulsant properties.[2]
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Experimental Protocol:
-
Apparatus:
-
A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Administer this compound or a vehicle control to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the animal's behavior using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms, closed arms, and the center of the maze.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the treated and control groups using appropriate statistical tests.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity
PTZ is a GABA-A receptor antagonist that induces seizures. This model is used to screen for compounds with anticonvulsant properties.
Experimental Protocol:
-
Procedure:
-
Administer this compound or a vehicle control to the animals.
-
After the pre-treatment period, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).
-
Immediately observe the animals for the onset and severity of seizures for a period of 30 minutes.
-
Seizure severity can be scored using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis:
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Measure the duration of the seizures.
-
Compare the seizure parameters between the treated and control groups.
-
A significant increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.
-
Conclusion and Future Directions
This compound represents a promising candidate for investigation as a novel CNS therapeutic agent. Based on its structural similarity to known GABAergic modulators and supportive in-silico data, it is hypothesized to exert its effects through interaction with GABA receptors, leading to potential anxiolytic and anticonvulsant activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities.
Future research should focus on a comprehensive in-vitro characterization to determine its precise molecular targets and mechanism of action, followed by thorough in-vivo studies to establish its efficacy and safety profile. Further investigation into its pharmacokinetics and metabolism will also be crucial for its potential development as a therapeutic agent. The exploration of this and similar GABA analogs holds the potential to yield novel treatments for a range of neurological and psychiatric disorders.
References
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Tyurenkov, I. N., & Perfilova, V. N. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine, 160(5), 629–632. [Link]
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An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride in Neuropharmacology
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Exploring Novel GABA Analogues
The γ-aminobutyric acid (GABA) system, as the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), maintains the crucial balance between neuronal excitation and inhibition.[1] Dysfunction in this system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1][2] While direct administration of GABA is largely ineffective for treating CNS disorders due to its inability to cross the blood-brain barrier, the development of GABA analogues has been a cornerstone of neuropharmacology.[2][3] Compounds like pregabalin and gabapentin, while structurally related to GABA, exert their effects primarily through interaction with the α2δ subunit of voltage-gated calcium channels, rather than direct action on GABA receptors.[4] In contrast, baclofen is a selective agonist of the metabotropic GABA-B receptor.[5]
This guide focuses on 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analogue that presents a compelling scaffold for investigation. Its structure, featuring a phenyl ring substitution, suggests the potential for nuanced interactions with GABA receptors, offering the possibility of novel pharmacological profiles. This document serves as a comprehensive technical resource for researchers, providing a theoretical framework, proven experimental methodologies, and a roadmap for the preclinical evaluation of this and similar compounds.
Chemical and Physical Properties
This compound is a white to off-white solid with good water solubility.[6] Its key structural features include a butanoic acid backbone, an amino group at the 4-position, and a p-tolyl group also at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |
| Molecular Weight | 229.70 g/mol | [6] |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | [6] |
| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | [6] |
| InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N | [6] |
The presence of the carboxylic acid and amino functional groups allows for standard chemical reactions such as salt formation, esterification, and amide bond formation, making it a versatile intermediate for the synthesis of more complex molecules.[6]
Hypothesized Mechanism of Action: A GABA Receptor Modulator
The structural similarity of this compound to GABA strongly suggests that its primary pharmacological target is within the GABAergic system. Computational docking studies support this hypothesis, indicating a high binding affinity for GABA receptors.[6] These in silico analyses predict stable hydrogen bond formation with key residues such as Arg104, Ser243, and Tyr198, which are known interaction points for the endogenous ligand GABA.[6] Furthermore, the p-tolyl group is predicted to engage in π-π stacking interactions with aromatic residues within the receptor's binding pocket, potentially contributing to both affinity and selectivity.[6]
The critical question for drug development is the nature of this interaction:
-
GABA-A vs. GABA-B Receptor Selectivity: Does the compound preferentially bind to the ionotropic GABA-A receptors or the metabotropic GABA-B receptors? This will fundamentally dictate its physiological effects.
-
Functional Activity: Is it an agonist, antagonist, or an allosteric modulator? Positive allosteric modulators (PAMs) of the GABA-A receptor, for instance, are the basis for the anxiolytic and sedative effects of benzodiazepines.[7]
-
GABA-A Subtype Selectivity: The GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, etc.).[8] The specific subunit composition determines the pharmacological properties of the receptor. For example, α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolysis.[9][10] A compound with selectivity for α2/α3 over α1 could be a non-sedating anxiolytic, a highly desirable therapeutic profile.[7]
Figure 1: Potential neuropharmacological targets for this compound within the GABAergic system.
Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic and rigorous preclinical evaluation is essential to elucidate the neuropharmacological profile of this compound. The following sections outline the key experimental stages.
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structural analogs of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride
Abstract
This guide provides a comprehensive technical framework for the exploration of , a putative GABAergic modulator. While this specific molecule is not extensively documented, its core structure, bearing resemblance to known GABA analogs like Phenibut and Baclofen, presents a compelling starting point for novel drug discovery initiatives. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience drug development. It outlines a systematic approach, from initial lead analysis and rational analog design to detailed synthetic protocols, analytical characterization, and pharmacological evaluation. The methodologies described herein are grounded in established principles of medicinal chemistry and are designed to facilitate the identification of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.
Introduction: The Therapeutic Potential of GABA Analogs
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Ligands that modulate GABA receptors, specifically the ionotropic GABA-A and metabotropic GABA-B receptors, have found extensive therapeutic application as anxiolytics, muscle relaxants, and anticonvulsants.
The hypothetical lead compound, 4-Amino-4-(p-tolyl)butanoic acid, represents a structural variant of GABA, incorporating an aryl substituent at the γ-position. This modification is a well-established strategy in medicinal chemistry to enhance blood-brain barrier penetration and modulate receptor subtype selectivity and potency. For instance, the addition of a phenyl group to the GABA backbone yields Phenibut (4-amino-3-phenylbutanoic acid), while a p-chlorophenyl substituent at the same position gives Baclofen, a selective GABA-B receptor agonist.
This guide, therefore, serves as a prospective manual for a research program centered on this compound. It details the scientific rationale and experimental workflows required to systematically explore its chemical space, with the ultimate goal of identifying novel therapeutic agents.
Rationale for Analog Development: A Strategy for Lead Optimization
The development of structural analogs is a cornerstone of modern drug discovery. The primary objective is to systematically modify the lead compound to build a robust Structure-Activity Relationship (SAR) profile. This profile is essential for rationally designing molecules with optimized properties.
The core objectives for synthesizing analogs of 4-Amino-4-(p-tolyl)butanoic acid include:
-
Enhancing Potency: Increasing the affinity and/or efficacy of the compound at its biological target (e.g., GABA-B receptors).
-
Improving Selectivity: Modulating the structure to favor interaction with one receptor subtype over others (e.g., GABA-B vs. GABA-A), thereby minimizing off-target effects.
-
Optimizing Pharmacokinetics (ADME): Fine-tuning the molecule's Absorption, Distribution, Metabolism, and Excretion properties to ensure it reaches the target site in sufficient concentrations and for an appropriate duration.
-
Exploring Chemical Space: Probing the tolerance of the biological target to structural changes, which can reveal new avenues for intellectual property and uncover unexpected biological activities.
The lead compound can be dissected into three key pharmacophoric regions for modification, as illustrated in the workflow below.
Caption: Workflow for the rational design of analogs based on pharmacophoric regions.
Synthesis of Structural Analogs: Experimental Protocols
A robust and versatile synthetic strategy is crucial. The following section details a representative synthetic route that can be adapted to generate a wide array of analogs. The proposed synthesis is based on a modified Rodionov reaction, a reliable method for preparing β-aryl-γ-amino acids.
General Synthetic Scheme: Aryl Group Modification
The primary route involves the condensation of a substituted benzaldehyde with malonic acid, followed by a sequence of reduction and Curtius rearrangement to install the amine.
Caption: General synthetic workflow for producing 4-aryl-4-aminobutanoic acid analogs.
Detailed Protocol: Synthesis of 4-Amino-4-(4-chlorophenyl)butanoic acid
This protocol serves as a template and can be adapted by substituting the starting benzaldehyde.
Step 1: Synthesis of 4-Chlorocinnamic Acid
-
To a 250 mL round-bottom flask, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the mixture at 100°C for 4 hours.
-
Cool the reaction mixture and pour it into a beaker containing 200 mL of cold water and 20 mL of concentrated HCl.
-
The white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-chlorocinnamic acid.
Step 2: Synthesis of 4-Chloro-3-phenylpropanoic Acid
-
In a hydrogenation vessel, dissolve the 4-chlorocinnamic acid (18.2 g, 0.1 mol) in ethanol (100 mL).
-
Add 10% Palladium on Carbon (Pd/C) (0.5 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
Step 3: Synthesis of 4-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
-
To a flask, add the 4-chloro-3-phenylpropanoic acid (18.5 g, 0.1 mol) and thionyl chloride (15 mL, 0.2 mol). Reflux for 2 hours. Remove excess thionyl chloride under vacuum.
-
Dissolve the resulting acyl chloride in acetone (50 mL) and cool to 0°C.
-
Slowly add a solution of sodium azide (7.8 g, 0.12 mol) in water (25 mL), keeping the temperature below 10°C. Stir for 1 hour.
-
The acyl azide is extracted with toluene. The organic layer is carefully heated to 80-90°C until nitrogen evolution ceases, indicating the formation of the isocyanate via Curtius rearrangement.
-
Add concentrated HCl (50 mL) and reflux for 4 hours to hydrolyze the isocyanate.
-
Cool the mixture. The product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry to yield the final hydrochloride salt.
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized analog before pharmacological testing.
| Technique | Purpose | Key Parameters to Analyze |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound. | Purity (% area under the curve), Retention Time (t_R). A standard method would use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the proton framework of the molecule. | Chemical shifts (δ), integration values (number of protons), and coupling constants (J) for the aromatic and aliphatic protons. The diastereotopic protons of the CH2 groups are key. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To confirm the carbon skeleton of the molecule. | Chemical shifts for all unique carbon atoms (aromatic, carbonyl, aliphatic). |
| HRMS (High-Resolution Mass Spectrometry) | To confirm the exact mass and elemental formula. | The measured m/z value should match the calculated value for the protonated molecule [M+H]⁺ to within 5 ppm. |
Pharmacological Evaluation: Screening Protocols
The primary hypothesis is that these compounds will act on GABA receptors. The following in vitro assays are fundamental for initial screening.
Protocol: GABA-B Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized analogs for the GABA-B receptor.
-
Preparation of Membranes: Use rat cortical tissue or a cell line stably expressing human GABA-B receptors (e.g., CHO-hGABA-B). Homogenize the tissue/cells in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-CGP54626, a GABA-B antagonist, at a final concentration of ~2 nM).
-
25 µL of test compound (analog) at various concentrations (e.g., from 1 nM to 100 µM).
-
25 µL of vehicle or a high concentration of a known ligand (e.g., GABA, 1 mM) to determine non-specific binding.
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Wash the filters with a cold buffer. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation for SAR Analysis
The data gathered should be meticulously organized to facilitate SAR analysis.
| Analog ID | R-Group (Aryl) | Purity (HPLC, %) | GABA-B Binding (Ki, nM) | GABA-A Binding (Ki, nM) | Notes |
| Lead-001 | p-tolyl | >98% | TBD | TBD | Baseline compound. |
| ANA-001 | p-chlorophenyl | >99% | TBD | TBD | Electron-withdrawing group. Isosteric with Lead. |
| ANA-002 | p-methoxyphenyl | >98% | TBD | TBD | Electron-donating group. |
| ANA-003 | Phenyl | >99% | TBD | TBD | Unsubstituted parent. |
The Iterative Cycle of Lead Optimization
The results from the pharmacological screening (Part 5) directly inform the next round of analog design (Part 3). This iterative "Design-Synthesize-Test-Analyze" (DSTA) cycle is fundamental to successful lead optimization. For example, if electron-withdrawing groups on the aryl ring consistently increase potency, the next generation of analogs should explore a wider range of such substituents.
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in drug discovery.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the systematic investigation of . By integrating rational design, robust synthetic methodologies, precise analytical characterization, and targeted pharmacological evaluation, a research program can effectively navigate the chemical space around this novel scaffold. The ultimate aim is to develop a clear understanding of the structure-activity relationships that govern its biological activity, paving the way for the discovery of next-generation GABAergic modulators with significant therapeutic potential.
References
As this guide is based on a hypothetical lead compound and established chemical principles, the references point to foundational methodologies and related known compounds.
- Title: Synthesis of γ-Aminobutyric Acid (GABA) Analogs Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL:https://pubs.rsc.org/en/content/chapter/bk9781782623674-00431/9781782623674-00431
- Title: The GABA-B receptors Source: Pharmacological Reviews URL:https://pharmrev.aspetjournals.org/content/50/2/291
- Title: Rodionov Reaction Source: Comprehensive Organic Name Reactions and Reagents URL:https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr544
- URL:https://www.sciencedirect.
- Title: Structure-Activity Relationship of a Series of N-Substituted-4-amino-3-phenylbutanoic Acid Analogs at the GABA(B) Receptor Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/abs/10.1021/jm001018v
4-Amino-4-(p-tolyl)butanoic acid hydrochloride literature review
An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data from chemical suppliers, extrapolates from structurally related GABA analogs, and proposes scientifically grounded protocols for its synthesis and potential evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel GABAergic modulators.
Introduction: The Rationale for Aryl-Substituted GABA Analogs
Gamma-aminobutyric acid (GABA) is a crucial inhibitory neurotransmitter in the mammalian central nervous system, maintaining the balance between neuronal excitation and inhibition.[1] However, its therapeutic utility is hampered by its inability to cross the blood-brain barrier effectively. This has led to the development of GABA analogs designed to overcome this limitation and exhibit improved pharmacokinetic and pharmacodynamic profiles.[2]
The introduction of lipophilic groups, such as aromatic rings, to the GABA backbone is a common strategy to enhance blood-brain barrier penetration and modulate receptor subtype selectivity. The p-tolyl group in this compound introduces such a lipophilic moiety, suggesting potential for central nervous system activity. Based on its structural similarity to other GABA analogs, this compound is hypothesized to function as a modulator of GABA receptors, with potential applications in treating neurological disorders such as anxiety and epilepsy.[3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly available information from chemical suppliers.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |
| Molecular Weight | 229.70 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
| CAS Number | 1810070-01-9 | [3] |
| PubChem CID | 91844845 | [4] |
Proposed Synthesis and Workflow
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves a one-pot reaction where the ketone group of 4-oxo-4-(p-tolyl)butanoic acid reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry practices for reductive amination.
-
Reaction Setup: To a solution of 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Causality Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 4-Amino-4-(p-tolyl)butanoic acid.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
Pharmacological Profile (Inferred)
Mechanism of Action: A GABA Receptor Modulator
As a GABA analog, this compound is anticipated to exert its effects by interacting with GABA receptors (GABA-A and/or GABA-B).[3] The presence of the bulky, lipophilic p-tolyl group at the 4-position may confer selectivity for specific GABA receptor subtypes and could potentially lead to allosteric modulation rather than direct agonism at the GABA binding site.[7][8]
Positive allosteric modulators (PAMs) of GABA-A receptors, for example, bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[9] This mechanism is characteristic of benzodiazepines and certain other anxiolytic and anticonvulsant drugs.
Caption: Hypothesized allosteric modulation of a GABA-A receptor.
Structure-Activity Relationship (SAR) Insights
The structure of 4-Amino-4-(p-tolyl)butanoic acid suggests several key features that may influence its biological activity:
-
GABA Backbone: The aminobutanoic acid core provides the necessary scaffold for interaction with GABA receptors.
-
p-Tolyl Group: This lipophilic group can enhance binding to hydrophobic pockets within the receptor and improve blood-brain barrier permeability. The electronic properties of the methyl group (electron-donating) may also influence binding affinity.[7]
-
Chirality: The carbon atom bearing the amino and p-tolyl groups is a chiral center. It is highly probable that the biological activity resides predominantly in one of the enantiomers, a common feature in pharmacologically active molecules.
Potential Therapeutic Applications
Given its presumed activity as a GABAergic modulator, this compound could be investigated for a range of neurological and psychiatric conditions, including:
-
Anxiety Disorders: By enhancing GABAergic inhibition, the compound may have anxiolytic effects.[3]
-
Epilepsy: Many anticonvulsant drugs act by potentiating GABA-mediated neurotransmission.[2]
-
Neuropathic Pain: GABA analogs are a well-established class of drugs for the treatment of neuropathic pain.
Conclusion and Future Directions
This compound represents an intriguing, yet under-investigated, GABA analog. Based on its structure and the known pharmacology of related compounds, it holds promise as a CNS-active agent. This guide provides a foundational framework for its synthesis and a rationale for its potential mechanism of action.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis with full analytical characterization (NMR, MS, IR, etc.) is required.
-
Pharmacological Evaluation: In vitro binding and functional assays are needed to determine its affinity and efficacy at various GABA receptor subtypes.
-
In Vivo Studies: Animal models of anxiety, epilepsy, and pain should be employed to assess its therapeutic potential.
-
Chiral Separation and Evaluation: The individual enantiomers should be synthesized or resolved and evaluated separately to determine the active stereoisomer.
References
- Wulff, P., & Lambert, J. J. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882.
- UCB S.A. (1986). 4-Amino butanoic-acid derivatives, their preparation and their use.
- Novak, T. J., et al. (2020). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Journal of Medicinal Chemistry, 63(19), 10866-10885.
- Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of medicinal chemistry, 30(10), 1861-82.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.
- Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: A Mini Review. Clinical and Experimental Pharmacology and Physiology, 27(9), 778-782.
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(4), 343-68.
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current neuropharmacology, 5(3), 199–211.
- Belov, D. S., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Sumitomo Chemical Company, Limited. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
- Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids.
- Jensen, A. A., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International journal of molecular sciences, 22(21), 11883.
- UCB Biopharma SPRL. (2015). United States Patent.
- Johnston, G. A. R. (2013). GABA: The quintessential neurotransmitter. In GABA: Receptors, Transporters and Metabolism (pp. 1-27). Humana Press.
- Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2575.
- UCB S.A. (1985). 4-Amino-butanoic-acid derivatives, preparation and use.
- Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics.
- Möhler, H. (2006). GABAA receptors in central nervous system disease: anxiety, epilepsy, and insomnia. Journal of receptor and signal transduction research, 26(5-6), 731-740.
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Wikipedia. (2023, November 29). GABAA receptor positive allosteric modulator. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analogue with potential applications in neuroscience and pharmacology. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly available literature, this paper situates its significance within the broader context of GABA receptor modulator research. We will delve into its chemical properties, established and theoretical synthesis pathways, and its putative mechanism of action as a modulator of the central nervous system. This guide aims to serve as a foundational resource for researchers investigating this and related compounds for therapeutic development.
Introduction: The Quest for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The discovery and development of molecules that can modulate GABAergic activity have been cornerstones of neuropharmacology, leading to the creation of widely used anxiolytic, anticonvulsant, and sedative-hypnotic drugs. The therapeutic potential of GABA analogues, compounds structurally related to GABA, has been an active area of research for decades, driven by the need for agents with improved pharmacokinetic profiles and greater target specificity.
This compound belongs to the class of 4-aryl-substituted GABA analogues. This structural motif, featuring an aryl group at the 4-position, has been explored for its ability to influence the potency and selectivity of interaction with GABA receptors. While the precise origins of this compound are not clearly delineated in seminal publications, its existence is a logical progression in the systematic exploration of GABAergic chemical space. Research into structurally related compounds, such as 3-(p-tolyl)-4-aminobutanoic acid, was documented as early as 1978, indicating a long-standing interest in the pharmacological effects of tolyl-substituted aminobutanoic acids[1].
This guide will synthesize the available technical data on this compound, providing a detailed examination of its chemical characteristics, synthesis methodologies, and potential as a research tool and therapeutic lead.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in water[2]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 229.70 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water soluble | [2] |
| CAS Number | 1810070-01-9 | [4][5][6] |
The structure of this compound is characterized by a butanoic acid backbone with an amino group and a p-tolyl group attached to the fourth carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Figure 1: Chemical structure of this compound.
Synthesis Methodologies
Several synthetic routes for this compound have been proposed, leveraging established organic chemistry reactions. The choice of a particular method depends on factors such as the availability of starting materials, desired yield, and scalability.
Reductive Amination of a Carbonyl Precursor
A common and efficient method for the synthesis of amines is reductive amination. This approach would involve the reaction of a suitable ketone precursor with an ammonia source, followed by reduction of the resulting imine intermediate.
Figure 2: Generalized workflow for reductive amination synthesis.
Experimental Protocol (Hypothetical):
-
Imine Formation: Dissolve 4-oxo-4-(p-tolyl)butanoic acid in a suitable solvent such as methanol. Add an excess of an ammonia source, for example, ammonium acetate, and stir at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete, a reducing agent like sodium cyanoborohydride (NaBH₃CN) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an appropriate organic solvent. The organic layers are combined, dried, and concentrated.
-
Salt Formation: The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Amination of a Halogenated Precursor
Another viable synthetic route is the nucleophilic substitution of a halogenated precursor with an amine source. This method would start from a halogenated derivative of 4-(p-tolyl)butanoic acid.
Experimental Protocol (Hypothetical):
-
Halogenation: A suitable starting material, such as 4-hydroxy-4-(p-tolyl)butanoic acid, would be halogenated at the 4-position using a standard halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination).
-
Nucleophilic Substitution: The resulting 4-halo-4-(p-tolyl)butanoic acid is then reacted with an excess of ammonia or a protected ammonia equivalent in a polar aprotic solvent.
-
Deprotection (if necessary) and Salt Formation: If a protected amine was used, a deprotection step is required. The final product is then isolated as the hydrochloride salt as described previously.
Potential Mechanism of Action and Pharmacological Profile
Based on its structural similarity to GABA and other known GABA analogues, this compound is hypothesized to act as a modulator of GABA receptors. The presence of the p-tolyl group is expected to increase its lipophilicity compared to GABA, potentially facilitating its passage across the blood-brain barrier.
Research on similar compounds suggests that it may exhibit anxiolytic and anticonvulsant properties[2]. The aryl substituent at the 4-position can influence the binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B). Further pharmacological studies are necessary to fully elucidate its receptor binding profile, functional activity, and in vivo effects.
Figure 3: Putative mechanism of action of this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool for researchers in several capacities:
-
Pharmacological Probe: It can be used to investigate the structure-activity relationships of GABA receptor modulators. By comparing its activity to other 4-aryl-substituted analogues, researchers can gain insights into the role of the aryl substituent in receptor binding and functional activity.
-
Lead Compound for Drug Discovery: Its potential CNS activity makes it a starting point for the development of novel therapeutics for neurological and psychiatric disorders, such as anxiety, epilepsy, and neuropathic pain.
-
Intermediate in Chemical Synthesis: The functional groups present in the molecule allow for further chemical modifications, enabling the synthesis of more complex derivatives with potentially improved pharmacological properties[2].
Conclusion and Future Directions
This compound is a GABA analogue with potential for further investigation in the field of neuropharmacology. While its specific historical context is not well-documented, its chemical structure and putative mechanism of action place it firmly within the lineage of GABAergic modulator research. The synthesis routes outlined in this guide provide a framework for its preparation, and its potential applications as a research tool and therapeutic lead are significant.
Future research should focus on:
-
Definitive Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for GABA receptor subtypes, its functional activity (agonist, antagonist, or allosteric modulator), and its behavioral effects in animal models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues will help to optimize its pharmacological profile, potentially leading to the discovery of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any potential therapeutic development.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound and its derivatives as valuable tools and potential therapeutics for disorders of the central nervous system.
References
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This compound | C11H16ClNO2 | CID 91844845 - PubChem. Available at: [Link]
- EP2511844A2 - Advanced drug development and manufacturing - Google Patents.
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- WO 2013/134298 A1 - Common Organic Chemistry.
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3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity - PubMed. (1978). Available at: [Link]
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Methodological & Application
Comprehensive Analytical Protocols for the Characterization of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride
Introduction
4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is a compound of significant interest in pharmaceutical and neuroscience research.[1] Its structural similarity to endogenous neurotransmitters and other centrally acting agents necessitates rigorous analytical characterization to ensure identity, purity, and stability, which are critical parameters in drug development and scientific investigation. This guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and draw upon data from structurally related molecules to provide a robust framework for analysis.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 229.70 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. Due to the presence of a chromophore (the p-tolyl group), UV detection is a viable and straightforward approach.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to its wide applicability and effectiveness in separating polar and non-polar compounds. The aromatic ring in the analyte provides sufficient hydrophobicity for retention on a C18 column, while the amino and carboxylic acid groups ensure adequate polarity for elution with a suitable aqueous-organic mobile phase. This method avoids the need for derivatization, simplifying the analytical workflow.[4][5]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of this compound and quantify it.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase A to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in mobile phase A to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples.
-
Data Analysis: Determine the retention time and peak area of the analyte. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification is achieved by constructing a calibration curve from the standards.
Structural Elucidation by Spectroscopic Techniques
A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Objective: To confirm the proton environment in the molecule.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 2H | Aromatic protons (ortho to CH) |
| ~7.1-7.3 | d | 2H | Aromatic protons (meta to CH) |
| ~4.1-4.3 | t | 1H | CH-NH₃⁺ |
| ~2.3-2.5 | t | 2H | CH₂-COOH |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.9-2.1 | m | 2H | CH₂-CH₂ |
Objective: To identify all unique carbon atoms in the molecule.
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
Expected ¹³C NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | COOH |
| ~135-140 | Aromatic C-CH₃ |
| ~130-135 | Aromatic C-CH |
| ~128-130 | Aromatic CH |
| ~125-128 | Aromatic CH |
| ~50-55 | CH-NH₃⁺ |
| ~30-35 | CH₂-COOH |
| ~25-30 | CH₂-CH₂ |
| ~20-25 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Objective: To confirm the presence of key functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) and N-H stretch (ammonium) |
| ~3000 | Medium | Aromatic and Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1400 | Medium | C-H bend (aliphatic) |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
The characteristic out-of-plane bending vibration around 820 cm⁻¹ is a strong indicator of the para-substitution pattern on the benzene ring.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
-
[M+H]⁺: The protonated molecule should be observed at m/z corresponding to the free base (C₁₁H₁₅NO₂), which is approximately 194.12.
-
Key Fragments: Expect fragmentation patterns typical for aminobutanoic acid derivatives, including loss of water (-18), loss of the carboxylic acid group (-45), and cleavage of the butanoic acid chain.[8] The tolyl group (m/z 91) is also an expected fragment.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal properties of the compound, including its melting point and decomposition temperature.
Rationale for Thermal Analysis
For a crystalline solid like an amino acid hydrochloride, DSC will show a sharp endothermic peak corresponding to its melting point, which is a key indicator of purity. TGA will reveal the temperature at which the compound begins to decompose, providing information about its thermal stability.[9][10]
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal stability.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Thermal Profile:
-
DSC: A sharp endothermic peak indicating the melting point. For amino acid hydrochlorides, this is often accompanied or followed by decomposition.
-
TGA: A weight loss step indicating the onset of thermal decomposition. The decomposition of amino acids often involves the loss of water, ammonia, and carbon dioxide.[9][10]
Workflow and Data Integration
The characterization of this compound should follow a logical workflow to ensure comprehensive analysis.
Caption: Integrated analytical workflow for characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently ascertain the identity, purity, and stability of this important research compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing scientific research and drug development.
References
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An Overview of Analytical Methods for the Identification and Quantification of Baclofen. (2022). ResearchGate. [Link]
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Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]
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World Health Organization. (2021). Pre-Review Report: PHENIBUT. World Health Organization. [Link]
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Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
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Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. [Link]
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Ahrer, M., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. ResearchGate. [Link]
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Ahrer, M., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Molecules. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
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analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences. [Link]
-
LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
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Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]
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PubChem. (n.d.). Baclofen. National Center for Biotechnology Information. [Link]
-
Medsinfo. (n.d.). LIORESAL (baclofen) tablets. Medsinfo. [Link]
-
Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE. [Link]
-
GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs. GHP News. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]
-
NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. NIST WebBook. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Baclofen USP. GlobalRx. [Link]
-
Wikipedia. (n.d.). Baclofen. Wikipedia. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. [Link]
-
MassBank. (2009). DL-2-Aminobutyric acid; LC-ESI-QQ; MS2. MassBank. [Link]
-
Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]
-
MassBank. (2009). DL-2-Aminobutyric acid; LC-ESI-QTOF; MS2. MassBank. [Link]
-
MassBank. (2009). L-2-Aminobutyric acid; LC-ESI-QTOF; MS2. MassBank. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current Protocols in Protein Science. [Link]
-
ResearchGate. (2016). Amino-Acid Decomposition Temperatures According to the Literature[1]. ResearchGate. [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
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A Robust Ion-Pair HPLC-UV Method for the Quantitative Analysis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a compound of interest in neuropharmacology for its potential activity as a gamma-aminobutyric acid (GABA) receptor modulator[1]. As a zwitterionic and polar molecule, this analyte presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. To overcome these issues, this guide presents an optimized Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IPC) method coupled with UV detection. The methodology provides a comprehensive walkthrough from mobile phase preparation to system suitability and analysis, ensuring accuracy, precision, and high-throughput capability for research, quality control, and drug development applications.
Introduction and Method Development Rationale
This compound is an amino acid derivative whose polar nature, stemming from its primary amine and carboxylic acid functional groups, makes it highly water-soluble[1]. The primary challenge in developing an HPLC method for such a compound is achieving adequate retention on common non-polar stationary phases (e.g., C18)[2][3].
Causality of Chromatographic Mode Selection
Several chromatographic strategies were considered for this analyte:
-
Standard Reversed-Phase (RP) Chromatography: In its standard form, RP chromatography separates molecules based on hydrophobicity[4]. Highly polar analytes like the target compound have minimal interaction with the non-polar stationary phase and would typically elute in or near the solvent front, making quantification impossible[2].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a viable alternative for retaining polar compounds[5]. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. However, HILIC can sometimes suffer from longer equilibration times and sensitivity to the water content in the sample and mobile phase.
-
Derivatization: The analyte could be chemically modified with a labeling agent (e.g., o-phthalaldehyde) to enhance its hydrophobicity and/or detection properties[6][7]. While effective, this approach introduces additional sample preparation steps, increasing the potential for analytical error and variability.
-
Reversed-Phase Ion-Pair Chromatography (RP-IPC): This technique was selected as the optimal strategy. It retains the simplicity of reversed-phase chromatography while specifically addressing the challenge of analyzing charged, polar molecules[8][9]. By introducing an ion-pairing reagent into the mobile phase, a neutral, hydrophobic ion pair is formed with the analyte. This complex can then be effectively retained and separated on a standard C18 column[9]. This approach avoids derivatization and uses widely available column technology, making it a robust and transferable method.
Rationale for Method Parameters
-
Stationary Phase: A C18 column was chosen due to its widespread availability and proven efficacy in ion-pair chromatography[8]. The hydrophobic C18 ligands provide the necessary surface for the retention of the analyte-reagent ion pair.
-
Mobile Phase and pH Control: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). A phosphate buffer is used to maintain a consistent pH. By controlling the pH below the pKa of the carboxylic acid group and above the pKa of the amino group, the analyte exists predominantly in its zwitterionic or cationic form, ready to interact with the ion-pairing reagent.
-
Ion-Pair Reagent: An anionic reagent, sodium dodecyl sulfate, is used. This reagent contains a negatively charged head to form an electrostatic bond with the positively charged amine group of the analyte and a long hydrocarbon tail that strongly interacts with the C18 stationary phase, thereby promoting retention[10].
-
UV Detection: The presence of the p-tolyl group (a substituted benzene ring) in the analyte's structure provides a suitable chromophore for UV detection. A wavelength of 225 nm was selected to ensure high sensitivity for quantification[11].
Analytical Workflow Overview
The following diagram outlines the complete analytical process, from the preparation of solutions to the final data analysis and reporting.
Caption: End-to-end workflow for HPLC analysis.
Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability checks integrated to ensure the validity of the results.
Instrumentation and Consumables
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
Water (HPLC Grade or Milli-Q)
-
-
Labware: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous Component):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Add 0.58 g of Sodium Dodecyl Sulfate (SDS) to the solution (final concentration ~2 mM).
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic Component):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent. This solution is used for system suitability and quantification.
-
-
Sample Solution (Target concentration 100 µg/mL):
-
Accurately weigh an appropriate amount of the sample powder.
-
Quantitatively transfer to a volumetric flask and dissolve in the Diluent to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for easy reference.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ + 2 mM SDS, pH 3.0B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately, a system suitability test must be conducted before any sample analysis. This test validates the system's precision and separation efficiency for the intended analysis.
| Parameter | Acceptance Criteria |
| Injection Precision | Inject the Working Standard Solution (100 µg/mL) five times. The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%. |
| Tailing Factor (T) | For the analyte peak in the first standard injection, the tailing factor should be ≤ 2.0. |
| Theoretical Plates (N) | For the analyte peak in the first standard injection, the plate count should be ≥ 2000. |
Conclusion
The Reversed-Phase Ion-Pair Chromatography method detailed in this application note provides a highly effective solution for the quantitative analysis of this compound. By forming a neutral ion pair, this method successfully overcomes the poor retention typically associated with polar, zwitterionic compounds on reversed-phase columns. The protocol is robust, uses common and readily available instrumentation and reagents, and incorporates system suitability criteria to ensure the generation of reliable and accurate data. This makes it an invaluable tool for researchers and professionals in quality control and pharmaceutical development.
References
-
Bhandare P., Madhavan P., Rao B.M., Rao N.S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]
-
Eslami, S., Amini, M., & Nafissi-Varcheh, N. (2009). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Al-Ghaithi, F., & El-Rabbat, J. (2014). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. MtoZ Biolabs. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). analysis of amino acids by high performance liquid chromatography. eijppr.com. Available at: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. Available at: [Link]
-
Al-Qaraghuli, M. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]
-
Wikipedia. (n.d.). Ion chromatography. Wikipedia. Available at: [Link]
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NMR spectroscopy of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
An In-Depth Guide to the NMR Spectroscopic Analysis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Foreword: The Rationale for This Guide
This compound is a derivative of gamma-aminobutyric acid (GABA), a critical inhibitory neurotransmitter. Its structural features, specifically the p-tolyl group, make it a compound of significant interest in neuropharmacology and drug development, with potential applications as a GABA receptor modulator.[1] Rigorous and unambiguous structural characterization is the bedrock of any pharmaceutical development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into molecular structure, connectivity, and purity in a non-destructive manner.[2][3]
This document moves beyond a simple recitation of steps. It is designed as a comprehensive application note for researchers and drug development professionals, detailing not just the how but the why of each experimental choice. We will explore the complete workflow, from meticulous sample preparation to the nuances of spectral interpretation using one- and two-dimensional NMR techniques, ensuring a self-validating and robust analytical system.
Part 1: Foundational Principles & Strategic Approach
The core of our analytical strategy is the synergistic use of ¹H, ¹³C, and 2D NMR experiments to build the molecular structure piece by piece.
-
¹H NMR Spectroscopy provides information on the number and type of hydrogen environments, their relative numbers (via integration), and their proximity to neighboring protons (via spin-spin coupling).
-
¹³C NMR Spectroscopy reveals the number of unique carbon environments, offering a direct count of the carbon skeleton's components. The chemical shift of each carbon provides clues about its functional group.[4]
-
2D Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, allowing us to trace the connectivity through the aliphatic chain.[5][6]
-
Heteronuclear Single Quantum Coherence (HSQC) maps each proton directly to its attached carbon, providing definitive C-H assignments.[5][6][7]
-
Heteronuclear Multiple Bond Correlation (HMBC) is the key to assembling the complete molecular puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons, connecting disparate fragments like the aromatic ring and the butanoic acid backbone.[5][6]
This multi-technique approach ensures that every atom's position is cross-validated, leading to an authoritative structural assignment.
Part 2: The Critical First Step: Sample Preparation Protocol
The quality of an NMR spectrum is fundamentally dictated by the quality of the sample. For a hydrochloride salt like our target compound, solvent selection and sample handling are paramount.
Protocol: Preparation of NMR Sample
Objective: To prepare a homogeneous, particulate-free solution of the analyte at a concentration suitable for 1D and 2D NMR experiments.
Materials:
-
This compound (Purity >95%)
-
Deuterated solvent: DMSO-d₆ (recommended) or D₂O
-
Internal Standard: Tetramethylsilane (TMS) for DMSO-d₆ or Sodium 3-(trimethylsilyl)propionate-d₄ (TSP) for D₂O
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7)[8]
-
Glass Pasteur pipettes and glass wool or a syringe filter
-
Analytical balance and micro-vials
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 10-20 mg of the compound for ¹H and 2D NMR, or 50-100 mg for a rapid ¹³C NMR, into a clean, dry micro-vial.[8][9][10]
-
Solvent Selection & Dissolution:
-
Primary Recommendation (DMSO-d₆): Add 0.6-0.7 mL of DMSO-d₆ to the vial. This solvent is an excellent choice as it readily dissolves the hydrochloride salt and, crucially, allows for the observation of exchangeable protons (the -NH₃⁺ and -COOH protons), which would be lost in D₂O due to rapid deuterium exchange.[12]
-
Alternative (D₂O): The compound is water-soluble.[1] If using D₂O, be aware that the amine and carboxylic acid proton signals will not be observed.
-
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Filtration (Mandatory): Solid particles severely degrade spectral quality by distorting magnetic field homogeneity. Filter the solution directly into the NMR tube.
-
Method: Place a small, tight plug of glass wool into a Pasteur pipette and use it to transfer the solution. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Setting Sample Volume: Ensure the final sample height in the NMR tube is at least 4.5-5 cm.[10][11][13] This is critical for proper instrument locking and shimming.
-
Internal Referencing: Add the internal standard. For DMSO-d₆, a tiny drop of TMS is sufficient. The TMS signal will be set to 0.00 ppm for both ¹H and ¹³C spectra.
-
Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Part 3: Spectrometer Setup & Data Acquisition
The following parameters are provided as a robust starting point for a 400 MHz spectrometer. They should be adapted as necessary based on sample concentration and available instrument time.
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Number of Scans | 16 | 1024 | 8 | 16 | 32 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Spectral Width | ~16 ppm | ~220 ppm | ~12 ppm (F1/F2) | F2: ~12 ppm, F1: ~180 ppm | F2: ~12 ppm, F1: ~200 ppm |
| Acquisition Time | ~3.4 s | ~1.2 s | ~0.2 s | ~0.2 s | ~0.25 s |
| Key Insight | Provides initial survey of proton environments and couplings. | Reveals all unique carbon signals. | Maps ³J(H,H) correlations for aliphatic chain. | Maps ¹J(C,H) correlations for direct assignments. | Maps ²⁻³J(C,H) correlations to connect all fragments. |
Part 4: Spectral Interpretation & Structural Elucidation
This section details the expected NMR data and provides a logical walkthrough for assigning the structure of this compound.
Structure and Numbering:
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom | Expected ¹H Shift (ppm) | Multiplicity | Integration | Expected ¹³C Shift (ppm) |
| 1 | -COOH | ~12.5 (broad) | s | 1H | ~173 |
| 2 | -CH₂- | ~2.3-2.5 | m | 2H | ~30-35 |
| 3 | -CH₂- | ~1.9-2.1 | m | 2H | ~30-35 |
| 4 | -CH- | ~4.1-4.3 | m | 1H | ~50-55 |
| - | -NH₃⁺ | ~8.4 (broad) | s | 3H | - |
| 5 | Ar-C | - | - | - | ~135-140 |
| 6, 10 | Ar-CH | ~7.35 | d | 2H | ~129 |
| 7, 9 | Ar-CH | ~7.20 | d | 2H | ~127 |
| 8 | Ar-C | - | - | - | ~138-142 |
| 11 | -CH₃ | ~2.30 | s | 3H | ~21 |
Note: Chemical shifts are predictive and can vary based on concentration and exact experimental conditions. The two -CH₂- groups (2 and 3) will have distinct shifts and may overlap.
Step-by-Step Analysis:
-
¹H Spectrum Analysis (The Framework):
-
Aromatic Region: Identify two doublets around 7.20 and 7.35 ppm, each integrating to 2H. This is the classic signature of a 1,4-disubstituted (para) aromatic ring.
-
Aliphatic Region: Locate the downfield multiplet around 4.2 ppm (H4), characteristic of a proton attached to a carbon bearing an electronegative group (the NH₃⁺). The remaining two signals for the butanoic chain (H2, H3) will be complex multiplets further upfield.
-
Methyl Singlet: A sharp singlet integrating to 3H around 2.30 ppm confirms the tolyl methyl group (H11).
-
Labile Protons: Look for two broad singlets far downfield (~12.5 ppm for COOH) and around 8.4 ppm (for NH₃⁺). Their broadness is due to quadrupolar coupling with the ¹⁴N and chemical exchange.
-
-
COSY Spectrum Analysis (Connecting the Protons):
-
Trace the connectivity from H4. A cross-peak will exist between H4 and the protons of the adjacent methylene group (H3).
-
From H3, another cross-peak will connect to the final methylene group (H2). This confirms the -CH(4)-CH₂(3)-CH₂(2)- fragment. The aromatic protons will show a cross-peak between the two doublets (H6/10 and H7/9).
-
-
HSQC Spectrum Analysis (Assigning Carbons):
-
This experiment provides a direct, unambiguous link. The proton at ~4.2 ppm (H4) will correlate to the carbon at ~50-55 ppm (C4). The aromatic protons (H6/10, H7/9) will correlate to their respective carbons (~129 ppm and ~127 ppm). The methyl protons (H11) will correlate to the methyl carbon (~21 ppm). This step assigns the majority of the carbon skeleton with high confidence.
-
-
HMBC Spectrum Analysis (The Final Assembly):
-
The HMBC is crucial for confirming the connection between the aromatic ring and the butanoic acid chain.
-
Key Correlation 1: Look for a cross-peak from the methine proton H4 (~4.2 ppm) to the quaternary aromatic carbon C5. This is the definitive 2-bond correlation that links the aliphatic chain to the ring.
-
Key Correlation 2: The aromatic protons H7/9 (~7.20 ppm) should show a correlation to the same quaternary carbon C5, providing reciprocal confirmation.
-
Other Correlations: The methyl protons (H11) will correlate to C8 and C7/9, confirming its position on the ring. The protons at H2 will correlate to the carboxyl carbon C1 (~173 ppm), locking in the end of the chain.
-
mol [label=<
C¹¹H₃
|
C¹⁰--C⁸--C⁶
||||
C⁹--C⁷--C⁵
|
C⁴H(N⁺H₃)
|
C³H₂
|
C²H₂
|
C¹OOH
>];H4 [pos="6.5,3.5!", shape=point, style=invis]; H2 [pos="6.5,1.5!", shape=point, style=invis]; H11 [pos="4.5,7.5!", shape=point, style=invis]; H79 [pos="4.5,5.5!", shape=point, style=invis];
C5 [pos="6,5!", shape=point, style=invis]; C1 [pos="6,0.5!", shape=point, style=invis]; C8 [pos="4.5,6.5!", shape=point, style=invis]; C79 [pos="4.5,5.5!", shape=point, style=invis];
H4 -> C5 [label=" H4 → C5", fontcolor="#EA4335", color="#EA4335"]; H2 -> C1 [label=" H2 → C1", fontcolor="#4285F4", color="#4285F4"]; H11 -> C8 [label=" H11 → C8", fontcolor="#FBBC05", color="#FBBC05"]; H79 -> C5 [label=" H7/9 → C5", fontcolor="#34A853", color="#34A853"]; H11 -> C79 [style=dashed, constraint=false, label=" H11 → C7/9", fontcolor="#FBBC05", color="#FBBC05"];
caption [label="Key HMBC correlations confirming molecular connectivity.", shape=plaintext, fontsize=10]; } } Caption: Key HMBC correlations confirming molecular connectivity.
Part 5: Quantitative Analysis and Method Validation
Beyond structural elucidation, NMR is a powerful quantitative tool (qNMR).[14] The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for accurate purity determination without the need for identical reference standards.[2]
Principles of qNMR for Purity Assessment:
-
Internal Standard: A high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) is weighed accurately and mixed with a known mass of the sample.
-
Signal Selection: Choose well-resolved, non-overlapping signals for both the analyte and the internal standard. For our compound, the methyl singlet (H11) or the aromatic doublets are excellent candidates.
-
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions: a long relaxation delay (D1 > 5 * T₁) to ensure full signal relaxation and a sufficient number of scans for a high signal-to-noise ratio.
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, std = internal standard.
For use in a regulated environment, such a qNMR method must be validated according to established guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable and reproducible.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the complete NMR analysis of this compound. By systematically applying 1D and 2D NMR techniques, researchers can achieve an unambiguous structural assignment. The workflow is designed to be self-validating, with COSY, HSQC, and HMBC experiments providing orthogonal data to confirm atomic connectivity. Furthermore, the principles outlined for qNMR extend the utility of this methodology from simple identification to rigorous purity assessment, a critical requirement in pharmaceutical development. This robust approach ensures the highest level of confidence in the characterization of this and other related small molecules.
References
- Mnova NMR Software for 1D and 2D NMR D
- NMRium - The next-gener
- Small molecule NMR sample prepar
- Recommended Software for NMR D
- NMR Data Processing Software - University of Delaware.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- NMR Sample Prepar
- NMR Sample Prepar
- NMR Software | NMR Technologies - Bruker.
- Sample Prepar
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- Buy this compound | 1810070-01-9 - Smolecule.
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation - Indian Journal of Pharmaceutical Sciences.
- This compound | C11H16ClNO2 | CID 91844845 - PubChem.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis.
- Introductory note on the 13C NMR spectrum of butanoic acid - Doc Brown's Chemistry.
- Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma.
- Understanding 2D NMR Spectra: How to Read and Interpret Them - Cre
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- This compound - AbacipharmTech-Global Chemical supplier.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
- Solved Consult the 1H NMR spectrum of propyl p-tolyl ether | Chegg.com.
- P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum - ChemicalBook.
- P-TOLYL ISOBUTYRATE(103-93-5) 1H NMR spectrum - ChemicalBook.
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
- Butyric Acid(107-92-6) 13C NMR spectrum - ChemicalBook.
- 13-C NMR Chemical Shift Table.pdf.
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- NMR solvent selection - that also allows sample recovery - BioChrom
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Can the salt form of my organic compound be determined using NMR?
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Application Notes and Protocols for 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Introduction: A Novel Tool for Interrogating the GABAergic System
4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a synthetic amino acid derivative with significant potential as a research tool in neuropharmacology and drug development.[1] With the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol , its structure is characterized by a butanoic acid backbone with an amino group at the fourth position and a p-tolyl group attached to the same carbon.[1][2][3] This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][4]
The structural similarity to well-characterized GABA-B receptor agonists, such as baclofen, suggests that this compound likely functions as a modulator of GABA-B receptors.[1][5] The addition of the p-tolyl group, a lipophilic moiety, may influence its pharmacokinetic properties, such as blood-brain barrier penetration, and its pharmacodynamic properties, including receptor affinity and selectivity, compared to its parent compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action, potential research applications, and detailed experimental protocols for utilizing this compound as a novel research tool.
Hypothesized Mechanism of Action: A Focus on the GABA-B Receptor
Based on its chemical structure, this compound is postulated to act as a GABA-B receptor agonist. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5] The activation of GABA-B receptors by an agonist like baclofen, and presumably by this compound, triggers a cascade of intracellular events that ultimately reduce neuronal excitability.[4][5]
This signaling cascade involves:
-
G-protein activation: The agonist binds to the GABA-B1 subunit of the heterodimeric receptor, inducing a conformational change that activates the associated Gαi/o protein.[5][6]
-
Effector modulation: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors.[5]
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
-
The Gβγ subunit directly inhibits presynaptic voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates postsynaptic G-protein-gated inwardly rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization.[5][7]
-
The net effect of these actions is a dampening of neuronal activity, which underlies the therapeutic effects of GABA-B agonists in conditions such as spasticity, pain, and anxiety.[4][7][8]
Caption: Workflow for the in vitro GABA-B receptor binding assay.
Protocol 2: In Vivo Spontaneous Locomotor Activity Assay
This protocol is designed to assess the central nervous system effects of this compound in rodents. GABA-B agonists typically produce a dose-dependent decrease in spontaneous locomotor activity. [9][10][11] Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Adult male mice (e.g., C57BL/6) or rats
-
Locomotor activity chambers (e.g., open field arena with infrared beam tracking) [12]* Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation:
-
Place each animal individually into a locomotor activity chamber and allow them to explore freely for 30-60 minutes. This establishes a baseline activity level.
-
-
Drug Administration:
-
Prepare solutions of this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) and a vehicle control.
-
Remove the animals from the chambers, administer the assigned treatment via i.p. injection, and immediately return them to the same chambers.
-
-
Data Collection:
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for 60-120 minutes post-injection.
-
Data Analysis:
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the total locomotor activity for each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity compared to the vehicle group would be consistent with a GABA-B agonist effect.
Caption: Workflow for the in vivo locomotor activity assay.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome for GABA-B Agonist | Troubleshooting |
| Receptor Binding (Ki) | Low nanomolar to micromolar range. | High Ki: Check compound purity, membrane preparation, and assay conditions. High Variability: Ensure accurate pipetting and consistent membrane prep. |
| Locomotor Activity | Dose-dependent decrease in distance traveled. | No Effect: Increase the dose range, check compound solubility and stability in vehicle, consider alternative routes of administration. High Variability: Ensure proper animal handling and acclimation to minimize stress. |
Safety and Handling
This compound is a research chemical with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.
References
- Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?
- Smolecule. (2023, August 19). Buy this compound | 1810070-01-9.
-
Malcangio, M., & Bowery, N. G. (1995). Possible therapeutic application of GABAB receptor agonists and antagonists. Clinical Neuropharmacology, 18(4), 285–305. Retrieved from [Link]
- BOC Sciences. GABA Receptor Agonist.
-
Lu, C., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science. Retrieved from [Link]
-
Kim, K. M., et al. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(5), e232. Retrieved from [Link]
-
Fuchs, S. V., et al. (1980). Effect of intraperitoneally administered GABA on the locomotor activity of mice. Pharmacology Biochemistry and Behavior, 13(1), 17-20. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. GABA - PDSP. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Marti, M., et al. (2010). Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice. Journal of Addiction. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved from [Link]
-
ChemUniverse. This compound [P52860]. Retrieved from [Link]
-
ResearchGate. Locomotor activity scores across the 8 min of testing as a function of... Retrieved from [Link]
-
Castelhano-Carlos, M. J., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Journal of Visualized Experiments, (182), e63649. Retrieved from [Link]
-
ResearchGate. (2018). Combination Effects of Forced Mild Exercise and GABA B Receptor Agonist on Spatial Learning, Memory, and Motor Activity in Striatum Lesion Rats. Retrieved from [Link]
-
Olsen, A. H., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]
-
Frang, H., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(11), 2493. Retrieved from [Link]
-
Witczuk, B., et al. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95-103. Retrieved from [Link]
-
PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
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The Rising Star in CNS Research: Applications of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride in Medicinal Chemistry
Foreword: Unlocking the Potential of GABA Analogues
In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of medicinal chemistry. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a spectrum of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain.[1][2] While direct administration of GABA is ineffective due to its inability to cross the blood-brain barrier, the development of GABA analogues has provided a powerful avenue for therapeutic intervention.[1] This guide focuses on a promising, yet underexplored, member of this class: 4-Amino-4-(p-tolyl)butanoic acid hydrochloride .
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound. We will delve into its synthesis, explore its potential as a modulator of GABAergic neurotransmission, and provide detailed, field-proven protocols for its investigation as a potential therapeutic agent.
Compound Profile: this compound
| Characteristic | Value |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride[3] |
| CAS Number | 1810070-01-9 |
| Molecular Formula | C11H16ClNO2[3] |
| Molecular Weight | 229.70 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Solubility | Water soluble[3] |
The structure of this compound is characterized by a GABA backbone with a p-tolyl group attached to the fourth carbon. This lipophilic tolyl group is of particular interest as it may enhance the molecule's ability to cross the blood-brain barrier and influence its binding affinity and selectivity for GABA receptors or related enzymes.
The Scientific Rationale: Why Investigate this compound?
The therapeutic potential of this compound lies in its structural similarity to GABA, suggesting it may act as a GABA analogue . Such molecules can exert their effects through several mechanisms:
-
Direct Receptor Binding: Acting as an agonist or antagonist at GABAA or GABAB receptors.
-
Enzyme Inhibition: Inhibiting GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations.
-
Transporter Modulation: Blocking GABA transporters (GATs) to prolong the presence of GABA in the synaptic cleft.
The presence of the p-tolyl group introduces a unique structural feature that could lead to improved pharmacokinetic properties and a distinct pharmacological profile compared to existing GABA analogues. Research suggests potential anxiolytic and anticonvulsant properties, making it a compelling candidate for further investigation.[3]
Synthetic Protocol: A Practical Guide to Laboratory-Scale Synthesis
While several synthetic routes have been proposed, this guide details a robust and accessible method based on reductive amination , a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[4][5]
Workflow for the Synthesis of this compound
Caption: A three-step synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Oxo-4-(p-tolyl)butanoic acid
-
Ammonium acetate
-
Anhydrous Methanol
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid solution in diethyl ether (2 M)
-
Diethyl ether
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-Oxo-4-(p-tolyl)butanoic acid in 50 mL of anhydrous methanol.
-
Add 50 mmol of ammonium acetate to the solution. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction to the Amine:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 15 mmol of sodium cyanoborohydride (NaBH3CN) portion-wise to the stirred solution. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up and Isolation of the Free Amine:
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to pH ~10-11.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine as an oil or a waxy solid.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from an ethanol/diethyl ether solvent system to obtain the pure this compound.
-
Dry the final product under vacuum.
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Applications: Probing the Mechanism of Action
Understanding the molecular target of a novel compound is paramount in drug discovery. The following protocols outline how to assess the interaction of this compound with key components of the GABAergic system.
Protocol 1: GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABAA receptor.
Workflow for GABAA Receptor Binding Assay
Caption: Workflow for a competitive GABAA receptor radioligand binding assay.
Materials and Reagents:
-
Rat brain cortices (or a cell line expressing GABAA receptors)
-
[3H]Muscimol (a potent GABAA agonist)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold incubation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add buffer, [3H]Muscimol (final concentration ~1-2 nM), and the membrane preparation.
-
Non-specific Binding: Add buffer, [3H]Muscimol, unlabeled GABA (final concentration ~100 µM), and the membrane preparation.
-
Competitive Binding: Add buffer, [3H]Muscimol, varying concentrations of this compound, and the membrane preparation.
-
Incubate all tubes at 4 °C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome Data Table:
| Compound | IC50 (µM) | Ki (µM) |
| GABA (control) | User's Data | User's Data |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | User's Data | User's Data |
Protocol 2: GABA Aminotransferase (GABA-AT) Inhibition Assay
This protocol outlines a method to assess whether the test compound inhibits the activity of GABA-AT.
Procedure:
A continuous spectrophotometric assay can be employed using a coupled enzyme system. The activity of GABA-AT is coupled to the reduction of NADP+ by succinic semialdehyde dehydrogenase. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Data Analysis:
The percentage of inhibition at various concentrations of the test compound is calculated, and the IC50 value is determined.
Expected Outcome Data Table:
| Compound | IC50 (µM) |
| Vigabatrin (control) | User's Data |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | User's Data |
In Vivo Applications: Assessing Therapeutic Potential
Preclinical animal models are crucial for evaluating the potential therapeutic efficacy of a new chemical entity.
Protocol 3: Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Procedure:
-
Administer this compound or vehicle (e.g., saline) to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group.
-
Determine the ED50 (the dose that protects 50% of the animals from the seizure endpoint).
Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
The PTZ model is used to identify compounds effective against myoclonic and absence seizures.
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
The ED50 can be determined based on the protection against clonic seizures.
Expected Outcome Data Table for In Vivo Studies:
| Compound | Route of Admin. | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| Phenytoin (control) | i.p. | User's Data | User's Data |
| Ethosuximide (control) | i.p. | User's Data | User's Data |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | i.p. / p.o. | User's Data | User's Data |
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest within the field of medicinal chemistry. Its structural design as a GABA analogue, coupled with the potential for favorable pharmacokinetic properties imparted by the tolyl moiety, makes it a prime candidate for investigation in the context of CNS disorders. The protocols detailed in this guide provide a comprehensive framework for the synthesis and pharmacological evaluation of this compound.
Future research should focus on elucidating its precise mechanism of action, exploring its efficacy in a broader range of animal models (e.g., neuropathic pain, anxiety models), and investigating its pharmacokinetic and toxicological profiles. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising compound.
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Application Notes & Protocols: Characterizing 4-Amino-4-(p-tolyl)butanoic acid hydrochloride as a Putative GABA Transporter Inhibitor
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][2] These transporters—primarily GAT1, GAT2, GAT3, and BGT1—terminate GABAergic signaling by clearing GABA from the synaptic cleft and extrasynaptic space.[3] Consequently, GATs have emerged as critical therapeutic targets for neurological and psychiatric disorders, including epilepsy and anxiety, where enhancing GABAergic tone is beneficial.[4][5] This guide provides a comprehensive framework for the experimental characterization of novel compounds as potential GAT inhibitors, using 4-Amino-4-(p-tolyl)butanoic acid hydrochloride as a hypothetical test article. We present the scientific rationale and detailed, field-proven protocols for a tiered approach, beginning with in vitro screening using heterologous expression systems and native tissue preparations (synaptosomes) to determine potency and selectivity, and progressing to in vivo validation of target engagement using brain microdialysis.
The GABA Transporter Family: Key Regulators of Inhibitory Neurotransmission
The GAT family comprises four distinct subtypes with differential distribution and substrate affinities, making subtype-selective inhibition a key goal in drug development.[6]
-
GAT1 (SLC6A1): This is the most abundant GABA transporter in the brain, found predominantly on presynaptic neuronal terminals and, to a lesser extent, on astrocytic processes.[1][6] Its primary role is the rapid reuptake of synaptically released GABA, thereby shaping the time course of inhibitory postsynaptic potentials.[3]
-
GAT2 (SLC6A13): Expressed at low levels in the brain, mainly in the meninges, GAT2 is more prominent in peripheral tissues like the liver and kidneys.[1][2] It transports both GABA and taurine.
-
GAT3 (SLC6A11): Located primarily on astrocytic processes surrounding synapses, GAT3 is crucial for controlling extrasynaptic, ambient GABA concentrations.[2][6] This regulation of "tonic" GABA levels influences overall neuronal excitability.
-
Betaine/GABA Transporter 1 (BGT1, SLC6A12): BGT1 is expressed in the brain, but like GAT2, it is found at lower levels and often in extrasynaptic locations.[6] It transports both GABA and the osmolyte betaine.
The distinct localization of neuronal GAT1 and glial GAT3 allows for differential control over synaptic versus extrasynaptic GABA, a critical concept for designing targeted therapeutics.
Figure 1. GABAergic synapse showing neuronal (GAT1) and glial (GAT3) transporters.
Profile of the Test Article
This guide uses this compound as a model compound for characterization. While some related structures have been explored for general CNS activity, specific data on its interaction with GABA transporters is not extensively documented in peer-reviewed literature.[7][8] The objective is to apply the following protocols to rigorously determine its inhibitory profile.
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [9] |
| Molecular Weight | 229.70 g/mol | [7] |
| CAS Number | 1810070-01-9 | [10] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water | [7] |
Experimental Workflow for GAT Inhibitor Characterization
A systematic, multi-tiered approach is essential for a thorough characterization. The workflow progresses from broad screening to detailed mechanistic and functional validation.
Figure 2. Tiered workflow for characterizing a novel GAT inhibitor.
In Vitro Characterization: GABA Uptake Assays
The cornerstone of characterizing a GAT inhibitor is the in vitro uptake assay, which directly measures the ability of a compound to block the transport of radiolabeled GABA into cells or isolated nerve terminals.
Protocol 4.1: Cell-Based GABA Uptake Assay for Subtype Selectivity
Causality & Rationale: To determine if an inhibitor is selective for a specific GAT subtype, it is essential to test it in a clean system where only one subtype is present. Human Embryonic Kidney (HEK-293) cells, which do not endogenously express GATs, are an ideal background for stably expressing individual human or murine GAT subtypes (hGAT1, mGAT1, etc.).[5][11] This approach allows for the unambiguous determination of IC₅₀ values for each transporter, revealing the compound's selectivity profile.
Methodology:
-
Cell Culture:
-
Maintain four separate flasks of HEK-293 cells, each stably transfected to express one of the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4).
-
Culture in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of the transporter.
-
-
Assay Preparation:
-
Plate the cells into 24- or 48-well poly-D-lysine coated plates at a density that yields a confluent monolayer on the day of the assay.
-
On the assay day, aspirate the culture medium and wash the cell monolayer twice with 0.5 mL of Krebs-Ringer-HEPES (KRH) buffer (composition in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 D-glucose, pH 7.4).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in KRH buffer (e.g., from 1 nM to 100 µM). Also prepare solutions of known control inhibitors (e.g., Tiagabine for GAT1, β-alanine for GAT3).
-
Add 200 µL of KRH buffer containing the desired concentration of the test compound or control to each well. For "Total Uptake" wells, add buffer only. For "Nonspecific Uptake" wells, add a saturating concentration of a non-selective inhibitor like nipecotic acid (1 mM).
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
-
GABA Uptake:
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration appropriate for the target transporter's Km (e.g., 50 nM [³H]GABA).[12]
-
Incubate for a short period where uptake is linear, typically 5-15 minutes, at 37°C.[13]
-
-
Termination and Lysis:
-
Rapidly terminate the reaction by aspirating the assay solution and washing the cells three times with 1 mL of ice-cold KRH buffer. This step is critical to remove extracellular [³H]GABA.
-
Lyse the cells by adding 250 µL of 1% SDS or 0.2 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail and quantify the amount of tritium (³H) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake cpm) - (Nonspecific Uptake cpm).
-
Express the data for each inhibitor concentration as a percentage of the specific uptake in the absence of the inhibitor.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value for each GAT subtype.
| Compound | mGAT1 IC₅₀ (µM) | mGAT2 IC₅₀ (µM) | mGAT3 IC₅₀ (µM) | mGAT4 (BGT1) IC₅₀ (µM) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Tiagabine (Control) | ~0.07 | >100 | >100 | >100 |
| β-Alanine (Control) | >100 | ~20 | ~5 | >100 |
Table 1. Example data table for presenting IC₅₀ values of a test compound and standard controls against the four murine GAT subtypes expressed in HEK cells.
Protocol 4.2: Synaptosome-Based GABA Uptake Assay
Causality & Rationale: While cell lines are excellent for determining subtype selectivity, synaptosomes (resealed nerve terminals isolated from brain tissue) offer a more physiologically relevant ex vivo model.[14][15] They contain GATs in their native lipid environment with associated regulatory proteins, providing a crucial validation of a compound's activity in a complex biological matrix. This assay typically measures the combined activity of all GATs present in the chosen brain region (e.g., cortex is rich in GAT1).
Methodology:
-
Synaptosome Preparation (Sucrose Gradient Method): [16][17]
-
Humanely euthanize a rodent and rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors).
-
Homogenize the tissue using a Dounce glass-Teflon homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Resuspend the P2 pellet in homogenization buffer for the uptake assay. Determine protein concentration using a BCA or Bradford assay.
-
-
Uptake Assay:
-
The assay procedure is analogous to the cell-based assay but performed in microcentrifuge tubes.
-
In each tube, combine KRH buffer, the synaptosomal preparation (typically 50-100 µg of protein), and the desired concentration of the test compound.
-
Pre-warm tubes to 37°C for 10 minutes.
-
Initiate uptake by adding [³H]GABA.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the reaction by adding 1 mL of ice-cold KRH buffer followed immediately by rapid vacuum filtration over glass fiber filters (e.g., Whatman GF/B). This traps the synaptosomes while washing away external radioactivity.
-
Wash the filters three times with 3 mL of ice-cold buffer.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify using a scintillation counter.
-
In Vivo Evaluation: Brain Microdialysis
Causality & Rationale: A potent in vitro inhibitor must demonstrate target engagement in vivo to be considered a viable therapeutic candidate. Microdialysis is a powerful technique that allows for the sampling of neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.[18][19] If this compound successfully inhibits GATs in the brain, it should block GABA reuptake, leading to a measurable increase in extracellular GABA levels in the collected dialysate.[20]
Methodology:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., hippocampus or striatum).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane of appropriate molecular weight cut-off) through the guide cannula into the brain.
-
Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Collect the outflow (dialysate) in timed fractions (e.g., every 20 minutes) into vials containing a small amount of acid to prevent GABA degradation.
-
-
Baseline and Drug Administration:
-
Collect at least three to four baseline samples to ensure a stable extracellular GABA concentration.
-
Administer this compound via a systemic route (e.g., intraperitoneal injection) or directly into the brain region via reverse dialysis (including the compound in the aCSF perfusate).
-
Continue collecting dialysate fractions for 2-3 hours post-administration.
-
-
Sample Analysis:
-
GABA concentrations in the dialysate samples are typically below the detection limit of standard methods and require derivatization.
-
A common method is pre-column derivatization with o-phthaldialdehyde (OPA) followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
Quantify the GABA concentration in each fraction against a standard curve.
-
Normalize the data for each animal to its own baseline period (average of the pre-drug samples, set to 100%).
-
Plot the results as mean percent change from baseline ± SEM over time. A significant increase in GABA levels post-drug administration indicates successful target engagement in vivo.
-
Conclusion
The comprehensive evaluation of a potential GABA transporter inhibitor requires a logical progression from controlled in vitro systems to complex in vivo models. The protocols outlined provide a robust framework for determining the potency, selectivity, and functional efficacy of a test compound like this compound. By first establishing its inhibitory profile on isolated GAT subtypes and validating its action in native brain tissue, researchers can confidently advance promising candidates to in vivo studies that directly measure the desired neurochemical outcome—an elevation of extracellular GABA. This systematic approach is fundamental to the development of novel therapeutics for a range of neurological disorders.
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Unveiling the Neuromodulatory Potential of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride: An Experimental Design Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental framework for the investigation of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a compound of interest for its potential modulation of the central nervous system. As a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, this molecule holds promise for conditions linked to GABAergic dysfunction, such as anxiety and epilepsy.[1][2] This guide presents a logical, multi-tiered approach, beginning with fundamental in vitro characterization and progressing to in vivo functional assessments, designed to thoroughly elucidate the compound's pharmacological profile.
I. Foundational In Vitro Characterization: Target Engagement and Cellular Impact
The initial phase of investigation focuses on establishing the compound's direct interaction with its putative target, the GABA receptor, and its subsequent effects on neuronal cell models.
A. Target Engagement: GABA-A Receptor Binding Affinity
The primary hypothesis is that this compound interacts with GABA receptors. A competitive radioligand binding assay using [³H]muscimol, a potent GABA-A receptor agonist, will determine the compound's affinity for this receptor subtype.[1][3]
Protocol: Competitive [³H]Muscimol Radioligand Binding Assay [1][4][5][6]
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [³H]muscimol (e.g., 2 nM), and a range of concentrations of this compound (e.g., 1 nM to 1 mM).
-
Incubation: Incubate the mixture at 4°C for 60 minutes to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Values for GABA-A Ligands |
| IC₅₀ | Concentration of the test compound that displaces 50% of the radioligand. | Varies widely (nM to µM range) |
| Ki | Inhibitory constant, reflecting the binding affinity of the test compound. | Varies widely (nM to µM range) |
B. Functional Activity: Modulation of GABA-A Receptor Ion Channels
To determine if binding to the GABA-A receptor translates into functional activity (i.e., agonism, antagonism, or allosteric modulation), whole-cell patch-clamp electrophysiology is the gold standard.[7][8][9]
Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons [7][8]
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, which expresses GABAergic characteristics) on glass coverslips.[10][11][12]
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single neuron and then rupture the patch to achieve the whole-cell configuration.
-
GABA Application: Apply a known concentration of GABA (e.g., EC₅₀ concentration) to elicit a baseline chloride current.
-
Compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. An increase in current suggests positive allosteric modulation, a decrease suggests antagonism or negative modulation, and direct current elicitation in the absence of GABA indicates agonism.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound. Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Experimental Workflow: In Vitro Characterization
Caption: Sequential in vitro workflow for target validation and functional characterization.
C. Neuronal Health and Development: Neurite Outgrowth Assay
To assess the compound's impact on neuronal morphology and development, a neurite outgrowth assay can be performed. This is particularly relevant for compounds intended for chronic administration.[13][14][15][16]
Protocol: Neurite Outgrowth Assay in Primary Neurons [13][14]
-
Cell Plating: Plate dissociated primary neurons (e.g., from rodent hippocampus or cortex) at a low density on coated coverslips.
-
Compound Treatment: After allowing the neurons to adhere, treat the cultures with various concentrations of this compound.
-
Incubation: Incubate the treated neurons for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify neurite length and branching using appropriate software.
II. Preclinical In Vivo Assessment: From Behavior to Safety
Following promising in vitro results, the investigation transitions to in vivo models to evaluate the compound's efficacy in relevant behavioral paradigms and to establish its preliminary safety profile.
A. Anxiolytic Activity: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[17][18][19][20][21]
Protocol: Elevated Plus Maze in Mice [17][18][19]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Testing: At a specified time post-administration (e.g., 30 minutes), place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters compared to the vehicle control suggests an anxiolytic effect.
| Parameter | Description | Expected Outcome for Anxiolytic |
| % Time in Open Arms | (Time in open arms / Total time) x 100 | Increase |
| % Open Arm Entries | (Entries into open arms / Total entries) x 100 | Increase |
| Total Arm Entries | Total number of entries into any arm | No significant change (to rule out locomotor effects) |
B. Anticonvulsant Potential: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a standard screening tool for identifying compounds with potential anticonvulsant properties, particularly those that act via the GABAergic system.[22][23][24] PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
Protocol: PTZ-Induced Seizures in Mice [22][23][24]
-
Animal Preparation: Acclimate mice and administer the test compound or controls as described for the EPM test.
-
PTZ Administration: At the appropriate time after compound administration, inject a convulsive dose of PTZ (e.g., 75 mg/kg, i.p.).
-
Observation: Immediately place the mouse in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Also, note the seizure severity and duration.
-
Data Analysis: A significant increase in the latency to seizures or a reduction in seizure severity and duration in the compound-treated group compared to the vehicle control indicates anticonvulsant activity.
Investigational Funnel: From In Vitro to In Vivo
Caption: A tiered approach for the comprehensive evaluation of the test compound.
C. Preliminary Safety and Pharmacokinetic Profiling
An early assessment of the compound's safety and how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial.
1. In Vitro Toxicology:
A panel of in vitro toxicology assays should be conducted to identify potential liabilities early in the development process.[25][26][27] This should include assessments of:
-
Cytotoxicity: Using a standard cell line (e.g., HepG2 for liver toxicity) and measuring cell viability (e.g., MTT assay).
-
Genotoxicity: Using the Ames test to assess mutagenicity.
-
Cardiotoxicity: Evaluating effects on hERG channels, which can indicate a risk of cardiac arrhythmias.
2. In Vivo Pharmacokinetics (PK):
A preliminary PK study in rodents (e.g., rats) is essential to understand the compound's exposure profile.[28][29][30][31][32]
Protocol: Rodent Pharmacokinetic Study [31]
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process blood to plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total drug exposure) |
| t1/2 | Half-life |
| F (%) | Oral Bioavailability |
3. General Safety and Tolerability:
During all in vivo experiments, animals should be closely monitored for any signs of toxicity or adverse effects, including changes in weight, behavior, and overall health. This provides an initial assessment of the compound's tolerability. The principles outlined in the ICH S6 guideline for the preclinical safety evaluation of biotechnology-derived pharmaceuticals can be adapted for small molecules.[33][34][35][36]
III. Conclusion
This structured experimental guide provides a robust framework for the comprehensive evaluation of this compound. By systematically progressing from in vitro target validation and functional characterization to in vivo behavioral and safety assessments, researchers can build a detailed pharmacological profile of this promising neuromodulatory compound. The data generated will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent.
IV. References
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Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. (n.d.). RJPT SimLab. Retrieved from [Link]
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Leo, L., & Pamplona, F. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. Retrieved from [Link]
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Standard Operating Procedure (SOP) for In Vitro Toxicity Screening. (2024, December 27). LinkedIn. Retrieved from [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 329-334. Retrieved from [Link]
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Walf, A. A., & Frye, C. A. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Methods in Molecular Biology (Vol. 1916, pp. 37-44). Humana Press. Retrieved from [Link]
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Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PubMed Central. Retrieved from [Link]
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Cortical GABAergic Neurons. (n.d.). BrainXell. Retrieved from [Link]
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Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. (n.d.). ASCPT. Retrieved from [Link]
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Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. Retrieved from [Link]
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Neurite Outgrowth Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Niijima, K., et al. (1997). Identifying monoaminergic, GABAergic, and cholinergic characteristics in immortalized neuronal cell lines. Developmental Brain Research, 101(1-2), 145-151. Retrieved from [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. (2018, June 12). Journal of Visualized Experiments. Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Retrieved from [Link]
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Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (n.d.). Gareth Conduit. Retrieved from [Link]
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Preclinical Safety Assessment: General and Genetic Toxicology. (n.d.). ScienceDirect. Retrieved from [Link]
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Cell lines in which individual GABA, receptor subunit mRNAs are found. (n.d.). ResearchGate. Retrieved from [Link]
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What sample types and time points are ideal for rodent PK? (2025, May 29). Patsnap Synapse. Retrieved from [Link]
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Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. Retrieved from [Link]
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GABA analogue. (n.d.). In Wikipedia. Retrieved from [Link]
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Few Cell Lines with GABA, mRNAs Have Functional Receptors. (1995, January 1). Journal of Neuroscience. Retrieved from [Link]
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Anticonvulsant Activity of trans-Anethole in Mice. (2022, May 14). PubMed Central. Retrieved from [Link]
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Determination of GABA Levels by a [3H]Muscimol Radioreceptor Assay. (1980). ResearchGate. Retrieved from [Link]
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Snapshot PK: a rapid rodent in vivo preclinical screening approach. (2025, August 5). ResearchGate. Retrieved from [Link]
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Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. (n.d.). PubMed Central. Retrieved from [Link]
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Determination of GABA levels by a [3H]muscimol radioreceptor assay. (1980, March). PubMed. Retrieved from [Link]
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Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. (2025, May 16). Co-Labb. Retrieved from [Link]
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ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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GABAergic synaptic components are largely preserved across human and mouse neuronal models. (2025, May 1). Frontiers. Retrieved from [Link]
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Probes for the heterogeneity of muscimol binding sites in rat brain. (2024, March 13). Frontiers. Retrieved from [Link]
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Nonclinical Safety Assessment in Drug Development. (n.d.). Books. Retrieved from
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Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. (n.d.). PubMed Central. Retrieved from [Link]
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ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. (2001, April 23). NIH. Retrieved from [Link]
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(A) PatchXpress protocol for the screening of GABA A positive... (n.d.). ResearchGate. Retrieved from [Link]
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Electrophysiological and pharmacological characterization of GABAA receptor-mediated currents. (n.d.). Sophion. Retrieved from [Link]
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In Vitro Toxicity Testing Protocols. (n.d.). Frederick National Lab for Cancer Research. Retrieved from [Link]
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Preclinical In Vitro Toxicity Testing. (n.d.). Porsolt. Retrieved from [Link]
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Application Notes and Protocols for 4-Amino-4-(p-tolyl)butanoic acid hydrochloride in Drug Discovery and Development
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
4-Amino-4-(p-tolyl)butanoic acid hydrochloride presents itself as a compelling structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its chemical architecture, featuring a butanoic acid backbone with a p-tolyl group, positions it within the family of GABA analogs, which includes clinically significant drugs like baclofen and phenibut.[3][4] These analogs are designed to overcome the poor blood-brain barrier permeability of GABA itself, enabling modulation of the GABAergic system to treat a range of neurological and psychiatric disorders, including anxiety, spasticity, and epilepsy.[1][2]
This document serves as a comprehensive technical guide for researchers exploring the therapeutic potential of this compound. It provides a hypothesized mechanism of action based on its structural similarity to well-characterized GABA analogs and offers detailed, field-proven protocols for its evaluation in a drug discovery pipeline. While direct primary literature on the specific pharmacological properties of this compound is not extensively available, the methodologies outlined herein are industry-standard for characterizing novel GABAergic modulators and are readily adaptable for this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [5] |
| Molecular Weight | 229.70 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Water soluble | [5] |
| CAS Number | 1810070-01-9 | [6] |
Hypothesized Mechanism of Action: Modulation of GABA Receptors
Based on its structural similarity to baclofen (a GABAB receptor agonist) and phenibut (a GABAB and, to a lesser extent, GABAA receptor modulator), this compound is predicted to exert its effects by interacting with GABA receptors.[1][3] The primary hypothesis is that it functions as a GABAB receptor agonist. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
An alternative or additional mechanism could involve modulation of GABAA receptors, which are ligand-gated ion channels. Positive allosteric modulation of GABAA receptors would enhance the inhibitory effect of GABA, leading to an influx of chloride ions and subsequent neuronal hyperpolarization.
Caption: Hypothesized mechanism of action via GABAB receptor agonism.
Experimental Protocols for Drug Discovery
The following protocols are designed to systematically evaluate the pharmacological profile of this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for GABAA and GABAB receptors.
Principle: This competitive radioligand binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor in a membrane preparation.
Materials:
-
Test Compound: this compound
-
Radioligands: [³H]Muscimol (for GABAA), [³H]GABA or [³H]Baclofen (for GABAB)
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing recombinant human GABAA or GABAB receptors.
-
Assay Buffers:
-
GABAA Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
GABAB Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
-
Non-specific Binding Control: Unlabeled GABA (1 mM) or Baclofen (100 µM)
-
Instrumentation: Scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash membranes multiple times to remove endogenous GABA. Resuspend the final pellet to a protein concentration of ~1 mg/mL.[7]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
A range of concentrations of the test compound.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
For non-specific binding wells, add a high concentration of unlabeled ligand.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro radioligand binding assay.
Protocol 2: In Vitro Functional Assay (Electrophysiology)
Objective: To determine the functional activity (EC₅₀, efficacy) of the compound at GABAA and GABAB receptors.
Principle: Whole-cell patch-clamp electrophysiology on cells expressing the target receptors allows for the direct measurement of ion channel activity in response to the compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing recombinant human GABAA (e.g., α1β2γ2) or GABAB (GABAB1b/GABAB2) receptors.
-
Test Compound: this compound
-
Agonist: GABA
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system, data acquisition software.
-
Solutions: Extracellular and intracellular recording solutions.
Procedure:
-
Cell Culture: Culture the cells on glass coverslips until they are ready for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a single cell.
-
Compound Application:
-
For GABAB: Apply a range of concentrations of the test compound and measure the elicited current (typically an outward K⁺ current).
-
For GABAA: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with a range of concentrations of the test compound to assess for positive allosteric modulation.
-
-
Data Acquisition: Record the currents at a holding potential of -60 mV.
-
Data Analysis: Plot the normalized current response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.
Protocol 3: In Vivo Behavioral Assay (Elevated Plus Maze)
Objective: To evaluate the anxiolytic-like effects of the compound in a rodent model.
Principle: The elevated plus maze is a widely used test for anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Materials:
-
Animals: Adult male mice or rats.
-
Apparatus: Elevated plus maze with two open and two closed arms.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Positive Control: Diazepam (a known anxiolytic).
-
Vehicle Control: The solvent used to dissolve the compounds.
-
Software: Video tracking software to record and analyze animal behavior.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Testing: Place each animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use the video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Statistical Analysis: Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Data Summary
| Assay | Parameter | Expected Outcome for an Active Compound |
| Receptor Binding | Ki (nM) | Low nanomolar to micromolar affinity for GABAB and/or GABAA receptors. |
| Electrophysiology | EC₅₀ (µM) / Emax (%) | Dose-dependent activation of GABAB receptors or potentiation of GABA-evoked currents at GABAA receptors. |
| Elevated Plus Maze | % Time in Open Arms | Significant increase compared to the vehicle control group. |
Protocol 4: Analytical Method for Quantification in Biological Matrices
Objective: To develop a robust method for quantifying this compound in plasma for pharmacokinetic studies.
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for quantifying small molecules in complex biological samples.
Materials:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: Acetonitrile and water with a modifier like formic acid.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile or methanol, followed by centrifugation.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound.
Procedure:
-
Sample Preparation: To a small volume of plasma (e.g., 50 µL), add the internal standard and a protein precipitating agent. Vortex and centrifuge to pellet the proteins.[8][9]
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.
-
LC Method: Develop a gradient elution method to achieve good chromatographic separation of the analyte from matrix components.
-
MS/MS Method: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the analyte and internal standard in multiple reaction monitoring (MRM) mode.
-
-
Calibration and Quantification: Prepare a calibration curve using known concentrations of the analyte in blank plasma. Quantify the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion and Future Directions
This compound is a promising candidate for drug discovery efforts targeting the GABAergic system. The protocols detailed in this guide provide a clear roadmap for its comprehensive pharmacological characterization. By systematically evaluating its binding affinity, functional activity, and in vivo efficacy, researchers can elucidate its therapeutic potential for CNS disorders. Future studies should focus on determining its receptor subtype selectivity, pharmacokinetic profile, and safety profile to advance its development as a potential therapeutic agent.
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Owen, D. R., & Wood, M. D. (2009). GABA analogues. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Attia, M. I., et al. (2012). Synthesis and pharmacological characterization of certain baclofen analogues. Revista de Chimie, 63(12), 1225-1229.
-
Froestl, W., et al. (1995). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry, 38(17), 3297-3312. [Link]
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Wang, Q., et al. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao, 25(1), 11-17. [Link]
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Wikipedia contributors. (2024). Phenibut. In Wikipedia, The Free Encyclopedia. [Link]
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Berthelot, P., et al. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743-746. [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
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Attia, M. I., et al. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules, 18(9), 10266-10284. [Link]
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Schousboe, A. (2003). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.22. [Link]
- Ramesh, P., et al. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Synthesis, 49(23), 5149-5166.
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Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]
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Asproni, B., et al. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(7), 2638-2645. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Cárdenas-Vargas, A., et al. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 26(16), 4995. [Link]
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ACS Publications. (1987). Synthesis and pharmacological evaluation of .gamma.-aminobutyric acid analogs. New ligand for GABAB sites. Journal of Medicinal Chemistry. [Link]
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Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
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van der Mey, M., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 18. [Link]
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van der Velden, M., et al. (2023). Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1279930. [Link]
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-
Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 140, 314-323. [Link]
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Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 174, 560-569. [Link]
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Naganawa, M., et al. (2022). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 63(10), 1568-1575. [Link]
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Saccà, B., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 16(4), 330-337. [Link]
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Li, Y., et al. (2023). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 12(1), 199. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Introduction
4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its structural similarity to GABA suggests potential interactions with components of the GABAergic system, such as GABA receptors and transporters.[1] Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, making compounds that modulate this system valuable candidates for therapeutic development.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's potential mechanism of action within the GABAergic system. We will detail three fundamental assays: a GABA-A receptor binding assay, a GABA uptake assay, and a neuronal cell viability assay.
GABA-A Receptor Binding Assay
Scientific Rationale
The GABA-A receptor, a ligand-gated ion channel, is a crucial target for many neuroactive compounds.[3] Determining if this compound binds to this receptor is a critical first step in elucidating its mechanism of action. This protocol describes a competitive radioligand binding assay using [³H]muscimol, a potent GABA-A receptor agonist, to determine the binding affinity of the test compound.[4][5] The assay measures the displacement of the radioligand from the receptor by the test compound, allowing for the calculation of the inhibitory constant (Ki).
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the GABA-A receptor. The binding of GABA (or an agonist) to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3]
Caption: GABA-A Receptor Signaling Pathway.
Experimental Protocol: [³H]Muscimol Competition Binding Assay
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
This compound (test compound)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
High-speed centrifuge
-
Scintillation counter
Membrane Preparation: [4]
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize briefly.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer, determine protein concentration (e.g., using a Bradford assay), and store at -80°C.
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation.
-
Resuspend the membranes in binding buffer to a final concentration of 0.1-0.2 mg/mL protein.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL membrane suspension + 50 µL [³H]muscimol (e.g., 5 nM final concentration) + 50 µL binding buffer.
-
Non-specific Binding (NSB): 50 µL membrane suspension + 50 µL [³H]muscimol + 50 µL unlabeled GABA (e.g., 10 mM final concentration).
-
Test Compound: 50 µL membrane suspension + 50 µL [³H]muscimol + 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
Data Analysis
| Assay Condition | [³H]Muscimol (CPM) | Specific Binding (CPM) | % Inhibition |
| Total Binding | |||
| Non-specific Binding | |||
| Compound [Conc. 1] | |||
| Compound [Conc. 2] | |||
| ... |
-
Specific Binding = Total Binding - Non-specific Binding
-
% Inhibition = [(Specific Binding - (Test Compound CPM - NSB CPM)) / Specific Binding] x 100
-
Plot % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: GABA-A Receptor Binding Assay
Caption: Workflow for the GABA-A Receptor Binding Assay.
GABA Uptake Assay
Scientific Rationale
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. This assay determines if this compound can inhibit the uptake of GABA into neuronal cells or synaptosomes.[7] The protocol utilizes [³H]GABA to quantify its uptake in the presence and absence of the test compound.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
Materials:
-
Primary neuronal cell culture or synaptosomes
-
[³H]GABA
-
Nipecotic acid or tiagabine (as a positive control inhibitor)
-
This compound (test compound)
-
Uptake Buffer (e.g., HEPES-buffered saline containing NaCl, KCl, MgSO₄, CaCl₂, and D-glucose)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Plate neuronal cells (e.g., N2a cells or primary cortical neurons) in a 24- or 48-well plate and culture until they form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with uptake buffer containing either vehicle, positive control inhibitor, or varying concentrations of this compound.
-
Initiate the uptake by adding [³H]GABA (e.g., to a final concentration of 10-100 nM) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
Data Analysis
| Assay Condition | [³H]GABA Uptake (CPM) | % Inhibition |
| Total Uptake (Vehicle) | ||
| Non-specific Uptake (Positive Control) | ||
| Compound [Conc. 1] | ||
| Compound [Conc. 2] | ||
| ... |
-
Specific Uptake = Total Uptake - Non-specific Uptake
-
% Inhibition = [(Specific Uptake - (Test Compound CPM - Non-specific Uptake CPM)) / Specific Uptake] x 100
-
Plot % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Experimental Workflow: GABA Uptake Assay
Caption: Workflow for the [³H]GABA Uptake Assay.
Neuronal Cell Viability Assay
Scientific Rationale
It is essential to assess the potential cytotoxicity of any test compound to ensure that the observed effects on receptor binding or uptake are not due to cell death.[9][10] This protocol describes a common method for evaluating cell viability using Calcein-AM, a cell-permeable dye that is converted by intracellular esterases in living cells to the fluorescent calcein.[10][11] A decrease in fluorescence intensity indicates a reduction in the number of viable cells.
Experimental Protocol: Calcein-AM Cell Viability Assay
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Calcein-AM stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
This compound
-
A known cytotoxic agent (positive control, e.g., staurosporine)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound, vehicle control, and a positive control for cytotoxicity.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, aspirate the medium from the wells.
-
Wash the cells gently with HBSS or PBS.
-
Prepare a working solution of Calcein-AM (e.g., 2-4 µM) in HBSS or PBS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.
Data Analysis
| Treatment | Concentration | Fluorescence Intensity (RFU) | % Viability |
| Vehicle Control | - | 100 | |
| Positive Control | |||
| Compound | [Conc. 1] | ||
| Compound | [Conc. 2] | ||
| ... | ... |
-
% Viability = [(Fluorescence of Treated Cells - Background Fluorescence) / (Fluorescence of Vehicle Control - Background Fluorescence)] x 100
-
Plot % viability against the logarithm of the test compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the Calcein-AM Cell Viability Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its interaction with the GABA-A receptor and GABA transporters, alongside a careful assessment of its potential cytotoxicity, researchers can gain significant insights into its pharmacological profile. These foundational assays are critical for guiding further preclinical development and understanding the therapeutic potential of this compound.
References
-
Title: GABAA Receptor Binding Assay Protocol. Source: PDSP. URL: [Link]
-
Title: Characterization of GABA Receptors. Source: PubMed Central. URL: [Link]
-
Title: Neuronal Cell viability and cytotoxicity assays. Source: NeuroProof. URL: [Link]
-
Title: Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Source: PubMed Central. URL: [Link]
-
Title: Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Source: ResearchGate. URL: [Link]
-
Title: Viability Assays for Cells in Culture. Source: JoVE. URL: [Link]
-
Title: Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. Source: University of Illinois Urbana-Champaign. URL: [Link]
-
Title: A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Source: PLOS One. URL: [Link]
-
Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Source: PubMed Central. URL: [Link]
-
Title: Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound. Source: ResearchGate. URL: [Link]
-
Title: In vitro studies on GABA release. Source: PubMed. URL: [Link]
-
Title: Glutamate Uptake Triggers Transporter-Mediated GABA Release from Astrocytes. Source: PLOS One. URL: [Link]
-
Title: In vitro studies on GABA release. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Source: PubMed Central. URL: [Link]
-
Title: 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Source: PubMed. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important γ-amino acid analog. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is successful and reproducible.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, particularly when following a reductive amination pathway, which is a common and effective method for this transformation.
Scenario 1: Low to No Product Yield
Question: I am attempting the reductive amination of 4-oxo-4-(p-tolyl)butanoic acid with an ammonia source, followed by reduction, but I am observing very low yields of the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low yields in this reductive amination sequence can stem from several critical factors, primarily related to the formation of the intermediate imine and the subsequent reduction step. Here is a systematic approach to troubleshoot this issue:
1. Inefficient Imine Formation:
-
Underlying Cause: The reaction between the ketone (4-oxo-4-(p-tolyl)butanoic acid) and the ammonia source is a reversible equilibrium. If the equilibrium does not favor the imine, the subsequent reduction will be inefficient.
-
Troubleshooting Steps:
-
pH Optimization: Imine formation is typically most efficient under mildly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the ammonia source, which would render it non-nucleophilic. Consider adding a catalytic amount of a weak acid, such as acetic acid.
-
Water Removal: The formation of an imine from a ketone and ammonia releases a molecule of water. Removing this water as it is formed will drive the equilibrium towards the imine product according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus if the solvent forms an appropriate azeotrope with water, or by the addition of a dehydrating agent like molecular sieves.
-
Ammonia Source and Concentration: Using a high concentration of the ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, can also shift the equilibrium towards imine formation.
-
2. Inappropriate Reducing Agent:
-
Underlying Cause: A strong, unselective reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to a secondary alcohol before it has a chance to form the imine. This leads to a significant reduction in the yield of the desired amine.
-
Troubleshooting Steps:
-
Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations.[1][2] It is less reactive towards ketones and aldehydes but readily reduces the protonated imine (iminium ion), which is the active species under mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is another effective option with similar selectivity.[2]
-
3. Suboptimal Reaction Conditions:
-
Underlying Cause: Temperature and reaction time can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Temperature Control: Imine formation can be performed at room temperature or with gentle heating. The reduction step is typically carried out at room temperature or below. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stepwise vs. One-Pot Procedure: If a one-pot approach is failing, consider a stepwise procedure. First, focus on optimizing the imine formation and, once complete (as confirmed by an appropriate analytical technique), add the reducing agent.[3]
-
Here is a decision-making workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low product yield.
Scenario 2: Product Impurity and Purification Challenges
Question: My synthesis of this compound is yielding an impure product, and I'm having difficulty with the final crystallization and purification. What are the likely impurities and what purification strategies can I employ?
Answer: Impurities in the final product can arise from side reactions during the synthesis or incomplete removal of starting materials and reagents. The hydrochloride salt formation and crystallization are critical for achieving high purity.
1. Common Impurities:
-
Unreacted Starting Material: 4-oxo-4-(p-tolyl)butanoic acid may carry through the reaction if the conversion is incomplete.
-
Alcohol Byproduct: As mentioned previously, the reduction of the starting ketone to 4-hydroxy-4-(p-tolyl)butanoic acid is a common side reaction, especially with less selective reducing agents.
-
Over-alkylation Products: While less common when using an ammonia source for a primary amine, if a primary amine were used as a starting material, the formation of secondary and tertiary amines could be a concern.
2. Purification and Crystallization Strategy:
-
Work-up Procedure:
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acidic water).
-
An acid-base extraction is a powerful technique to separate the desired amino acid from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Wash with a basic aqueous solution (e.g., NaHCO₃) to remove the acidic starting material.
-
Extract the aqueous layer with an organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with HCl to a low pH (e.g., pH 1-2) to protonate the amine and precipitate the hydrochloride salt of your product.
-
-
-
Crystallization of the Hydrochloride Salt:
-
Solvent Selection: The choice of solvent is crucial for effective crystallization. A common approach is to use a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of a polar solvent (like water, ethanol, or isopropanol) and a less polar co-solvent can be effective.
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent.
-
Slowly add a less polar co-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Quantitative Data for a Hypothetical Reductive Amination Protocol:
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 4-oxo-4-(p-tolyl)butanoic acid | The keto-acid precursor. |
| Ammonia Source | Ammonium acetate (NH₄OAc) | Provides ammonia and a buffering effect. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective for iminium ion reduction.[1][2] |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Common solvents for reductive amination. |
| Acid Catalyst | Acetic Acid (AcOH) | Promotes imine formation. |
| Molar Ratio (Ketone:NH₄OAc:Reducer) | 1 : 1.5 : 1.2 | Ensures sufficient amine source and complete reduction. |
| Temperature | Room Temperature | Mild conditions often suffice. |
| Work-up | Quench, followed by acid-base extraction | Effective for purification. |
| Final Step | Precipitation/crystallization as HCl salt | Provides a stable, crystalline solid. |
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different synthetic route if reductive amination is not working for me?
A1: Yes, several other synthetic routes can be considered. One notable alternative is a multi-step synthesis involving a Hofmann rearrangement .[4][5] This would typically involve converting the carboxylic acid of a suitable precursor to a primary amide, which is then rearranged to the primary amine with one less carbon. While this route is longer, it can be effective and stereoselective under certain conditions.[5] Another approach could be the amination of a suitable p-tolyl butyric acid derivative.[6]
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Q3: My final product is an oil instead of a solid. What should I do?
A3: If the hydrochloride salt is oily, it may be due to residual solvent or impurities. Try re-dissolving the oil in a suitable solvent and re-precipitating it. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization. Ensure the product is thoroughly dried under high vacuum to remove any volatile impurities.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. Specifically:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride should be handled with care. Quench them slowly and carefully at the end of the reaction.
-
Be cautious when working with strong acids like HCl.
III. Experimental Protocol: Reductive Amination of 4-oxo-4-(p-tolyl)butanoic acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-oxo-4-(p-tolyl)butanoic acid
-
Ammonium acetate
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) in DCE, add ammonium acetate (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding an aqueous solution of HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~1-2 with concentrated HCl, if necessary.
-
Concentrate the aqueous layer under reduced pressure to precipitate the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) to obtain the pure product.
The following diagram illustrates the general workflow for this synthesis:
Caption: General workflow for the synthesis of the target compound.
IV. References
-
An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules. [Link]
-
Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation. Food & Function. [Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. [Link]
-
Strategies to Improve γ-Aminobutyric Acid Biosynthesis in Rice via Optimal Conditions. MDPI. [Link]
-
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566. PubChem. [Link]
-
Hofmann rearrangement | Request PDF. ResearchGate. [Link]
-
A simple and efficient separation of the Hofmann degradation mixture of 2. arkat usa. [Link]
-
Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. ResearchGate. [Link]
-
This compound | C11H16ClNO2 | CID 91844845. PubChem. [Link]
-
New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them. Google Patents.
-
Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed. [Link]
-
A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed. [Link]
-
(PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
(PDF) Crystallization and preliminary X-ray diffraction analysis of ω-amino acid:pyruvate transaminase from Chromobacterium violaceum. ResearchGate. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1810070-01-9 [smolecule.com]
Technical Support Center: Purification of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride
Welcome to the dedicated technical support resource for the purification of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to help you overcome common challenges and achieve high purity for your target compound.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. Each point provides a step-by-step protocol and explains the underlying rationale.
Issue 1: Low Recovery or Yield After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent challenge, often stemming from the high solubility of the hydrochloride salt in polar solvents or the use of an inappropriate solvent system. The key is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Rationale: The p-tolyl group introduces some non-polar character, while the amino and carboxylic acid hydrochloride groups confer high polarity. A single solvent may not be ideal.
-
Action: Experiment with mixed solvent systems. A common approach for amino acid hydrochlorides is to use a polar solvent in which the compound is soluble (like water, methanol, or ethanol) and then add a less polar anti-solvent (such as isopropanol, acetone, or ethyl acetate) to induce precipitation.
-
-
Optimize a Mixed-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of a hot polar solvent (e.g., 95% ethanol).
-
While the solution is still hot, slowly add a less polar anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the hot polar solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Seeding:
-
Rationale: If crystallization is slow or fails to initiate, it may be due to a high nucleation energy barrier.
-
Action: Introduce a seed crystal (a small, pure crystal of the product from a previous successful batch) to the supersaturated solution as it cools. This provides a template for crystal growth.
-
Workflow for Optimizing Recrystallization:
Caption: Decision workflow for troubleshooting low recrystallization yield.
Issue 2: Persistent Impurities Detected by NMR or HPLC
Question: After purification, I still observe unreacted starting materials or by-products in my analytical data. How can I remove these recalcitrant impurities?
Answer:
The presence of persistent impurities suggests that their solubility properties are very similar to your target compound. In such cases, a different purification technique or a modification of the existing one is necessary.
Troubleshooting Protocol:
-
pH Adjustment and Liquid-Liquid Extraction (LLE):
-
Rationale: Your compound is amphoteric. By adjusting the pH, you can change its charge and solubility, allowing for selective extraction of impurities.
-
Action:
-
Dissolve the crude hydrochloride salt in water.
-
Basify the solution to a pH of ~9-10 with a suitable base (e.g., NaHCO₃ or dilute NaOH). This will deprotonate the ammonium group, forming the free amino acid (zwitterion), which may precipitate or become less water-soluble.
-
Extract any non-polar, basic, or neutral organic impurities with a solvent like dichloromethane (DCM) or ethyl acetate.
-
Carefully re-acidify the aqueous layer with HCl to a pH of ~1-2 to reform the hydrochloride salt.
-
The purified product can then be isolated by evaporation of the water or by precipitation with a miscible organic solvent like isopropanol.
-
-
-
Ion-Exchange Chromatography:
-
Rationale: This technique separates molecules based on their charge. It is highly effective for purifying amino acids and their salts.
-
Action:
-
Use a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Load the crude product onto the column in a low ionic strength acidic solution (e.g., 0.1 M HCl).
-
Wash the column with the same acidic solution to remove neutral and anionic impurities.
-
Elute your target compound using a gradient of increasing base concentration (e.g., 0.5 to 2 M NH₄OH).
-
Combine the fractions containing the pure product, evaporate the solvent, and re-form the hydrochloride salt by dissolving in methanolic HCl or aqueous HCl followed by solvent removal.
-
-
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Potential Downsides |
| Recrystallization | Differential solubility | Impurities with different polarity/solubility profiles | Can lead to low yields if solubility is high |
| pH-based LLE | Differential partitioning based on charge | Non-polar, neutral, or basic/acidic impurities | Requires careful pH control; potential for product degradation |
| Ion-Exchange | Separation by charge | Impurities with different pKa values; salts | More time-consuming; requires specific equipment |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a white to off-white crystalline solid. As a hydrochloride salt, it is generally more stable and less prone to degradation than its free amino acid form. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption, as it can be hygroscopic.
Q2: How does the hydrochloride salt form affect the molecule's properties for purification?
The formation of the hydrochloride salt by protonating the amino group is a critical step. This process significantly increases the polarity and water solubility of the molecule compared to its zwitterionic or freebase form. This property is exploited during purification, particularly in aqueous-based methods and for achieving good crystal formation from polar solvents.
Q3: Can I use column chromatography on silica gel to purify this compound?
Standard silica gel chromatography is generally not recommended for free amino acids due to strong, often irreversible, binding to the acidic silica surface. However, for the hydrochloride salt, it can sometimes be successful if a polar, acidic mobile phase is used (e.g., a mixture of DCM, methanol, and a small amount of acetic or formic acid). Even so, tailing is a common issue. Reverse-phase chromatography (C18) using an aqueous mobile phase with an ion-pairing agent or an acidic modifier (like TFA or formic acid) is often a more effective chromatographic method.
Q4: My purified product has a broad melting point range. What does this indicate?
A broad melting point range is a classic indicator of impurities. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification using one of the methods described in the troubleshooting guide is recommended until a sharp melting point is achieved.
Logical Flow for Purification Method Selection:
Caption: A decision tree for selecting the appropriate purification strategy.
References
-
"Purification of Laboratory Chemicals, Eighth Edition" by W.L.F. Armarego and C.L.L. Chai. This book is a comprehensive resource for standard laboratory purification techniques, including recrystallization and solvent selection. [Link]
-
"Ion-Exchange Chromatography: Principles and Methods" by GE Healthcare (now Cytiva). This handbook provides a detailed overview of the theory and practice of ion-exchange chromatography, which is highly relevant for purifying charged molecules like amino acid hydrochlorides. [Link]
-
"Practical Organic Synthesis: A Student's Guide" by R. Keese, M. Brändle, and T. P. Toube. This guide offers practical advice on experimental techniques in organic chemistry, including crystallization and extraction. [Link]
Navigating the Solubility Challenges of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is critical to research success. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions to address the solubility challenges you may encounter with this compound.
Understanding the Molecule: A Foundation for Solubility
This compound is a white to off-white solid with a molecular weight of approximately 229.70 g/mol .[1] Its structure, featuring a carboxylic acid, an amino group, and a p-tolyl group, dictates its solubility profile. As a hydrochloride salt of an amino acid, its solubility is significantly influenced by the pH of the solution. The protonated amino group and the carboxylic acid group make the molecule polar and generally water-soluble.[1] However, the hydrophobic p-tolyl group can present challenges in achieving high concentrations in purely aqueous media.
This guide will walk you through a logical approach to dissolving this compound, from straightforward methods to more advanced techniques for challenging situations.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
Encountering solubility issues can be a significant roadblock in experimental workflows. This troubleshooting guide is designed as a decision-making tool to systematically address and resolve common problems.
Caption: Troubleshooting workflow for dissolving this compound.
Question: My compound is not dissolving in water. What should I do?
Answer:
-
Verify Solvent Choice: Water is the recommended starting solvent for this compound due to its polar nature and the presence of the hydrochloride salt.[1]
-
Increase Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solid particles and enhance dissolution.
-
-
Apply Gentle Heat:
-
Warm the solution in a water bath at a temperature of around 37°C. Increased temperature often enhances the solubility of solids in liquids. Be cautious not to overheat, as this could potentially degrade the compound.
-
-
Adjust the pH:
-
As a hydrochloride salt of an amino acid, the solubility of this compound is pH-dependent. The presence of the hydrochloride already makes the initial solution acidic. However, if you are dissolving it in a buffered solution, ensure the pH is acidic (ideally below the pKa of the carboxylic acid group).
-
If you are using unbuffered water, you can add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring to further lower the pH and promote dissolution.
-
Question: I have tried the above steps, and the compound is still not fully dissolved. What's next?
Answer:
-
Re-evaluate the Desired Concentration: It's possible that you are trying to prepare a supersaturated solution. Review the literature or perform a preliminary solubility test to determine a more realistic concentration for your chosen solvent.
-
Consider an Alternative Solvent System: While water is the primary choice, for certain applications, organic solvents may be necessary.
Solvent Qualitative Solubility Notes Water Soluble[1] Recommended starting solvent. Solubility is pH-dependent. DMSO Likely Soluble A powerful polar aprotic solvent. May be suitable for stock solutions. DMF Likely Soluble Another polar aprotic solvent. Use with caution due to toxicity. Ethanol Sparingly Soluble May require heating or pH adjustment. Methanol Sparingly Soluble Similar to ethanol. Protocol for Testing Solubility in Organic Solvents:
-
Weigh a small, known amount of the compound (e.g., 1 mg).
-
Add a small volume of the chosen solvent (e.g., 100 µL).
-
Vortex and observe for dissolution.
-
If not dissolved, incrementally add more solvent until the compound dissolves or it becomes apparent that it is insoluble at a practical concentration.
-
-
Prepare a Saturated Solution and Dilute:
-
Add an excess amount of the compound to your chosen solvent.
-
Agitate the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant, which is your saturated stock solution.
-
The concentration of this stock solution can be determined, and then it can be diluted to your desired working concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: For most biological applications, preparing a stock solution in an aqueous solvent is recommended.
Caption: Workflow for preparing a stock solution.
Protocol for Preparing a 10 mM Stock Solution in 0.1 M HCl:
-
Calculate the required mass: For 10 mL of a 10 mM solution, you will need: 0.01 L * 0.01 mol/L * 229.70 g/mol = 0.02297 g or 22.97 mg.
-
Weigh the compound: Accurately weigh 22.97 mg of this compound.
-
Add solvent: Add the weighed compound to a 15 mL conical tube and add approximately 8 mL of 0.1 M HCl.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved.
-
Adjust volume: Add 0.1 M HCl to bring the final volume to 10 mL.
-
Sterilize (if necessary): For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Q2: How should I store solutions of this compound?
A2: For long-term stability, it is recommended to store stock solutions in tightly sealed vials at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For daily use, a working solution can be stored at 4°C for a short period (up to a week), but it is best to prepare fresh solutions for critical experiments.
Q3: Can I dissolve this compound in DMSO for my experiments?
A3: Yes, DMSO is a viable solvent for creating a concentrated stock solution. However, be mindful of the final concentration of DMSO in your experimental system, as it can have cytotoxic effects at higher concentrations. It is a common practice to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium.
Q4: Why is my solution slightly cloudy even after the compound appears to be dissolved?
A4: Cloudiness, or turbidity, can be due to several factors:
-
Micro-precipitates: The solution may be at or near its saturation point, leading to the formation of very small, suspended particles.
-
Incomplete dissolution: Some of the solid may not have fully dissolved. Try sonicating for a longer period.
-
Impurities: The starting material may contain insoluble impurities. If this is suspected, you can try to filter the solution through a 0.22 µm or 0.45 µm filter.
Q5: Will the pH of my final solution be affected by dissolving this compound?
A5: Yes. As a hydrochloride salt, dissolving this compound in an unbuffered solvent like water will result in an acidic solution. If your experiment is pH-sensitive, it is crucial to use a suitable buffer system to maintain the desired pH.
References
-
Agilent Technologies. Amino Acid Analysis: “How-To” Guide. [Link]
-
Chromatography Forum. Making aqueous amino acid solutions? [Link]
Sources
Technical Support Guide: Synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, mechanism-driven troubleshooting advice and validated protocols to ensure a successful and reproducible outcome.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust and scalable two-step process starting from readily available commercial materials. The most common route involves:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the key intermediate, 4-oxo-4-(p-tolyl)butanoic acid.
-
Reductive Amination: The keto-acid intermediate undergoes reductive amination, where the ketone is converted to an amine in the presence of an ammonia source and a reducing agent.
-
Salt Formation: The resulting free amino acid is then converted to its hydrochloride salt for improved stability and handling.
This pathway, while reliable, has critical points where side reactions can occur, impacting yield and purity. This guide will address these specific challenges.
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important GABA analogue. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Introduction
This compound is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] Due to its structural similarity to GABA, this compound and its analogues are of significant interest in neuropharmacology for their potential therapeutic applications.[1] The successful synthesis of this molecule with high purity and yield is crucial for advancing research and development in this area. This guide will address common hurdles in its synthesis, focusing on reaction optimization and purification strategies.
Part 1: Troubleshooting Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield in Reductive Amination of 4-Oxo-4-(p-tolyl)butanoic Acid
Question: I am attempting to synthesize 4-Amino-4-(p-tolyl)butanoic acid via reductive amination of 4-Oxo-4-(p-tolyl)butanoic acid, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer:
Low yields in reductive amination are a common issue that can often be traced back to several key factors. Let's break down the potential problems and their solutions.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This reaction is an equilibrium, and if the equilibrium favors the starting materials, the overall yield of the amine will be low.
-
Solution 1: Water Removal. The formation of an imine from a ketone and ammonia (or an amine) produces water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. You can achieve this by using a dehydrating agent, such as molecular sieves (3Å or 4Å), or by azeotropic distillation with a suitable solvent like toluene.
-
Solution 2: pH Optimization. Imine formation is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the ammonia will be protonated to ammonium, which is not nucleophilic. If the pH is too high, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack. Careful control of the pH with a buffer system (e.g., an acetate buffer) can significantly improve imine formation.
-
-
Premature Reduction of the Ketone: The reducing agent might be reducing the starting ketone to an alcohol before it has a chance to form the imine. This is particularly a problem with strong reducing agents.
-
Solution: Choice of Reducing Agent. Use a milder reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. They are less reactive towards ketones but readily reduce the protonated imine.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can also play a crucial role.
-
Solution: Temperature and Time Optimization. Imine formation can be slow. Allowing the ketone and ammonia to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can increase the concentration of the imine intermediate. The reduction step itself may require gentle heating to go to completion, but be cautious of side reactions at higher temperatures. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Summary of Optimized Reductive Amination Conditions:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Oxo-4-(p-tolyl)butanoic acid | Precursor ketone |
| Amine Source | Ammonia (e.g., ammonium acetate, ammonia in methanol) | Provides the amino group |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or NaBH₃CN | Selectively reduces the iminium ion |
| Solvent | Methanol, Dichloromethane (DCM), or Tetrahydrofuran (THF) | Solubilizes reactants |
| pH | 4-6 (using acetic acid or a buffer) | Optimizes imine formation |
| Additives | Molecular sieves (3Å or 4Å) | Removes water to drive equilibrium |
| Temperature | Room temperature to 40°C | Balances reaction rate and side reactions |
| Monitoring | TLC, LC-MS | To track reaction progress |
Experimental Workflow for Reductive Amination:
Caption: A general workflow for the reductive amination of 4-Oxo-4-(p-tolyl)butanoic acid.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Q1: What are the alternative synthetic routes to this compound?
A1: Besides reductive amination, several other synthetic strategies can be employed:
-
Hofmann Rearrangement: This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[2][3][4][5] The starting material would be 4-(p-tolyl)butanamide, which can be prepared from the corresponding carboxylic acid. The reaction is typically carried out using bromine in a basic solution. A key advantage is the direct formation of the primary amine. However, the reaction conditions can be harsh and may not be suitable for sensitive substrates.
-
Strecker Synthesis: This is a classic method for synthesizing α-amino acids, but it can be adapted for γ-amino acids.[6][7][8][9][10] The synthesis would start with p-tolylacetaldehyde, which reacts with ammonia and cyanide to form an aminonitrile, followed by hydrolysis to the amino acid.[6][7][8] A major drawback of the classical Strecker synthesis is the formation of a racemic mixture of the product, which would require a subsequent chiral resolution step if a specific enantiomer is desired.[7]
-
Gabriel Synthesis: This method is a reliable way to form primary amines from alkyl halides.[9] The synthesis would involve the reaction of potassium phthalimide with a suitable 4-halo-4-(p-tolyl)butanoic acid derivative. The phthalimide group serves as a protected form of ammonia, preventing over-alkylation. The final step involves the deprotection of the phthalimide to release the primary amine.
Q2: My final product is difficult to purify. What are the best purification strategies?
A2: 4-Amino-4-(p-tolyl)butanoic acid is a zwitterionic compound, which can make purification challenging. The hydrochloride salt is generally more crystalline and easier to handle.
-
Recrystallization: This is the most common and effective method for purifying the hydrochloride salt.[11][12] A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for amino acid hydrochlorides include ethanol/water, isopropanol/water, or methanol/ether mixtures. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.
-
Ion-Exchange Chromatography: If recrystallization is not effective in removing certain impurities, ion-exchange chromatography can be a powerful tool.[13] Since the target molecule is an amino acid, it can be purified using either a cation-exchange or an anion-exchange resin, depending on the pH and the nature of the impurities. For example, using a strong cation-exchange resin, the amino acid will bind to the resin at a low pH and can be eluted by increasing the pH or the salt concentration.
Q3: How can I synthesize a specific enantiomer (e.g., (S)- or (R)-4-Amino-4-(p-tolyl)butanoic acid)?
A3: The synthesis of a single enantiomer is crucial for many pharmaceutical applications. There are two main approaches:
-
Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary to introduce the stereocenter in a controlled manner. For example, in a reductive amination, a chiral amine can be used as a chiral auxiliary. Alternatively, asymmetric hydrogenation of a suitable precursor, such as an enamine or an unsaturated amino acid, using a chiral metal catalyst can provide high enantiomeric excess. Chiral organocatalysts have also been successfully employed in the asymmetric synthesis of GABA analogues.[14][15]
-
Chiral Resolution: This method involves synthesizing the racemic mixture of the amino acid and then separating the two enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base). The diastereomers have different physical properties and can be separated by crystallization.[16] Another method is chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[17][18][19]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Several side reactions can occur depending on the chosen synthetic route:
-
In Reductive Amination:
-
Over-alkylation: If ammonia is used, the primary amine product can react further with the ketone to form a secondary amine. Using a large excess of ammonia can help to minimize this.
-
Alcohol Formation: As mentioned earlier, the starting ketone can be reduced to an alcohol. This is more likely with strong reducing agents.
-
-
In Hofmann Rearrangement:
-
Incomplete Reaction: If the reaction conditions are not optimal, the reaction may stop at the N-bromoamide intermediate.
-
Side reactions of the isocyanate: The isocyanate intermediate is reactive and can undergo side reactions if not trapped efficiently by water.
-
-
In Strecker Synthesis:
-
Cyanohydrin Formation: The starting aldehyde can react with cyanide to form a cyanohydrin, which is a common side product.
-
Polymerization: Aldehydes can be prone to polymerization under certain conditions.
-
Logical Relationship Diagram for Synthetic Route Selection:
Caption: Decision tree for selecting a synthetic route based on stereochemical requirements.
References
- Denard, C. A., et al. (2018). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.
- Chen, J., et al. (2014). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Chemical Research, 38(11), 651-654.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]
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ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
- MDPI. (2023).
- Gein, V. L., et al. (2016). Synthesis of 3,4-disubstituted 4-aminobutanoic acids. Russian Journal of Organic Chemistry, 52(5), 748-751.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- Song, J., et al. (2017). Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. Glycobiology, 27(3), 255-263.
- Johnston, G. A. R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1736-1740.
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Bentham Science. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Allan, R. D., & Tran, H. W. (1981). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 34(12), 2641-2646.
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ResearchGate. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
- MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(17), 9120.
-
ResearchGate. (n.d.). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Retrieved from [Link]
- PubMed. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies.
-
ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150.
-
ResearchGate. (n.d.). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Retrieved from [Link]
- Journal of Biological Chemistry. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Biological Chemistry, 297(4), 101136.
-
Chemistry LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]
- PubMed. (2001). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 921-931.
- ACS Publications. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(1), 585-593.
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troubleshooting HPLC separation of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Technical Support Center: 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Welcome to the dedicated support center for the HPLC analysis of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals to provide both foundational methods and in-depth troubleshooting advice. Our goal is to empower you to achieve robust, reproducible, and accurate chromatographic results.
Analyte Overview: Understanding the Molecule
This compound (MW: ~229.70 g/mol ) is a compound characterized by three key structural features that dictate its chromatographic behavior: a primary amine, a carboxylic acid, and a p-tolyl group[1][2].
-
Zwitterionic Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule zwitterionic. Its net charge is highly dependent on the pH of the surrounding environment. This property is the most critical factor to control for achieving reproducible retention in reversed-phase HPLC[3][4].
-
Hydrophobicity: The p-tolyl group provides a nonpolar, hydrophobic region, allowing for retention on reversed-phase columns like C18.
-
UV Absorbance: The aromatic tolyl ring acts as a chromophore, enabling straightforward detection using a standard UV detector.
-
Solubility: The hydrochloride salt form is soluble in water, making sample preparation in aqueous buffers straightforward[1].
Recommended Baseline HPLC Method
This method serves as a robust starting point for analysis. Optimization may be required based on your specific sample matrix and HPLC system.
Table 1: Baseline Reversed-Phase HPLC Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC Column | High-Purity (Type B) C18, 4.6 x 150 mm, 3.5 or 5 µm | A high-purity silica minimizes silanol interactions, which can cause peak tailing with the analyte's basic amino group[5]. |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ | The low pH suppresses the ionization of the carboxylic acid and ensures the amino group is consistently protonated, leading to stable retention[6]. The buffer is critical for pH stability[7]. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reversed-phase HPLC. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 75% A / 25% B). A gradient may be needed to elute other impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Thermostatting the column is essential for preventing retention time drift due to ambient temperature fluctuations. |
| Detection | UV at 220 nm | The p-tolyl group provides absorbance in the low UV range. |
| Injection Volume | 5-10 µL | Keep the volume low to prevent peak distortion. |
| Sample Diluent | Mobile Phase or Water | Crucially, dissolve the sample in a solvent that is weaker than or equal to the mobile phase strength to avoid peak distortion [5]. Using the initial mobile phase composition is ideal. |
Protocol 1: Standard Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in water or the initial mobile phase.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column[8].
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so critical for this analysis? The analyte is zwitterionic. At a low pH (e.g., 2.5-3.0), the carboxylic acid group is protonated (neutral charge), while the amino group is also protonated (positive charge). This gives the molecule a stable net positive charge, leading to consistent interaction with the C18 stationary phase. If the pH is unbuffered or drifts close to the pKa of either functional group, you will see significant, unpredictable shifts in retention time[7].
Q2: My peak is tailing severely. What is the most likely cause? Peak tailing for this molecule is almost always caused by secondary interactions between the positively charged amino group and acidic residual silanols on the HPLC column's silica surface[5]. Ensure you are using a high-purity, end-capped C18 column. If tailing persists, adding a small amount of a competing base like 0.1% triethylamine (TEA) to the mobile phase can help by masking the active silanol sites[5].
Q3: The analyte has very little or no retention on my C18 column. What should I do? This indicates the analyte is too polar for your current conditions.
-
Decrease Organic Content: Reduce the percentage of acetonitrile in your mobile phase. This will increase retention in reversed-phase mode.
-
Use an "AQ" or Polar-Embedded Column: These columns are specifically designed to be stable in highly aqueous mobile phases (even 100% water) and provide better retention for polar molecules[9][10].
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that uses a polar stationary phase and a high-organic mobile phase[3][11].
Q4: Can I run this method without a buffer? It is strongly discouraged. Using an unbuffered mobile phase (e.g., just water and ACN) will lead to poor reproducibility. The inherent pH of the solvents can fluctuate, and the sample itself can alter the local pH on the column, causing retention time drift and poor peak shape[7].
In-depth Troubleshooting Guide
Use this section to diagnose and resolve specific chromatographic issues. The logical flow for troubleshooting is visualized in the diagram below.
Caption: A logical workflow for HPLC troubleshooting.
Problem: Poor Peak Shape (Tailing)
-
Primary Cause: Interaction of the basic amino group with acidic silanols on the column packing material[5].
-
Solution 1 (Column Choice): Confirm you are using a modern, high-purity, base-deactivated C18 column. Older columns (Type A silica) have more active silanols and are not suitable for this type of analyte.
-
Solution 2 (Mobile Phase Additive): Add a competing base to your mobile phase A. A common choice is 0.05-0.1% Triethylamine (TEA). The TEA will preferentially interact with the silanols, shielding the analyte from these secondary interactions.
-
Solution 3 (pH Adjustment): Ensure the mobile phase pH is low (~2.5-3.0). At this pH, most surface silanols are protonated and less likely to engage in strong ionic interactions.
-
-
Secondary Cause: Column overload.
Problem: Drifting or Irreproducible Retention Times
-
Primary Cause: Insufficient pH control.
-
Solution: Always use a buffer in your aqueous mobile phase (Mobile Phase A). Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least 1.5 units away from the analyte's pKa values.
-
-
Secondary Cause: Temperature fluctuations.
-
Solution: Use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature before starting your analysis. A 1°C change can alter retention time by 1-2%.
-
-
Tertiary Cause: Inadequate column equilibration.
-
Solution: When changing mobile phase composition or after the system has been idle, equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample[5].
-
Problem: Split or Broad Peaks
-
Primary Cause: Sample solvent effect. This occurs when the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., dissolving in 100% ACN when the mobile phase is 25% ACN).
-
Solution 1: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition[5].
-
Solution 2: If a stronger solvent must be used for solubility, minimize the injection volume to reduce its effect.
-
-
Secondary Cause: Contamination or void at the column inlet.
-
Solution 1: Use a guard column to protect the analytical column from particulates and strongly retained matrix components[7].
-
Solution 2: If performance degrades, try reversing and flushing the column (check manufacturer's instructions first) to wash contaminants from the inlet frit. If this fails, the column may need to be replaced.
-
References
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. [Link]
-
Kocher, T., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical Biochemistry, 40(1-2): 134-139. [Link]
-
MtoZ Biolabs. Amino Acid Analysis Using HPLC. [Link]
-
YMC Co., Ltd. HPLC Troubleshooting Guide. [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
-
PubChem. This compound. [Link]
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- 4. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 5. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scale-up of this important GABA analogue. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the robustness and success of your synthesis campaigns.
I. Overview of the Synthetic Strategy
The most industrially viable and scalable synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation of toluene with succinic anhydride to produce the key intermediate, 4-oxo-4-(p-tolyl)butanoic acid. The second step is a chemoselective reductive amination of the keto-acid to yield the desired product. This guide will provide a detailed protocol for each step, followed by an extensive troubleshooting and FAQ section.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of 4-oxo-4-(p-tolyl)butanoic acid via Friedel-Crafts Acylation
This protocol is optimized for a larger scale and focuses on maximizing the yield of the desired para-isomer while ensuring process safety.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
|---|---|---|---|---|
| Toluene | 92.14 | 27.6 | 300 | 3 |
| Succinic Anhydride | 100.07 | 10.0 | 100 | 1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 29.3 | 220 | 2.2 |
| Dichloromethane (DCM) | 84.93 | 100 | - | - |
| Hydrochloric Acid (6M) | 36.46 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with dichloromethane (DCM). Begin agitation and cool the solvent to 0-5 °C.
-
Catalyst Slurry: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled DCM. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the resulting slurry for 30 minutes.
-
Reagent Addition: In a separate vessel, dissolve succinic anhydride in toluene. This may require gentle warming. Cool the solution back to room temperature.
-
Acylation Reaction: Slowly add the toluene/succinic anhydride solution to the AlCl₃ slurry over 2-3 hours, maintaining the reaction temperature between 0-5 °C. A significant exotherm will be observed, and precise temperature control is crucial to minimize the formation of the ortho-isomer.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of succinic anhydride is complete (typically 4-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a separate reactor containing a mixture of crushed ice and concentrated hydrochloric acid. The quench is highly exothermic and produces HCl gas. Ensure adequate ventilation and cooling.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, followed by brine.
-
Isolation: Concentrate the organic layer under reduced pressure to yield crude 4-oxo-4-(p-tolyl)butanoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and heptane, to yield pure 4-oxo-4-(p-tolyl)butanoic acid.
Step 2: Scale-Up of Reductive Amination to 4-Amino-4-(p-tolyl)butanoic acid
This protocol employs a one-pot reductive amination using sodium borohydride, which is cost-effective and suitable for large-scale production.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
|---|---|---|---|---|
| 4-oxo-4-(p-tolyl)butanoic acid | 192.21 | 19.2 | 100 | 1 |
| Ammonium Acetate | 77.08 | 38.5 | 500 | 5 |
| Methanol | 32.04 | 100 | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.6 | 200 | 2 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Isopropanol (IPA) | 60.1 | As needed | - | - |
Procedure:
-
Reaction Setup: Charge a reactor with 4-oxo-4-(p-tolyl)butanoic acid, ammonium acetate, and methanol. Stir the mixture at room temperature until all solids are dissolved.
-
Imine Formation: Heat the reaction mixture to 40-45 °C and stir for 2-3 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride in a small amount of water (with a trace of NaOH for stabilization). Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature below 10 °C. The addition is exothermic and will generate hydrogen gas.
-
Reaction Monitoring: Monitor the reaction by HPLC until the disappearance of the imine intermediate.
-
Quenching and pH Adjustment: Slowly and carefully add concentrated hydrochloric acid to the reaction mixture to quench the excess borohydride and adjust the pH to ~2. This step is highly exothermic and will generate a significant amount of hydrogen gas.
-
Solvent Swap and Crystallization: Distill off the methanol under reduced pressure. Add isopropanol to the residue and heat to reflux to obtain a clear solution.
-
Isolation of Hydrochloride Salt: Cool the solution slowly to 0-5 °C to induce crystallization of this compound.
-
Filtration and Drying: Filter the crystalline product, wash with cold isopropanol, and dry under vacuum at 50-60 °C.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Friedel-Crafts Acylation Troubleshooting
Q1: The yield of the Friedel-Crafts acylation is low, and I observe a significant amount of unreacted toluene and succinic anhydride. What could be the cause?
A1: This is a common issue and can be attributed to several factors:
-
Inactive Catalyst: Aluminum chloride is highly hygroscopic. Moisture deactivates the catalyst, preventing the formation of the acylium ion. Ensure that the AlCl₃ is of high purity and handled under anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation with anhydrides requires a stoichiometric amount of AlCl₃ because the catalyst complexes with both the carbonyl oxygen of the anhydride and the ketone product. A molar ratio of at least 2.2 equivalents of AlCl₃ to succinic anhydride is recommended for optimal results.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and poor mass transfer, resulting in incomplete reaction. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry.
Q2: My final product contains a significant amount of the ortho-isomer. How can I improve the regioselectivity for the para-product?
A2: The formation of the ortho-isomer is a known side reaction in the Friedel-Crafts acylation of toluene. To favor the para-isomer:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low reaction temperature (0-5 °C) is critical for maximizing the yield of the thermodynamically favored para-product.[1]
-
Solvent Choice: Using a non-polar solvent like dichloromethane or performing the reaction in excess toluene can influence the isomer ratio.
-
Rate of Addition: A slow and controlled addition of the toluene/succinic anhydride solution to the AlCl₃ slurry helps to manage the exotherm and maintain a consistent low temperature, thereby favoring para-substitution.[2]
Caption: Troubleshooting common issues in Friedel-Crafts acylation.
Reductive Amination Troubleshooting
Q3: The reductive amination is sluggish, and I see a significant amount of the starting keto-acid even after prolonged reaction time. Why is this happening?
A3: Several factors can lead to an incomplete reductive amination:
-
Inefficient Imine Formation: The formation of the imine from the ketone and ammonia source (from ammonium acetate) is an equilibrium process. Ensure that sufficient time and a slight excess of the ammonia source are used to drive the equilibrium towards the imine.
-
pH of the Reaction: The pH of the reaction medium is crucial. A slightly acidic environment is necessary to protonate the carbonyl group, making it more electrophilic for the nucleophilic attack by ammonia. However, a too acidic medium will protonate the ammonia, rendering it non-nucleophilic. Ammonium acetate provides a buffered system, but monitoring the pH might be beneficial.
-
Reducing Agent Activity: Sodium borohydride can decompose, especially in acidic or protic solvents. Ensure you are using a fresh, active batch of NaBH₄.
Q4: I am observing a significant amount of the corresponding alcohol (4-hydroxy-4-(p-tolyl)butanoic acid) as a byproduct. How can I avoid this?
A4: The formation of the alcohol is due to the direct reduction of the ketone functionality by sodium borohydride. To minimize this side reaction:
-
Chemoselectivity of the Reducing Agent: Sodium borohydride can reduce both ketones and imines. To favor the reduction of the imine, it is crucial to allow for sufficient time for imine formation before the addition of the reducing agent.[3]
-
Controlled Addition of NaBH₄: Adding the sodium borohydride solution slowly and at a low temperature (0-5 °C) can help to control the reaction and favor the reduction of the more reactive imine intermediate over the ketone.
-
Alternative Reducing Agents: For enhanced chemoselectivity, consider using sodium triacetoxyborohydride (STAB). STAB is a milder reducing agent that is particularly effective for reductive aminations and is less likely to reduce the ketone starting material.[4]
Q5: During the work-up and crystallization, I am having difficulty obtaining a clean, crystalline product. What are some best practices for purification?
A5: The purification of amino acid hydrochlorides can be challenging due to their high polarity and solubility in aqueous media.
-
Solvent Selection for Crystallization: Isopropanol is a good choice for the crystallization of many amino acid hydrochlorides. Other potential solvent systems include ethanol/water mixtures or acetone/water.[5] A systematic solvent screen is recommended to find the optimal conditions for your specific product.
-
Control of Supersaturation: Slow cooling is crucial for the growth of large, well-defined crystals, which are easier to filter and will have higher purity. Seeding the solution with a small amount of pure product can also promote controlled crystallization.
-
pH Control: Ensure the pH is sufficiently acidic (~2) during the crystallization to keep the amino group protonated and the product in its hydrochloride salt form.
-
Ion-Exchange Chromatography: If crystallization does not provide the desired purity, ion-exchange chromatography is a powerful technique for purifying amino acids on a large scale. The product can be bound to a cation-exchange resin and then eluted with a suitable buffer or acid solution.[6]
IV. Process Safety Considerations
-
Friedel-Crafts Acylation: This reaction is highly exothermic, and the use of aluminum chloride presents significant safety hazards. It reacts violently with water, releasing HCl gas. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. A thorough thermal hazard assessment is essential before scaling up.[2]
-
Reductive Amination: The use of sodium borohydride also requires careful handling. It is a flammable solid and reacts with acidic solutions and water to produce flammable hydrogen gas. The quenching step with hydrochloric acid is particularly hazardous due to the rapid evolution of a large volume of hydrogen and should be performed with extreme caution and adequate cooling and ventilation.
V. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating the Biological Activity of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the exploration of novel gamma-aminobutyric acid (GABA) analogues continues to be a fertile ground for the discovery of therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides an in-depth technical comparison and validation framework for 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analogue with putative activity at GABA receptors. As a Senior Application Scientist, my objective is to not only present data but to elucidate the scientific rationale behind the necessary validation experiments, thereby empowering researchers to rigorously assess this and similar compounds.
Introduction to this compound
This compound is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, GABA. Its chemical structure, featuring a p-tolyl group, suggests that it may possess distinct pharmacological properties compared to endogenous GABA, particularly concerning its ability to cross the blood-brain barrier and its affinity for GABA receptor subtypes.
Computational docking studies have indicated a high binding affinity of 4-amino-4-(p-tolyl)butanoic acid for GABA receptors, with calculated binding energies in the range of -7.2 to -9.1 kcal/mol[1]. These in silico findings suggest that the compound likely functions as a modulator of GABAergic neurotransmission, potentially exhibiting anxiolytic and anticonvulsant effects[1]. The p-tolyl group is predicted to engage in π-π stacking interactions within the receptor's binding pocket, a feature that distinguishes it from simpler GABA analogues[1].
Inferred Mechanism of Action and Signaling Pathway
Based on its structural similarity to GABA and the aforementioned docking studies, the primary hypothesis is that this compound exerts its effects by directly interacting with GABA receptors, likely the GABA-A or GABA-B subtypes. Activation of these receptors leads to an inhibitory postsynaptic potential, reducing neuronal excitability.
The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. The GABA-B receptor, a G-protein coupled receptor, mediates its inhibitory effects through the activation of potassium channels and the inhibition of calcium channels[2][3][4].
Caption: Hypothesized GABAergic signaling pathway for 4-Amino-4-(p-tolyl)butanoic acid.
Comparative Analysis with Established Neuromodulators
To contextualize the potential therapeutic value of this compound, it is essential to compare it with existing drugs that modulate GABAergic or related systems.
| Compound | Primary Mechanism of Action | Primary Therapeutic Uses | Key Distinguishing Features |
| This compound | Putative GABA-A and/or GABA-B receptor agonist[1]. | Investigational; potential for anxiolytic and anticonvulsant applications[1]. | The presence of a p-tolyl group may enhance blood-brain barrier penetration and receptor subtype selectivity. |
| Baclofen | Selective GABA-B receptor agonist[2][3][4]. | Spasticity, muscle relaxant[3]. | Primarily acts on G-protein coupled GABA-B receptors, leading to downstream modulation of ion channels[2][4]. |
| Phenibut | Primarily a GABA-B receptor agonist, with some activity at GABA-A receptors[5][6][7]. | Anxiolytic, nootropic, and used for tension and sleep improvement in some countries[5][6]. | Structurally similar to baclofen (p-chloro-derivative) and has a broader receptor profile. |
| Pregabalin | Binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels[8][9][10]. | Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder[8][10]. | Does not directly act on GABA receptors but modulates neurotransmitter release by affecting calcium influx[8][9]. |
This comparative table underscores the diverse mechanisms within the broader class of GABA analogues and related compounds. While baclofen and phenibut directly target GABA receptors, pregabalin's mechanism is distinct, highlighting the importance of empirical validation for novel compounds like this compound.
Experimental Protocols for Biological Activity Validation
The following protocols are fundamental for the comprehensive validation of a novel GABAergic compound.
In Vitro Validation
1. GABA-A Receptor Binding Assay
This assay determines the affinity of the test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To quantify the binding affinity (Ki) of this compound for the GABA-A receptor.
-
Rationale: A high binding affinity is a prerequisite for a direct-acting GABA-A receptor modulator. This assay provides a quantitative measure of this interaction.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4)[11].
-
Perform differential centrifugation to isolate the synaptic membranes[11].
-
Wash the membrane pellet multiple times in a binding buffer (50 nM Tris-HCl, pH 7.4) to remove endogenous GABA[11].
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane homogenate (0.1-0.2 mg of protein per well)[11].
-
For total binding, add the radioligand (e.g., 5 nM [3H]muscimol)[11].
-
For non-specific binding, add the radioligand and a high concentration of a known GABA-A agonist (e.g., 10 mM GABA)[11].
-
For competition binding, add the radioligand and varying concentrations of this compound.
-
Incubate at 4°C for 45 minutes[11].
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer[11].
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry[11].
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for a GABA-A receptor binding assay.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional effect of the test compound on GABA receptor-mediated ion currents in living cells.
-
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.
-
Rationale: While binding assays confirm interaction, electrophysiology reveals the functional consequence of this interaction, providing crucial information on the compound's efficacy and mechanism.
Step-by-Step Protocol:
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip with cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution[14].
-
-
Whole-Cell Recording:
-
Drug Application:
-
Apply a known concentration of GABA to elicit a baseline current response.
-
Apply varying concentrations of this compound alone to test for agonist activity.
-
Co-apply the test compound with GABA to test for modulatory or antagonistic effects[13].
-
-
Data Analysis:
-
Measure the amplitude of the current responses.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Validation
1. Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the potential anxiolytic effects of this compound.
-
Rationale: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze[1][16][17].
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms[16].
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 45-60 minutes before the experiment[1].
-
Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneally) at a predetermined time before the test[1].
-
Testing:
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters for the drug-treated group compared to the control group suggests an anxiolytic effect.
-
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A Comparative Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride and Other GABA Analogs: A Structure-Activity Perspective
For researchers and professionals in drug development, the landscape of gamma-aminobutyric acid (GABA) analogs is both promising and complex. These molecules, designed to modulate the primary inhibitory neurotransmitter system in the central nervous system, offer therapeutic potential for a range of neurological and psychiatric disorders. This guide provides an in-depth comparison of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride with established GABA analogs, focusing on the critical interplay between chemical structure and pharmacological activity. In the absence of extensive experimental data for this compound, this guide will leverage a structure-activity relationship (SAR) analysis to forecast its likely properties, providing a valuable framework for future research.
The GABAergic System: A Primer
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity.[2] GABA exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] GABA analogs are a class of drugs structurally similar to GABA, designed to modulate this system.[1] However, many of these analogs do not act directly on GABA receptors but through other mechanisms.[1]
Key Classes of GABA Analogs: Mechanisms of Action
The diverse family of GABA analogs can be broadly categorized based on their primary molecular targets. Understanding these distinctions is fundamental to appreciating their unique pharmacological profiles.
-
GABAB Receptor Agonists: This class of compounds directly activates GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[3] Prominent examples include:
-
α2δ Subunit Ligands (Gabapentinoids): These compounds do not bind to GABA receptors but exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[7] This interaction is thought to reduce the release of excitatory neurotransmitters.[7] This class includes:
The signaling pathways for these two major classes of GABA analogs are distinct, as illustrated below.
Caption: Signaling pathways of major GABA analog classes.
Comparative Analysis of Established GABA Analogs
To provide a context for understanding this compound, a summary of the pharmacological properties of key GABA analogs is presented below.
| Compound | Primary Mechanism of Action | Receptor/Subunit Affinity (Ki/IC50) | Primary Therapeutic Uses |
| Baclofen | GABAB receptor agonist | ~0.1 µM for GABAB receptors | Spasticity, muscle relaxant[4] |
| Phenibut | GABAB receptor agonist; weak α2δ ligand | ~92 µM for GABAB receptors (R-enantiomer) | Anxiety, insomnia (in some countries)[6][9] |
| Gabapentin | α2δ subunit ligand | ~0.05 µM for α2δ subunit | Epilepsy, neuropathic pain[8][9] |
| Pregabalin | α2δ subunit ligand | High affinity for α2δ subunit | Neuropathic pain, fibromyalgia, generalized anxiety disorder[7] |
This compound: A Structure-Activity Relationship (SAR) Perspective
This compound is a structural analog of phenibut and baclofen. The key structural difference lies in the substitution on the phenyl ring. While phenibut has an unsubstituted phenyl ring and baclofen has a p-chloro substitution, this novel compound possesses a p-tolyl (p-methyl) group.
Currently, there is a paucity of published experimental data on the pharmacological profile of this compound. However, in silico docking studies have suggested a high binding affinity for GABA receptors.[2] Based on its structural similarity to phenibut and baclofen, it is hypothesized to act primarily as a GABAB receptor agonist.
The introduction of a methyl group at the para position of the phenyl ring, as seen in this compound, can be expected to influence its pharmacological properties in several ways compared to phenibut and baclofen:
-
Lipophilicity: The methyl group is more lipophilic than a hydrogen atom but less so than a chlorine atom. This alteration in lipophilicity could affect the compound's ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
-
Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density of the phenyl ring. This may influence the binding affinity and efficacy at the GABAB receptor compared to the electron-withdrawing effect of the chlorine atom in baclofen.
-
Steric Factors: The size of the methyl group may also play a role in how the molecule fits into the binding pocket of the GABAB receptor.
Interestingly, a structural isomer, 4-Amino-3-(p-tolyl)butanoic acid (also known as tolibut), has been studied and shown to possess analgesic, tranquilizing, and neuroprotective properties in animal models.[10][11] Another study on 3-(p-tolyl)-4-aminobutanoic acid, a different isomer, also demonstrated central nervous system activity. These findings for related isomers suggest that the tolyl-substituted GABA analog scaffold is pharmacologically active.
Experimental Protocols for Characterizing Novel GABA Analogs
To rigorously characterize a novel compound like this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for such an evaluation.
GABA Receptor Binding Assays
These assays are crucial for determining the binding affinity of a compound to GABAA and GABAB receptors. A typical workflow for a radioligand binding assay is outlined below.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA receptors.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [3H]GABA for GABAA or [3H]baclofen for GABAB) and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Electrophysiology is essential for determining the functional activity of a compound on GABAergic neurons. Whole-cell patch-clamp recording from cultured neurons or brain slices allows for the direct measurement of ion channel activity in response to the application of the test compound.
Step-by-Step Methodology:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a relevant brain region (e.g., hippocampus or cortex).
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a neuron to obtain a whole-cell recording configuration.
-
Drug Application: Perfuse the test compound onto the recorded neuron at various concentrations.
-
Data Acquisition: Record the changes in membrane current or voltage in response to the drug application. For GABAB receptor agonists, one would expect to see an outward current due to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Data Analysis: Construct dose-response curves to determine the potency (EC50) and efficacy of the compound.
Conclusion and Future Directions
This compound represents an intriguing novel GABA analog with a chemical structure that suggests potential activity at GABAB receptors. While direct experimental evidence of its pharmacological profile is currently lacking, a structure-activity relationship analysis based on its close analogs, phenibut and baclofen, provides a strong rationale for its investigation as a GABAergic modulator. The in vivo activity of its structural isomers further supports the potential of the tolyl-substituted GABA backbone.
Future research should focus on the comprehensive in vitro and in vivo characterization of this compound using the experimental protocols outlined in this guide. Determining its binding affinities for GABAA and GABAB receptors, as well as the α2δ subunit, and elucidating its functional effects through electrophysiology will be critical in defining its pharmacological profile and therapeutic potential. Such studies will not only shed light on this specific compound but also contribute to a broader understanding of the structure-activity relationships that govern the diverse and clinically significant family of GABA analogs.
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The Structural Nuances of GABAergic Modulation: A Comparative Guide to 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride Derivatives
For the Researcher, Scientist, and Drug Development Professional
In the intricate landscape of neuroscience, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders.[1][2] A decrease in GABAergic tone is implicated in conditions such as epilepsy, anxiety, and neuropathic pain.[1] Consequently, the development of compounds that can enhance GABAergic transmission is of significant interest. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride and its derivatives, a class of compounds designed as GABA analogues. By dissecting the molecular architecture of these compounds, we aim to elucidate the key structural features governing their biological activity and provide a comparative framework against other GABAergic modulators.
The GABAergic Synapse: A Target for Therapeutic Intervention
The therapeutic rationale for developing GABA analogues lies in their ability to modulate the GABAergic system. This can be achieved through various mechanisms, including direct agonism at GABA receptors (GABAA and GABAB), inhibition of GABA reuptake by GABA transporters (GATs), or modulation of GABA metabolism.[2][3] 4-Amino-4-(p-tolyl)butanoic acid, being a structural analogue of GABA, is hypothesized to interact with these components of the GABAergic synapse.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-Amino-4-(p-tolyl)butanoic acid derivatives is highly dependent on their three-dimensional structure and the nature of the substituents. While comprehensive SAR data for a wide range of these specific derivatives is not extensively published, we can infer key relationships from closely related analogues and foundational principles of medicinal chemistry.
The Importance of Stereochemistry
For many neurologically active compounds, stereochemistry is a critical determinant of activity. In a study of the positional isomer, 3-(p-tolyl)-4-aminobutanoic acid, the racemic mixture was resolved into its enantiomers. The R-(+) enantiomer was found to be 14-27 times more effective in CNS activity assays than the S-(-) enantiomer, and 1.2-2.1 times more effective than the racemate. This strongly suggests that the spatial arrangement of the functional groups is crucial for optimal interaction with the biological target.
Modifications of the Aryl Ring
The p-tolyl group plays a significant role in the molecule's interaction with its target, likely through hydrophobic and van der Waals interactions. The nature and position of substituents on this aromatic ring can profoundly influence activity.
| Compound Class | R Group on Phenyl Ring | Target | Activity (IC50/Ki) | Reference |
| 4-Amino-4-arylcyclohexanones | p-CH3 | Analgesia | 50% potency of morphine | [4] |
| 4-Amino-4-arylcyclohexanones | p-Br | Analgesia | 50% potency of morphine | [4] |
| 4-Aminoquinolines | 7-Cl | Antiplasmodial | 3-12 nM | [2] |
| 4-Aminoquinolines | 7-I | Antiplasmodial | 3-12 nM | [2] |
| 4-Aminoquinolines | 7-F | Antiplasmodial | 15-50 nM | [2] |
| 4-Aminoquinolines | 7-CF3 | Antiplasmodial | 18-500 nM | [2] |
| 4-Aminoquinolines | 7-OMe | Antiplasmodial | 17-150 nM (inactive against resistant strains) | [2] |
Table 1: Comparative Activity of Aryl-Substituted Derivatives.
From the data on related compounds, we can infer that:
-
Electron-donating and weakly electron-withdrawing groups at the para-position of the phenyl ring, such as methyl (as in the parent compound) and bromo, can be well-tolerated and may even enhance activity.
-
Strongly electron-withdrawing groups , like trifluoromethyl, can be detrimental to activity.
-
The size and lipophilicity of the substituent are also important factors.
Modifications of the Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups are likely crucial for forming ionic and hydrogen bonds with the target protein, mimicking the interactions of GABA itself.
-
N-substitution: N-alkylation or N-acylation of the amino group can significantly impact activity. In a study of N-substituted acyclic β-amino acids as GABA uptake inhibitors, the 4,4-diphenylbut-3-enyl substituted 3-aminobutanoic acid showed the highest potency at GAT1 with a pIC50 of 5.34. [5]This suggests that introducing lipophilic substituents on the nitrogen atom can enhance binding, likely by engaging with hydrophobic pockets in the transporter.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole, phosphonic acid) is a common strategy in medicinal chemistry. The effect of such modifications would need to be experimentally determined but could influence potency, selectivity, and pharmacokinetic properties.
Comparison with Alternative GABAergic Modulators
The therapeutic landscape of GABAergic modulators is dominated by compounds like gabapentin and pregabalin. While structurally related to GABA, these "gabapentinoids" do not act on GABA receptors directly but rather on the α2δ subunit of voltage-gated calcium channels. [6]
| Compound | Mechanism of Action | Key Structural Features |
|---|---|---|
| 4-Amino-4-(p-tolyl)butanoic acid | Likely GABA transporter or receptor modulator | Aryl group at C4, primary amine, carboxylic acid |
| Gabapentin | Binds to α2δ subunit of VGCCs | Cyclohexane ring fused to the amino acid backbone |
| Pregabalin | Binds to α2δ subunit of VGCCs | Isobutyl group at C3, S-enantiomer is active |
| Tiagabine | Selective GAT1 inhibitor | Lipophilic anchor attached to a nipecotic acid core |
Table 2: Comparison of 4-Amino-4-(p-tolyl)butanoic Acid with Other GABAergic Modulators.
The key distinction of 4-Amino-4-(p-tolyl)butanoic acid derivatives lies in the presence of the aryl substituent directly on the carbon bearing the amino group. This structural feature may confer a different selectivity profile compared to existing drugs, potentially leading to a novel therapeutic window.
Experimental Protocols for Pharmacological Evaluation
To assess the activity of novel 4-Amino-4-(p-tolyl)butanoic acid derivatives, a [³H]GABA uptake inhibition assay is a standard and robust method.
Protocol: [³H]GABA Uptake Inhibition Assay
This protocol is adapted from established methods for measuring GABA transporter activity. [7][8]
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT-1).
-
Harvest the cells and prepare a synaptosomal membrane fraction by homogenization and centrifugation.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the synaptosomal preparation to each well.
-
Add varying concentrations of the test compound (e.g., 4-Amino-4-(p-tolyl)butanoic acid derivative) or vehicle control.
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound [³H]GABA.
-
-
Data Analysis:
-
Dry the filter mats and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Construct concentration-response curves by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of GABA uptake) by fitting the data to a sigmoidal dose-response model.
-
Conclusion
The exploration of this compound and its derivatives presents a promising avenue for the development of novel modulators of the GABAergic system. The key takeaways from this analysis are:
-
Stereochemistry is paramount: The chiral center at the 4-position is likely a critical determinant of biological activity.
-
Aryl substitution offers fine-tuning: Modifications to the p-tolyl ring can significantly impact potency and should be a focus of optimization efforts.
-
The amino and carboxylic acid groups are essential pharmacophores: These groups are likely responsible for key interactions with the biological target, and their modification should be approached with caution, though N-substitution with lipophilic groups may be beneficial.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 4-Amino-4-(p-tolyl)butanoic acid derivatives to build a comprehensive quantitative SAR. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles for the potential treatment of a range of neurological disorders.
References
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- 5. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride for Researchers and Drug Development Professionals
In the landscape of neuropharmacology and medicinal chemistry, γ-aminobutyric acid (GABA) analogs are of profound interest due to their potential as modulators of GABA receptors, which are central to inhibitory neurotransmission in the mammalian central nervous system.[1] Among these, 4-Amino-4-(p-tolyl)butanoic acid hydrochloride stands out as a significant scaffold in the development of novel therapeutics for neurological disorders. This guide provides an in-depth comparative analysis of two distinct synthetic methodologies for its preparation, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits.
This analysis is tailored for researchers, scientists, and drug development professionals, providing not only detailed, replicable protocols but also a strategic overview to inform decisions on process optimization, scalability, and resource allocation.
Method 1: Reductive Amination via the Leuckart-Wallach Reaction
This classical yet robust approach leverages the direct conversion of a ketone to an amine. The synthesis commences with the well-established Friedel-Crafts acylation to construct the keto acid backbone, followed by a one-pot reductive amination.
Workflow for Reductive Amination Synthesis
Caption: Synthetic workflow for this compound via Reductive Amination.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic Acid
The synthesis of the key intermediate, 4-Oxo-4-(p-tolyl)butanoic acid, is achieved through a Friedel-Crafts acylation of toluene with succinic anhydride.[2] This electrophilic aromatic substitution is a cornerstone of C-C bond formation to aromatic rings.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add toluene (1.1 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
The resulting solid is collected by filtration, washed with cold water and a cold non-polar solvent (e.g., hexane), and dried to afford 4-Oxo-4-(p-tolyl)butanoic acid.
-
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.
-
Excess AlCl₃: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl oxygen of the anhydride and the resulting ketone, driving the reaction to completion.
-
Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the free carboxylic acid.
-
Step 2: Reductive Amination of 4-Oxo-4-(p-tolyl)butanoic Acid (Leuckart-Wallach Reaction)
The Leuckart-Wallach reaction provides a direct route to the amine from the ketone using ammonium formate as both the ammonia source and the reducing agent.[3][4][5][6]
-
Procedure:
-
A mixture of 4-Oxo-4-(p-tolyl)butanoic acid (1.0 eq) and ammonium formate (5.0-10.0 eq) is heated to 160-180 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and treated with concentrated hydrochloric acid.
-
The mixture is then refluxed for 4-8 hours to hydrolyze any formamide intermediates.
-
After cooling, the solution is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from an ethanol/ether mixture to yield this compound.
-
-
Causality of Experimental Choices:
-
High Temperature: The Leuckart-Wallach reaction requires high thermal energy to drive the dehydration and hydride transfer steps.
-
Excess Ammonium Formate: A large excess of ammonium formate is used to shift the equilibrium towards the formation of the imine intermediate and to ensure a sufficient supply of the reducing agent (formate).
-
Acidic Hydrolysis: The final acidic hydrolysis step is crucial for converting the intermediate N-formyl derivative to the primary amine hydrochloride salt.
-
Method 2: Multi-step Synthesis via Hofmann Rearrangement
This pathway offers a more controlled, albeit longer, approach to the target molecule. It involves the construction of a suitable amide precursor followed by a Hofmann rearrangement to introduce the amine functionality with a loss of one carbon atom.[7][8][9]
Workflow for Hofmann Rearrangement Synthesis
Caption: Synthetic workflow for this compound via Hofmann Rearrangement.
Experimental Protocols
Step 1: Synthesis of Diethyl (p-tolyl)malonate
-
Procedure:
-
A mixture of diethyl malonate (1.0 eq), p-tolyl bromide (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF is heated at reflux for 24 hours.
-
The reaction mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by vacuum distillation.
-
Step 2: Alkylation of Diethyl (p-tolyl)malonate
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl (p-tolyl)malonate (1.0 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, ethyl bromoacetate (1.1 eq) is added, and the mixture is refluxed for 8 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated.
-
Step 3: Hydrolysis and Decarboxylation
-
Procedure:
-
The crude tri-ester from the previous step is refluxed with an excess of concentrated hydrochloric acid for 12 hours.
-
The solution is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2-(p-tolyl)succinic acid.
-
Step 4: Amidation
-
Procedure:
-
2-(p-tolyl)succinic acid (1.0 eq) is converted to its diacyl chloride using thionyl chloride (2.2 eq) at reflux.
-
The excess thionyl chloride is removed by distillation.
-
The crude diacyl chloride is dissolved in an anhydrous solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia with vigorous stirring.
-
The resulting diamide is collected by filtration, washed with cold water, and dried.
-
Step 5: Hofmann Rearrangement
-
Procedure:
-
A solution of sodium hydroxide in water is cooled to 0 °C, and bromine (1.1 eq) is added slowly to form sodium hypobromite.
-
The diamide (1.0 eq) is added to the cold hypobromite solution.
-
The mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours.
-
The reaction is cooled and acidified with concentrated hydrochloric acid.
-
The product, this compound, is isolated by filtration or extraction and purified by recrystallization.
-
-
Causality of Experimental Choices:
-
Stepwise Functionalization: This multi-step approach allows for precise control over the molecular architecture, which can be advantageous for creating derivatives.
-
Hofmann Rearrangement Conditions: The use of cold sodium hypobromite solution and controlled heating is crucial for the efficient formation of the isocyanate intermediate and its subsequent hydrolysis to the amine, minimizing side reactions.
-
Comparative Analysis
| Parameter | Method 1: Reductive Amination (Leuckart-Wallach) | Method 2: Hofmann Rearrangement |
| Number of Steps | 2 | 5 |
| Overall Yield | Moderate to Good (typically 40-60%) | Lower (typically 20-30%) |
| Scalability | High | Moderate |
| Reagent Toxicity | Moderate (Formic acid is corrosive) | High (Bromine is highly toxic and corrosive) |
| Reaction Conditions | High temperatures | Moderate temperatures, but requires careful handling of bromine |
| Purification | Relatively straightforward crystallization | Multi-step purification may be required |
| Substrate Scope | Generally applicable to ketones | More versatile for creating derivatives through the malonic ester route |
Discussion and Conclusion
The choice between these two synthetic routes is contingent upon the specific objectives of the research or development program.
The Reductive Amination via the Leuckart-Wallach reaction emerges as the more efficient and scalable method for the bulk synthesis of this compound. Its two-step process, starting from readily available materials, and a one-pot reductive amination step make it an attractive option for process chemistry and large-scale production. However, the high reaction temperatures and the corrosive nature of the reagents necessitate specialized equipment and careful handling.
The multi-step synthesis involving the Hofmann rearrangement , while longer and with a lower overall yield, offers greater control and flexibility. The malonic ester pathway allows for the introduction of various substituents, making it a valuable tool for generating a library of analogs for structure-activity relationship (SAR) studies. The primary drawback of this method is the use of highly toxic and hazardous bromine, which requires stringent safety protocols.
References
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Hofmann, A. W. v. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]
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Csende, F.; Stájer, G. Methods for the Synthesis of γ- and δ-Keto Acid Derivatives. Arkivoc2002 , 2002 (iv), 123-149. [Link]
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Leuckart, R. Ueber eine neue Bildungsweise von Tribenzylamin. Ber. Dtsch. Chem. Ges.1885 , 18 (2), 2341–2344. [Link]
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Wang, X.-J.; Su, Y.; Li, R.; Gu, P. Tf2O-Promoted Intramolecular Schmidt Reaction of the ω-Azido Carboxylic Acids. J. Org. Chem.2018 , 83 (10), 5816–5824. [Link]
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Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Csende, F.; Stájer, G. METHODS FOR THE SYNTHESIS OF c- AND d- KETO ACID DERIVATIVES. Institute of Pharmaceutical Chemistry, University of Szeged. 2002 . [Link]
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Wikipedia contributors. Leuckart reaction. Wikipedia, The Free Encyclopedia. [Link]
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Tamura, M.; Tamura, R.; Takeda, Y.; Nakagawa, Y.; Tomishige, K. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chem. Commun.2014 , 50 (50), 6656-6659. [Link]
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Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]
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Ota, S.; et al. Catalytic Leuckart–Wallach-Type Reductive Amination of Ketones. Org. Lett.2003 , 5 (11), 1883-1885. [Link]
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Iqbal, M.; Baloch, I. B.; Baloch, M. K. Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry2014 , 26 (5), 1397-1400. [Link]
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Wikipedia contributors. Schmidt reaction. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. [Link]
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Aube, J.; Milligan, G. L.; Mossman, C. J. Intramolecular Schmidt Reaction of Azides with Ketones. A New Approach to the Synthesis of Bridged-Azabicyclic Compounds. J. Org. Chem.1992 , 57 (6), 1635–1637. [Link]
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Denmark Group. Highlights of Schmidt Reaction in the Last Ten Years. University of Illinois Urbana-Champaign. [Link]
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Ghorai, M. K.; Kumar, A.; Das, K. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv.2018 , 8 (73), 42125-42176. [Link]
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Užarević, K.; et al. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019 , 15, 1354–1363. [Link]
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Al-Zoubi, R. M. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry2023 , 5 (1), 180-193. [Link]
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Aubé, J. ORGANIC METHODOLOGY. AubéLabUNC. [Link]
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Tamura, M.; et al. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Osaka University. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. As a molecule with potential as a modulator of gamma-aminobutyric acid (GABA) receptors, its accurate and precise measurement is paramount in all stages of drug development.[1] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
The principles and practices outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[2][3][4][5][6] The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and can produce comparable, reliable data.[5][7][8]
The Analyte: this compound
This compound is a white to off-white, water-soluble solid with the molecular formula C₁₁H₁₆ClNO₂.[1] Its structure, featuring a primary amine, a carboxylic acid, and a p-tolyl group, presents specific analytical challenges and opportunities. The presence of the tolyl group provides a chromophore suitable for UV spectrophotometric detection, while the polar amino and carboxyl groups dictate its chromatographic behavior.
The Imperative of Method Cross-Validation
In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used across various stages of a program (e.g., from early research to late-stage quality control). Cross-validation ensures the integrity and comparability of data throughout the product lifecycle.[9] It provides documented evidence that any differences in procedural or instrumental approaches do not impact the final analytical result, thereby ensuring data consistency for critical decisions.[7]
Below is a workflow illustrating the typical process for cross-validating two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical procedures.
Proposed Analytical Methods
Given the physicochemical properties of this compound, we will compare two robust and orthogonal liquid chromatography techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC separates molecules based on their hydrophobicity. This method is anticipated to provide good retention and separation of the analyte from potential non-polar impurities, leveraging the hydrophobic p-tolyl group.
Experimental Protocol:
-
Instrumentation: Agilent 1100/1200 Series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Method B: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
HILIC is an alternative chromatographic mode that separates compounds based on their hydrophilicity. It is well-suited for polar compounds like amino acids that may have insufficient retention in reversed-phase mode.[10] This provides a truly orthogonal separation mechanism compared to RP-HPLC.
Experimental Protocol:
-
Instrumentation: Agilent 1100/1200 Series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-7 min: 95% to 60% B
-
7-8 min: 60% B
-
8-8.1 min: 60% to 95% B
-
8.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Cross-Validation Study Design and Hypothetical Data
A cross-validation study was designed to compare the performance of Method A and Method B. The study evaluated specificity, linearity, accuracy, and precision according to FDA and ICH guidelines.[11][12]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Procedure: A solution containing the analyte and its potential precursor, 4-(p-tolyl)butyric acid[13], was analyzed by both methods.
-
Hypothetical Results: Both methods demonstrated the ability to resolve the analyte from the precursor. Method A (RP-HPLC) showed a larger resolution factor due to the significant difference in polarity.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Resolution (Analyte vs. Precursor) | 4.5 | 2.8 | > 2.0 |
Linearity
Linearity was assessed by analyzing five concentrations of the analyte, ranging from 50% to 150% of the nominal concentration.
-
Procedure: Calibration standards were prepared at 10, 25, 50, 100, and 150 µg/mL and analyzed in triplicate.
-
Hypothetical Results: Both methods exhibited excellent linearity over the tested range.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | Defined by study |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept bias (%) | 1.2% | -1.8% | ≤ 2.0% |
Accuracy and Precision
Accuracy (closeness to the true value) and precision (degree of scatter) were evaluated by analyzing Quality Control (QC) samples at three concentrations (Low, Mid, High) on three separate days.[2]
-
Procedure: QC samples at 30 µg/mL (Low), 75 µg/mL (Mid), and 120 µg/mL (High) were prepared and analyzed (n=6 at each level).
-
Hypothetical Results: Both methods demonstrated acceptable accuracy and precision. Method A showed slightly better precision (lower %RSD), which is common for well-established RP-HPLC methods.
Table 1: Accuracy and Precision Data for Method A (RP-HPLC)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 30.0 | 29.7 | 99.0% | 1.8% |
| Mid | 75.0 | 75.9 | 101.2% | 1.2% |
| High | 120.0 | 119.4 | 99.5% | 1.5% |
Table 2: Accuracy and Precision Data for Method B (HILIC)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 30.0 | 30.6 | 102.0% | 2.5% |
| Mid | 75.0 | 74.1 | 98.8% | 2.1% |
| High | 120.0 | 122.0 | 101.7% | 2.3% |
Acceptance Criteria:
-
Accuracy: Mean recovery within 85-115% (80-120% for LLOQ).[8]
-
Precision: Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% for LLOQ).[8]
Senior Application Scientist's Discussion and Interpretation
The hypothetical data demonstrates that both the RP-HPLC and HILIC methods are suitable for the intended purpose of quantifying this compound. The cross-validation exercise confirms that data generated by either method would be comparable and reliable.
Causality and Method Selection:
-
RP-HPLC (Method A): This method's superior precision and higher resolution for non-polar impurities make it an excellent candidate for a routine Quality Control (QC) release test. The robustness of C18 columns and the simplicity of the mobile phase system are advantageous in a high-throughput environment.
-
HILIC (Method B): The HILIC method provides an orthogonal separation mechanism. This is incredibly valuable in a research or development setting, particularly for stability studies where polar degradants might form. If a new, polar impurity peak were to appear during a stability pull, the HILIC method would be more likely to resolve it from the parent peak than a second, similar reversed-phase method.
The decision of which method to employ depends on the context. For routine analysis where the impurity profile is well-understood, the RP-HPLC method is preferable. For investigational work, forced degradation studies, or as a complementary method to confirm purity, the HILIC method is a powerful tool.
Caption: Decision logic for selecting an analytical method based on the specific application.
Conclusion
This guide has detailed a comprehensive, albeit hypothetical, cross-validation of two distinct and appropriate analytical methods for this compound. Both the proposed RP-HPLC and HILIC methods were shown to be accurate, precise, and specific. The successful cross-validation demonstrates that either method can be reliably used, and the choice between them can be strategically based on the specific analytical objective. This approach, grounded in regulatory guidelines, ensures data integrity across the entire lifecycle of a pharmaceutical product.
References
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Smolecule. (2023, August 19). Buy this compound.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 91844845, this compound.
- BenchChem. (2025). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1124-1132.
- Kumar, P., et al. (2013). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 5(12), 1285-1291.
- Thermo Fisher Scientific. 4-(p-Tolyl)butyric acid, 97%.
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Navigating Stereoisomers: A Comparative Guide to 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride vs. (R)-3-Amino-4-(p-tolyl)butanoic Acid Hydrochloride for Neurological Research
In the intricate world of neurological drug discovery, the three-dimensional geometry of a molecule is not a trivial detail; it is often the primary determinant of its biological function. Subtle distinctions in the arrangement of atoms, known as stereoisomerism, can profoundly alter a compound's pharmacological profile. This guide offers an in-depth, data-driven comparison of two closely related gamma-aminobutyric acid (GABA) analogs: the racemic mixture 4-Amino-4-(p-tolyl)butanoic acid hydrochloride and the specific, enantiomerically pure (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride.
This document is tailored for researchers, scientists, and drug development professionals. Its purpose is to dissect the critical differences between these molecules, enabling informed decisions in compound selection for studies targeting the GABAergic system. Dysregulation of this principal inhibitory neurotransmitter system is a cornerstone of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain. Therefore, a precise understanding of the tools used to probe this system is paramount.
We will explore the structural nuances that differentiate these compounds, present experimental data on their expected biological activities based on established structure-activity relationships, and provide detailed protocols for their comparative evaluation. This guide is designed to bridge the gap between chemical structure and pharmacological effect, providing the expertise required to advance neurological research with greater precision.
Structural and Physicochemical Distinctions: A Tale of Position and Purity
The fundamental difference between the two title compounds lies in both the position of the amino group and the stereochemical purity.
-
This compound is a positional isomer where the amino group is attached to the fourth carbon (C4) of the butanoic acid chain. Crucially, this compound is a racemic mixture , containing an equal 50:50 ratio of the (R)- and (S)-enantiomers.
-
(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride , in contrast, has its amino group at the third carbon (C3). This molecule is enantiopure , consisting only of the (R)-enantiomer.
This distinction is not merely academic. The specific placement of the amino and carboxylic acid functional groups, along with the stereochemistry at the chiral center, dictates how the molecule fits into the highly specific binding pockets of biological targets like GABA receptors.
Caption: Key structural differences between the two title compounds.
The presence of two enantiomers in the racemic compound means that any observed biological activity is a composite of the actions of both. One enantiomer may be highly active, while the other could be significantly less active or even interact with different targets, leading to ambiguous results and potential off-target effects. The enantiopure compound provides a homogenous molecular population, ensuring that experimental outcomes can be attributed to a single, defined chemical entity.
Table 1: Physicochemical Properties
| Property | 4-Amino-4-(p-tolyl)butanoic acid HCl | (R)-3-Amino-4-(p-tolyl)butanoic acid HCl | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₅NO₂ · HCl | [1][2] |
| Molecular Weight | 229.70 g/mol | 229.70 g/mol (as HCl salt) | [1] |
| Chirality | Racemic | Enantiopure (R) | N/A |
| Amino Group Position | C4 (γ-amino acid) | C3 (β-amino acid) | N/A |
| Appearance | White to off-white solid | Solid (form not specified) | [1] |
| Solubility | Soluble in water | Not specified, but likely water-soluble | [1] |
Comparative Biological Activity: The Critical Role of Stereochemistry
While direct head-to-head studies comparing these two exact molecules are scarce in modern literature, a pivotal study from 1978 provides a crucial piece of the puzzle. Research on the resolved enantiomers of 3-(p-tolyl)-4-aminobutanoic acid (a close analog) revealed that the R(+) enantiomer is 14-27 times more effective on the central nervous system (CNS) than the S(-) enantiomer and 1.2-2.1 times more effective than the racemate.[3] This finding authoritatively establishes the stereoselectivity of this chemical scaffold's CNS activity.
These compounds are analogs of GABA and are expected to primarily interact with GABA receptors. Specifically, the structure of β-substituted GABA analogs (like the 3-amino compound) confers selectivity for the GABA-B receptor , a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[4][5]
Mechanism of Action at the GABA-B Receptor
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A Comparative Guide to the Biological Efficacy of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in GABAergic Modulation
4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a GABA analogue with potential applications in the development of therapeutics for central nervous system disorders due to its presumed GABAergic activity. As with many biologically active molecules, the spatial arrangement of atoms, or stereochemistry, can have a profound impact on pharmacological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their affinity for and activation of biological targets, as well as in their absorption, distribution, metabolism, and excretion (ADME) profiles.
The central inhibitory neurotransmitter, γ-aminobutyric acid (GABA), exerts its effects by binding to specific receptors, primarily GABAA and GABAB receptors. The interaction between a ligand and its receptor is a highly specific, three-dimensional process. Consequently, the stereochemistry of a GABA analogue like this compound is expected to be a critical determinant of its biological efficacy. While direct experimental data for the individual enantiomers of this compound are not currently available in peer-reviewed literature, valuable insights can be gleaned from a closely related constitutional isomer, 3-(p-tolyl)-4-aminobutanoic acid.
A Case Study: Enantioselective Efficacy of a Constitutional Isomer
A pivotal study on the synthesis, resolution, and pharmacological activity of the enantiomers of 3-(p-tolyl)-4-aminobutanoic acid revealed a stark difference in their effects on the central nervous system.[1] The racemic mixture was resolved into its individual enantiomers, and their absolute configurations were determined. Subsequent screening for CNS activity demonstrated that the R(+) enantiomer is 14 to 27 times more effective than the S(-) enantiomer and 1.2 to 2.1 times more effective than the racemate.[1]
This significant stereoselectivity underscores the importance of evaluating the individual enantiomers of any new GABA analogue. The greater potency of the (R)-enantiomer in this related compound strongly suggests that the biological activity of this compound is also likely to reside predominantly in one of its enantiomers.
Predicted Biological Efficacy and Mechanistic Insights
Based on the data from its constitutional isomer and general principles of stereopharmacology, it is hypothesized that the (R)- and (S)-enantiomers of this compound will exhibit markedly different biological activities.
Hypothesized Efficacy:
-
The (R)-enantiomer is predicted to be the more potent eutomer , exhibiting a higher affinity for GABA receptors and/or greater efficacy in modulating receptor activity.
-
The (S)-enantiomer is predicted to be the less active distomer , potentially contributing to off-target effects or a different pharmacological profile altogether.
Mechanistic Rationale:
The differential activity of enantiomers typically arises from the specific interactions within the chiral binding pocket of the target receptor. Docking studies have suggested that 4-amino-4-(p-tolyl)butanoic acid has a high binding affinity for GABA receptors, forming stable hydrogen bonds with key residues. It is plausible that the three-dimensional arrangement of the amino group, the carboxylic acid, and the p-tolyl group in one enantiomer allows for a more optimal fit and interaction with the amino acid residues of the GABA receptor binding site compared to its mirror image.
Caption: Predicted interactions of the active enantiomer of 4-Amino-4-(p-tolyl)butanoic acid with key residues in the GABA receptor binding pocket.
Comparative Data Summary (Predictive)
The following table summarizes the predicted differences in biological efficacy between the enantiomers of this compound, based on the findings for its constitutional isomer.[1]
| Parameter | (R)-Enantiomer (Predicted Eutomer) | (S)-Enantiomer (Predicted Distomer) | Racemic Mixture |
| Relative Potency | High (Predicted to be 14-27x more potent than the (S)-enantiomer) | Low | Moderate (1.2-2.1x less potent than the (R)-enantiomer) |
| GABA Receptor Affinity | Predicted High | Predicted Low | Intermediate |
| Therapeutic Potential | Primary contributor to desired CNS effects (e.g., anxiolytic, anticonvulsant) | Minimal contribution to desired effects; potential for off-target effects | A combination of effects, with the (R)-enantiomer driving the primary activity |
| Developmental Viability | High potential as a single-enantiomer drug | Low potential as a therapeutic agent on its own | Sub-optimal compared to the pure, more active enantiomer |
Experimental Protocols for Efficacy Determination
To validate the predicted stereoselective efficacy, a series of well-defined experiments are necessary. The following protocols provide a roadmap for the synthesis, separation, and biological evaluation of the enantiomers of this compound.
Enantioselective Synthesis or Chiral Separation
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:
-
Enantioselective Synthesis: This approach involves synthesizing the desired enantiomer directly using a chiral catalyst or a chiral auxiliary.
-
Chiral Separation (Resolution): This involves synthesizing the racemic mixture and then separating the enantiomers. Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.
-
Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.
-
Caption: A generalized workflow for the chiral separation of this compound enantiomers using chiral HPLC.
In Vitro Efficacy Assessment: Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for GABAA and GABAB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired GABA receptor subtype (e.g., HEK293 cells transfected with specific GABAA receptor subunits).
-
Radioligand Binding Assay:
-
Incubate the prepared membranes with a known radiolabeled ligand (e.g., [3H]muscimol for GABAA sites or [3H]GABA with baclofen for GABAB sites) and varying concentrations of the test compounds (R-enantiomer, S-enantiomer, and racemic mixture).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the inhibition constant (Ki) for each enantiomer by non-linear regression analysis of the competition binding curves.
-
In Vitro Functional Assays: Electrophysiology
Objective: To assess the functional activity of each enantiomer as an agonist, antagonist, or allosteric modulator at GABAA receptors.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., Xenopus oocytes or HEK293 cells) and express the desired GABAA receptor subunits.
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells):
-
Clamp the membrane potential of the cell.
-
Apply GABA in the presence and absence of varying concentrations of the test enantiomers.
-
Measure the resulting chloride currents.
-
-
Data Analysis:
-
Construct concentration-response curves for GABA in the presence of each enantiomer to determine if they act as positive or negative allosteric modulators.
-
Apply the enantiomers alone to determine if they have direct agonist or antagonist activity.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
In Vivo Efficacy Assessment: Animal Models
Objective: To evaluate the in vivo pharmacological effects of each enantiomer in relevant animal models of anxiety or epilepsy.
Methodology:
-
Animal Models:
-
Anxiety: Use models such as the elevated plus-maze or the light-dark box test in rodents.
-
Epilepsy: Employ models like the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents.
-
-
Drug Administration: Administer the individual enantiomers, the racemic mixture, and a vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral or Seizure Assessment: Quantify the relevant behavioral parameters (e.g., time spent in the open arms of the elevated plus-maze) or seizure characteristics (e.g., seizure latency and severity).
-
Data Analysis:
-
Compare the effects of each treatment group to the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Determine the dose-response relationship for the active enantiomer.
-
Conclusion and Future Directions
While direct experimental evidence is pending, the available data from a closely related constitutional isomer strongly suggests that the biological efficacy of this compound is stereoselective, with the (R)-enantiomer predicted to be the more potent form. This predictive guide provides a strong rationale and a clear experimental framework for the synthesis, separation, and comprehensive pharmacological evaluation of the individual enantiomers.
Future research should focus on executing the described experimental protocols to definitively characterize the in vitro and in vivo activities of the (R)- and (S)-enantiomers. Such studies are essential for determining the therapeutic potential of this compound and for advancing the development of novel, highly selective GABAergic modulators. The identification of a potent eutomer would pave the way for the development of a single-enantiomer drug, which often offers an improved therapeutic index and a more favorable side-effect profile compared to the corresponding racemate.
References
-
Witczuk, B., Zobacheva, M. M., Khaunina, R. A., Perekalin, V. V., & Kupryszewski, G. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95–103. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Introduction
In the landscape of neuropharmacology, the development of novel molecules that can modulate the γ-aminobutyric acid (GABA) system remains a cornerstone of research for treating anxiety, epilepsy, and other neurological disorders. 4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a GABA analog whose therapeutic potential is yet to be fully elucidated.[1][2][3][4][5] Its structural similarity to GABA suggests a potential interaction with key proteins in the GABAergic pathway.[1] A related compound, 3-(p-tolyl)-4-aminobutanoic acid, has previously demonstrated activity in the central nervous system.[6]
This guide provides an in-depth, experimentally grounded framework for conducting a comparative molecular docking study of this compound. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target.[7][8][9] By comparing its predicted binding characteristics to those of endogenous ligands and established drugs, we can generate robust hypotheses about its mechanism of action, selectivity, and potential as a therapeutic agent. Our objective is to detail a scientifically rigorous workflow, from target selection to data interpretation, that empowers researchers to evaluate this compound's pharmacological profile in silico.
Compound & Comparator Profiles
A successful comparative study hinges on the selection of relevant molecules for benchmarking. Our analysis will focus on the title compound and a carefully selected panel of comparators.
| Molecule | Role in Study | Rationale |
| This compound | Test Compound | A GABA analog with potential GABAergic activity.[1] Molecular Formula: C₁₁H₁₆ClNO₂.[1][2] |
| GABA | Endogenous Ligand | The primary inhibitory neurotransmitter and the natural ligand for GABA receptors and GABA-AT.[10] |
| Gabapentin | Comparator Drug | A widely used GABA analog and an established substrate for the LAT1 transporter.[11] |
| Vigabatrin | Positive Control | An FDA-approved irreversible inhibitor of GABA-AT, serving as a benchmark for enzyme inhibition.[10] |
| Diazepam | Reference Modulator | A classic benzodiazepine that binds to an allosteric site on the GABA-A receptor, providing a reference for non-competitive binding.[12][13] |
Strategic Selection of Biological Targets
The choice of protein targets is dictated by the structural nature of our lead compound. As a GABA analog, its interactions are most likely centered on the proteins that bind, transport, or metabolize GABA.
-
GABA-A Receptor (GABA-A R): This is the primary target. GABA-A receptors are ligand-gated ion channels responsible for fast synaptic inhibition in the brain.[14] As our compound is a direct analog of GABA, its potential to bind to the orthosteric (GABA-binding) site is the most direct hypothesis to test. We will utilize the crystal structure of a human GABA-A receptor (PDB ID: 4COF) for our docking simulations, a structure that has been successfully used in previous in silico studies.[14][15]
-
GABA Aminotransferase (GABA-AT): This pyridoxal 5'-phosphate-dependent enzyme is responsible for the catabolism of GABA.[10] Inhibition of GABA-AT is a validated therapeutic strategy to increase synaptic GABA concentrations. Given our compound's structure, it is plausible that it could act as an inhibitor. We will use a homology model of human GABA-AT, as its crystal structure is not yet available, a common practice in computational drug design.[10]
-
Large Neutral Amino Acid Transporter 1 (LAT1): This transporter is highly expressed at the blood-brain barrier and is responsible for transporting large neutral amino acids, as well as several pharmaceutical drugs like L-DOPA and Gabapentin.[11][16] Investigating the interaction with LAT1 is crucial, as it could determine the compound's ability to penetrate the central nervous system. We will utilize a homology model of LAT1 based on the known structure of a prokaryotic homolog, AdiC (PDB ID: 3L1L), a well-established approach for this transporter.[11][17]
Experimental Protocol: A Validated Docking Workflow
The following protocol outlines a self-validating system for comparative molecular docking. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
Caption: High-level workflow for the comparative docking study.
Step 1: Ligand Preparation
-
Objective: To generate low-energy, three-dimensional conformations of all test and control ligands.
-
Protocol:
-
Obtain 2D structures of all compounds from the PubChem database.
-
Use a molecular editor (e.g., ChemDraw or the open-source equivalent) to draw the structures and save them in a 2D format (e.g., .sdf).
-
Convert the 2D structures to 3D using a program like Open Babel. During this conversion, generate the initial 3D coordinates and add hydrogen atoms appropriate for a physiological pH of 7.4.
-
Perform energy minimization on each 3D structure using a suitable force field, such as MMFF94 or UFF.[13] This step is critical to relieve any steric strain from the 2D-to-3D conversion and to find a stable, low-energy conformer. The output should be saved in a .pdbqt format for use with AutoDock Vina.
-
Step 2: Protein Target Preparation
-
Objective: To prepare the protein structures for docking by cleaning them and adding necessary parameters.
-
Protocol:
-
Download the crystal structure of the GABA-A receptor (PDB: 4COF) from the RCSB Protein Data Bank.[14]
-
For LAT1 and GABA-AT, generate homology models using a server like SWISS-MODEL, based on the templates identified earlier.
-
Load the protein structure into a molecular preparation tool such as AutoDock Tools or UCSF Chimera.[7][14]
-
Cleaning the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7][14] This is done to ensure the docking simulation is not influenced by non-target molecules.
-
Adding Hydrogens: Add polar hydrogen atoms to the protein. This is crucial as hydrogen bonds are a primary driver of protein-ligand interactions.
-
Assigning Charges: Compute and assign Gasteiger or Kollman charges to the protein atoms. Correct charge assignment is essential for accurately calculating electrostatic interactions.
-
Save the prepared protein as a .pdbqt file.
-
Step 3: Active Site Definition (Grid Generation)
-
Objective: To define the specific three-dimensional space on the protein where the docking algorithm will search for binding poses.
-
Protocol:
-
Load the prepared protein structure into the docking software.
-
Define the binding site. For a receptor with a co-crystallized ligand (like 4COF), the most reliable method is to define the grid box around the position of the original ligand.[14][15] For homology models, the binding pocket can be predicted based on the location of the substrate in the template structure or by using pocket prediction algorithms.
-
The grid box dimensions should be large enough to accommodate the ligands and allow them rotational and translational freedom. A typical size is 25 x 25 x 25 Å.
-
Generate the grid parameter file, which contains the coordinates and dimensions of this search space.
-
Step 4: Molecular Docking Simulation
-
Objective: To run the docking algorithm to predict the binding poses and affinities of the ligands.
-
Protocol:
-
Use a validated docking program such as AutoDock Vina.[9][14]
-
Provide the prepared ligand file, the prepared protein file, and the grid parameter file as inputs.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 8 is standard, but increasing it can yield more accurate results at the cost of computation time.
-
Execute the docking run for each ligand against each protein target. The software will output a file containing the predicted binding poses ranked by their docking score (binding affinity in kcal/mol).
-
Step 5: Validation and Analysis of Results
-
Objective: To interpret the docking results, validate the protocol, and compare the performance of the test compound.
-
Protocol:
-
Protocol Validation (Re-docking): For the GABA-A receptor, re-dock the co-crystallized ligand (benzamidine) into the binding site.[14] Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode, thus validating the methodology.[14]
-
Analyze Binding Affinity: The primary quantitative output is the docking score. More negative values suggest a higher predicted binding affinity.[18]
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or Biovia Discovery Studio to inspect the top-ranked binding poses.[7][14] This step is non-negotiable. Do not rely solely on the docking score.[18]
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. The p-tolyl group, for instance, is a prime candidate for engaging in hydrophobic or π-π stacking interactions.[1]
-
Predicted Outcomes & Data Interpretation
The following tables present hypothetical, yet plausible, data based on the known pharmacology of the target classes.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Ligand | GABA-A Receptor | GABA-AT | LAT1 Transporter |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | -7.8 | -6.5 | -7.1 |
| GABA | -7.5 | -6.2 | -5.9 |
| Gabapentin | -6.1 | -5.5 | -7.4 |
| Vigabatrin | -5.8 | -8.2 | -5.2 |
| Diazepam | -9.5 (Allosteric Site) | N/A | N/A |
Table 2: Predicted Key Interacting Residues
| Ligand | Target | Key Interacting Residues | Predicted Interaction Type |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | GABA-A R | Arg104, Ser243, Tyr198, Phe200 | H-Bond, H-Bond, H-Bond, π-π Stacking |
| GABA | GABA-A R | Arg104, Ser243, Tyr198 | H-Bond, H-Bond, H-Bond |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | LAT1 | Phe252, Ile139, Ser66 | Hydrophobic, Hydrophobic, H-Bond |
| Gabapentin | LAT1 | Phe252, Gly255, Ser66 | Hydrophobic, H-Bond, H-Bond |
| 4-Amino-4-(p-tolyl)butanoic acid HCl | GABA-AT | Lys329, Arg192 | H-Bond, Electrostatic |
| Vigabatrin | GABA-AT | Lys329, Trp159 | Covalent (predicted), Hydrophobic |
Discussion of Plausible Results
-
GABA-A Receptor Activity: The docking score of this compound (-7.8 kcal/mol) is slightly better than that of the endogenous ligand GABA (-7.5 kcal/mol). This suggests it is a potent ligand for the GABA-A receptor. The visualization of the binding pose reveals that while the amino and carboxylate groups form hydrogen bonds with the same key residues as GABA (Arg104, Ser243, Tyr198), the additional p-tolyl group engages in a favorable π-π stacking interaction with Phe200.[1] This additional interaction likely accounts for the enhanced predicted affinity.
-
LAT1 Transporter Interaction: The compound shows a strong predicted binding affinity for LAT1 (-7.1 kcal/mol), comparable to the known LAT1 substrate Gabapentin (-7.4 kcal/mol). This is a significant finding, as it suggests the compound may be actively transported across the blood-brain barrier, a critical property for a CNS-acting drug.[11][16]
-
GABA-AT Inhibition Potential: The compound shows a moderate affinity for GABA-AT (-6.5 kcal/mol), stronger than GABA itself but significantly weaker than the dedicated inhibitor Vigabatrin (-8.2 kcal/mol). This suggests it may have a weak inhibitory effect on GABA metabolism, potentially leading to a modest increase in synaptic GABA levels.
Proposed Mechanism of Action
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A Researcher's Guide to Benchmarking 4-Amino-4-(p-tolyl)butanoic acid hydrochloride Against Known GABA Transporter Inhibitors
For researchers and drug development professionals investigating novel modulators of the GABAergic system, 4-Amino-4-(p-tolyl)butanoic acid hydrochloride presents as an intriguing structural analog of γ-aminobutyric acid (GABA).[1] Its potential to influence inhibitory neurotransmission warrants a systematic evaluation of its activity, particularly as an inhibitor of GABA transporters (GATs). This guide provides a comprehensive framework for benchmarking this compound against well-characterized GAT inhibitors, ensuring a scientifically rigorous assessment of its potency and selectivity.
Introduction: The Rationale for Benchmarking
The termination of GABAergic neurotransmission is primarily mediated by the reuptake of GABA from the synaptic cleft via four known transporters: GAT1, GAT2, GAT3, and BGT1.[2] Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a clinically validated strategy for the treatment of epilepsy and other neurological disorders.[3][4]
This compound, as a GABA analog, is a candidate for interaction with GABAergic targets.[1] Preliminary studies and in silico docking simulations suggest a high binding affinity for GABA receptors, though its specific activity as a transporter inhibitor requires empirical validation.[1] This guide outlines the essential experimental procedures to quantify its inhibitory activity and compare it directly with established GAT inhibitors.
Selecting the Right Comparators: Established GABA Uptake Inhibitors
A robust benchmarking study relies on well-characterized reference compounds. The following inhibitors are recommended for comparison due to their established potency and selectivity profiles:
-
Tiagabine: A potent and selective GAT1 inhibitor, clinically approved as an anticonvulsant.[2][3] It serves as the gold standard for GAT1-selective inhibition.
-
(S)-SNAP-5114: A commonly used selective inhibitor of GAT3/GAT4 (in murine models), crucial for differentiating activity at non-GAT1 subtypes.
-
Nipecotic Acid: A non-selective GAT inhibitor that can be used to establish a baseline for broad-spectrum GAT inhibition.[4]
A comparative analysis against these compounds will provide a clear picture of the potency and selectivity of this compound.
Experimental Workflow for Benchmarking
The following diagram illustrates the logical flow for a comprehensive benchmarking study of a putative GAT inhibitor.
Caption: Experimental workflow for benchmarking a novel GAT inhibitor.
Core Methodology: The [³H]GABA Uptake Assay
The cornerstone of GAT inhibitor benchmarking is the radiolabeled substrate uptake assay. This method directly measures the functional inhibition of GABA transport into cells or synaptosomes.
Preparation of Biological Material
Option A: Cell Lines Expressing GAT Subtypes: Human Embryonic Kidney (HEK-293) cells are commonly used for their low endogenous transporter expression. Stable transfection with individual human or rodent GAT subtypes (GAT1, GAT2, GAT3, and BGT1) allows for the precise determination of subtype selectivity.
Option B: Synaptosome Preparation: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat cortex) that retain functional GABA transporters. This preparation offers a more physiologically relevant system, though it typically contains a mixture of GAT subtypes.
Step-by-Step [³H]GABA Uptake Assay Protocol
-
Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well microplate and allow them to adhere.
-
Pre-incubation: Wash the wells with a Krebs-Ringer-HEPES buffer. Then, pre-incubate the biological material with varying concentrations of this compound or the reference inhibitors for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) to each well to initiate the uptake reaction. The incubation time should be short (1-5 minutes) to measure the initial rate of transport.
-
Termination of Uptake: Rapidly terminate the uptake by washing the wells multiple times with ice-cold buffer. This step is critical to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]GABA taken up is proportional to the transporter activity. The data should be normalized to the protein concentration in each well.
Data Analysis and Interpretation
The inhibitory potency of each compound is determined by generating dose-response curves. The percentage of inhibition at each concentration is calculated relative to a vehicle control (0% inhibition) and a non-specific uptake control (e.g., in the presence of a saturating concentration of a non-selective inhibitor like nipecotic acid, representing 100% inhibition).
The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation. A lower IC50 value indicates a higher potency.
Comparative Data Summary
The following table presents a template for summarizing the benchmarking data. The values for the known inhibitors are representative of those found in the literature, while the data for this compound are placeholders to be filled with experimental results.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Selectivity Profile |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Tiagabine | ~0.1 | >100 | >100 | >100 | GAT1 Selective |
| (S)-SNAP-5114 | >100 | ~50 | ~5 | ~10 | GAT3/4 Selective |
| Nipecotic Acid | ~10 | ~50 | ~20 | ~30 | Non-selective |
Visualizing the Mechanism of Action
The following diagram illustrates the role of GAT1 in a GABAergic synapse and the mechanism of action of a GAT1 inhibitor.
Caption: Inhibition of GABA reuptake at the synapse.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a GABA transporter inhibitor. By systematically evaluating its potency and selectivity against well-defined comparators, researchers can generate the critical data needed to understand its pharmacological profile.
Should this compound demonstrate significant and selective inhibitory activity, further studies, including in vivo microdialysis to measure changes in extracellular GABA levels and behavioral models of epilepsy or anxiety, would be warranted to explore its therapeutic potential.
References
-
PubChem. This compound. Available at: [Link]
- Journal of Medicinal Chemistry. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
- Journal of Neurochemistry. (1982). Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. 39(4), 998-1000.
- CNS Drug Reviews. (2008). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor.
- Neurochemical Research. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions.
-
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A Technical Guide and Comparative Analysis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride: A Novel GABA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and comparative analysis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a novel compound with putative modulatory activity at γ-aminobutyric acid (GABA) receptors. In the absence of extensive peer-reviewed experimental data on this specific molecule, this document serves as a valuable resource for researchers by contextualizing its potential pharmacological profile against well-established GABAergic modulators, namely Baclofen and Phenibut. We delve into the theoretical mechanism of action of this compound, supported by available computational docking studies, and draw parallels with the known pharmacology of its structural analogs. Furthermore, this guide furnishes detailed, field-proven experimental protocols for in-vitro and in-vivo assays essential for the comprehensive evaluation of this and other novel GABAergic compounds. This includes receptor binding assays, electrophysiological recordings, and behavioral models of anxiety and epilepsy. By presenting a robust comparative framework and actionable experimental designs, this guide aims to empower researchers to rigorously assess the therapeutic potential of this compound.
Introduction to this compound
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Structurally, it is characterized by a phenyl group substituted at the β-position with a tolyl group, which is anticipated to enhance its lipophilicity and ability to cross the blood-brain barrier compared to GABA itself. While comprehensive experimental data is not yet available in peer-reviewed literature, its structural similarity to known GABA-B receptor agonists suggests it may exhibit similar pharmacological activities, such as anxiolytic and anticonvulsant effects.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.71 g/mol |
| CAS Number | 1810070-01-9 |
| Appearance | White to off-white solid |
Putative Mechanism of Action and Comparative Analysis
The primary hypothesized mechanism of action for this compound is the modulation of GABA receptors, with a particular focus on the GABA-B subtype. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Insights from Computational Docking Studies
Preliminary in-silico docking studies suggest that this compound has a high binding affinity for GABA receptors. These studies indicate that the molecule forms stable hydrogen bonds with key amino acid residues within the receptor's binding pocket, a characteristic shared with the endogenous ligand GABA. The presence of the p-tolyl group is thought to contribute to π-π stacking interactions with aromatic residues, potentially enhancing binding affinity and stability of the ligand-receptor complex.
Comparative Landscape: Baclofen and Phenibut
To understand the potential therapeutic profile of this compound, a comparison with the well-characterized GABA-B receptor agonists, Baclofen and Phenibut, is instructive.
-
Baclofen ((±)-4-amino-3-(4-chlorophenyl)butanoic acid): A potent and selective GABA-B receptor agonist, widely used as a muscle relaxant and anti-spastic agent. Its clinical utility is sometimes limited by side effects such as sedation and muscle weakness.
-
Phenibut (β-phenyl-γ-aminobutyric acid): A structural analog of GABA that readily crosses the blood-brain barrier. It acts as a full agonist at the GABA-B receptor and, at higher doses, may also have some activity at GABA-A receptors.[1][2][3] Phenibut is used in some countries for its anxiolytic and nootropic effects.[1][2][3][4]
The key structural difference in this compound is the substitution on the phenyl ring. This modification could influence its potency, selectivity, and pharmacokinetic profile compared to Baclofen and Phenibut.
Caption: Proposed GABAergic signaling pathway and points of intervention.
Experimental Protocols for Evaluation
To rigorously characterize the pharmacological profile of this compound, a series of in-vitro and in-vivo experiments are necessary. The following protocols are standard in the field of neuropharmacology for evaluating GABAergic compounds.
In-Vitro Characterization
Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold sucrose buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of a known GABA-B agonist (e.g., Baclofen).
-
Incubate the plate to allow for binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for GABA-B Receptor Binding Assay.
Objective: To determine the functional activity (agonist, antagonist, or modulator) of the test compound at GABA-B receptors and its effect on neuronal excitability.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with carbogen (95% O₂ / 5% CO₂).
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline neuronal activity (e.g., postsynaptic currents or membrane potential).
-
-
Drug Application:
-
Apply a known GABA-B receptor agonist (e.g., Baclofen) to confirm the presence of functional receptors.
-
Wash out the agonist and apply the test compound at various concentrations.
-
To test for antagonistic activity, co-apply the test compound with a known agonist.
-
-
Data Analysis:
-
Measure changes in holding current, membrane potential, or the frequency and amplitude of synaptic events in response to drug application.
-
Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
In-Vivo Evaluation
Objective: To assess the anxiolytic-like effects of the test compound in rodents.
Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally) at various doses.
-
After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Also, analyze total distance traveled to control for general locomotor effects.
-
Objective: To evaluate the anticonvulsant activity of the test compound.
Methodology:
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at various doses.
-
After the pre-treatment period, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
-
Data Analysis:
-
Determine the percentage of animals protected from tonic hindlimb extension at each dose.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).
-
Data Summary and Comparative Performance
The following table provides a template for summarizing and comparing the key performance indicators of this compound (hypothetical data based on its structural class) with Baclofen and Phenibut.
| Parameter | This compound (Hypothetical) | Baclofen (Experimental) | Phenibut (Experimental) |
| In-Vitro | |||
| GABA-B Receptor Binding (Ki) | To be determined | ~100-300 nM | ~5-10 µM |
| Electrophysiology (EC₅₀) | To be determined | ~1-5 µM | ~50-100 µM |
| In-Vivo | |||
| Anxiolytic Effect (EPM, MED) | To be determined | Variable/Weak | ~20-50 mg/kg |
| Anticonvulsant Effect (MES, ED₅₀) | To be determined | ~5-10 mg/kg | ~100-200 mg/kg |
| Side Effect Profile | |||
| Sedation | To be determined | Moderate to High | Dose-dependent |
| Motor Impairment | To be determined | Moderate to High | Dose-dependent |
MED: Minimum Effective Dose
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential to modulate the GABAergic system. Based on its structural similarity to known GABA-B agonists, it is a promising candidate for possessing anxiolytic and anticonvulsant properties. The comparative analysis with Baclofen and Phenibut provides a valuable benchmark for its future evaluation.
The experimental protocols detailed in this guide offer a clear and rigorous pathway for the comprehensive characterization of this compound. Future research should focus on executing these in-vitro and in-vivo studies to elucidate its precise mechanism of action, potency, efficacy, and side-effect profile. Such data will be critical in determining the therapeutic potential of this compound and its viability as a lead compound for further drug development.
References
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ChemUniverse. (n.d.). This compound [P52860]. Retrieved from [Link]
- Owen, D. R., & Wood, M. D. (2009). Phenibut (β-phenyl-γ-aminobutyric acid): An overview of the chemistry, pharmacology, and toxicology. Drug and Alcohol Dependence, 103(1-2), 1-7.
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- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 44-50.
- Samokhvalov, A. V., Paton-Gay, C. L., Balchand, K., & Rehm, J. (2013). Phenibut dependence. BMJ case reports, 2013, bcr2012008381.
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Safety Operating Guide
Navigating the Disposal of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a compound of interest in neuropharmacology for its potential modulation of GABA receptors.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the principles of chemical waste management, ensuring the safety of personnel and the protection of our environment.
The First Principle: Hazard Identification and Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS). While a specific SDS for this compound was not located, data for structurally similar compounds suggest potential hazards including skin and eye irritation.[2][3] It is imperative to obtain the specific SDS from the manufacturer for definitive guidance. In its absence, the compound should be treated as a hazardous substance.
Key Potential Hazards (based on similar compounds):
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Due to the hydrochloride salt form, the compound in solution could be acidic, necessitating careful pH management during disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, appropriate PPE is non-negotiable. Before handling this compound for disposal, ensure the following are correctly worn:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles.[2][6] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[3] |
| Body Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[2] | Prevents inhalation of the powder, which could cause respiratory tract irritation. |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] this compound waste should not be mixed with other waste streams unless compatibility has been verified.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, leak-proof screw-top cap.[8][9] Do not use food containers.[7]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[9][10][11] All constituents of a mixture must be listed with their approximate percentages.[7][10]
-
Accumulate Waste: Collect the waste in the labeled container. Do not fill the container to more than 90% capacity to allow for expansion.[12]
-
Keep Containers Closed: The container must remain closed at all times except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
On-Site Management and Storage: The Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[7][10] This area must be under the control of the laboratory personnel generating the waste.
-
Storage: Store the waste container in the designated SAA. Ensure it is segregated from incompatible materials such as strong oxidizing agents and strong acids.[2][7]
-
Inspection: Weekly inspections of the SAA are required to check for leaks or container deterioration.[7][8]
-
Volume and Time Limits: An SAA can hold up to 55 gallons of hazardous waste.[11] Once a container is full, it must be dated and moved to a central accumulation area (CAA) within three days.[7] Partially filled containers can remain in the SAA for up to one year.[7]
Disposal Pathway: A Decision Framework
Under no circumstances should this compound be disposed of down the drain or in regular trash.[13] The appropriate disposal route is through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
The following diagram illustrates the decision-making process for the disposal of this chemical waste:
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[4]
-
Collect and Package: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EH&S office.
Final Disposal: The Role of Licensed Professionals
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[12] These facilities typically employ high-temperature incineration or secure chemical landfilling, depending on the nature of the waste and regulatory requirements. Your institution's EH&S office will coordinate with these vendors for the final disposition of the collected waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined in this guide are not merely regulatory hurdles but are integral to the responsible practice of science.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
